HTT-D3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H25FN6 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline |
InChI |
InChI=1S/C23H25FN6/c1-4-29-7-5-16(6-8-29)20-12-18-19(24)10-17(11-22(18)27-26-20)21-9-14(2)23-25-15(3)13-30(23)28-21/h9-13,16H,4-8H2,1-3H3 |
InChI-Schlüssel |
APXTULSKNLWAOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)C2=NN=C3C=C(C=C(C3=C2)F)C4=NN5C=C(N=C5C(=C4)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of HTT-D3 in Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder characterized by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT) with a toxic gain-of-function. A promising therapeutic strategy is the reduction of total HTT levels. HTT-D3 and its clinical analog, PTC518 (votoplam), are orally bioavailable small molecules designed to modulate the splicing of HTT pre-mRNA, thereby reducing the production of the HTT protein. This technical guide provides a comprehensive overview of the mechanism of action of this class of compounds, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key processes.
Core Therapeutic Hypothesis
The central therapeutic hypothesis for this compound and related compounds is that by modulating the splicing of HTT pre-mRNA, it is possible to introduce a premature termination codon (PTC), leading to the degradation of the HTT mRNA transcript and a subsequent reduction in the levels of both wild-type and mutant huntingtin protein. This reduction in the toxic mHTT is expected to slow or halt the progression of Huntington's disease.[1][2][3]
Mechanism of Action: Splicing Modulation and Nonsense-Mediated Decay
This compound and its analogs, such as PTC518 and branaplam, function as RNA splicing modulators.[4][5][6] Their mechanism of action can be delineated in the following steps:
-
Binding to the Splicing Machinery: These small molecules are designed to interact with the cellular splicing machinery, specifically influencing the recognition of splice sites on the HTT pre-mRNA.[5][7]
-
Inclusion of a Pseudoexon: The binding of the splicing modulator promotes the inclusion of a cryptic or "pseudoexon" located within intron 49 of the HTT gene into the mature mRNA transcript.[1][7][8]
-
Introduction of a Premature Termination Codon (PTC): This newly included pseudoexon contains a premature termination codon (PTC).[4][7][9]
-
Nonsense-Mediated Decay (NMD): The presence of the PTC in the mature HTT mRNA transcript triggers the nonsense-mediated decay (NMD) cellular surveillance pathway, which identifies and degrades mRNAs containing premature stop codons.[1][4]
-
Reduction of HTT Protein: The degradation of the HTT mRNA leads to a significant reduction in the translation of both wild-type and mutant huntingtin protein.[1][3][4]
This non-allele-specific reduction of total huntingtin protein is the intended therapeutic outcome.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on HTT pre-mRNA splicing.
Quantitative Data from Clinical Trials (PTC518 - Votoplam)
The following tables summarize the key quantitative data from the Phase 2 PIVOT-HD study of PTC518, an orally administered splicing modulator with a mechanism of action analogous to this compound.
Table 1: Dose-Dependent Reduction of Huntingtin (HTT) Protein at 12 Months
| Dose Level | Patient Stage | Reduction in Blood HTT Protein | Reduction in Cerebrospinal Fluid (CSF) mHTT |
| 5mg | Stage 2 & 3 | 22-23%[10][11] | 21%[10] |
| 10mg | Stage 2 & 3 | 36-43%[10][11] | 43%[10] |
Table 2: Clinical Outcome Measures at 12 Months in Stage 2 Patients
| Measure | Placebo | 5mg PTC518 | 10mg PTC518 |
| Total Motor Score (TMS) Worsening (points) | 4.9 | 2.0 | 1.3[10] |
Note: Lower scores indicate less worsening of motor symptoms.
Table 3: Biomarker Changes at 24 Months
| Dose Level | Change in Plasma Neurofilament Light (NfL) |
| 5mg | -8.9% (nominal P = 0.12)[11] |
| 10mg | -14% (nominal P = 0.03)[11] |
Note: Neurofilament light chain (NfL) is a biomarker of neuroaxonal damage. A decrease suggests a potential neuroprotective effect.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action and quantify the effects of HTT splicing modulators.
Quantification of HTT mRNA Levels by RT-qPCR
This protocol is used to measure the reduction in HTT mRNA levels following treatment with a splicing modulator.
Experimental Workflow Diagram:
Caption: Workflow for HTT mRNA quantification by RT-qPCR.
Methodology:
-
Cell Culture and Treatment:
-
Culture human fibroblasts derived from Huntington's disease patients or iPSC-derived neurons in appropriate media.
-
Treat cells with varying concentrations of the HTT splicing modulator or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).[12]
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.[13]
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).
-
Use primers specific for a region of the HTT transcript that is common to both the normal and the pseudoexon-containing splice variants.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[16]
-
-
Data Analysis:
-
Calculate the relative quantification of HTT mRNA expression using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.[14]
-
Analysis of HTT Splicing by Targeted Next-Generation Sequencing (NGS)
This protocol is used to identify and quantify the inclusion of the pseudoexon in the HTT mRNA.
Experimental Workflow Diagram:
Caption: Workflow for NGS-based HTT splicing analysis.
Methodology:
-
RNA Sample Preparation:
-
Extract high-quality total RNA from treated and control cells as described in the RT-qPCR protocol.
-
-
Targeted Library Preparation (e.g., AmpliSeq):
-
Use a targeted RNA sequencing approach, such as Ion AmpliSeq™, with custom primers designed to amplify the region of the HTT transcript spanning the pseudoexon (intron 49).[1][13]
-
This involves reverse transcription followed by PCR amplification of the target region.
-
Ligate sequencing adapters to the amplicons to generate a sequencing library.[13]
-
-
Next-Generation Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina or Ion Torrent).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Use bioinformatics tools to identify and quantify the splice junctions, specifically looking for reads that span the exon-pseudoexon and pseudoexon-exon boundaries.
-
Calculate the percentage of transcripts that include the pseudoexon in treated versus control samples.
-
Quantification of HTT Protein Levels
This section describes two common methods for quantifying total and mutant HTT protein levels.
Methodology:
-
Protein Extraction:
-
Lyse treated and control cells or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).[17]
-
Incubate the membrane with a primary antibody specific for huntingtin protein (e.g., anti-polyQ 1C2 for mHTT, or an antibody recognizing a central region for total HTT).[17]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][18]
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates as for Western blotting, or use cerebrospinal fluid (CSF) samples.
-
-
Assay Procedure:
-
Use a commercially available or custom MSD assay for the detection of total or mutant HTT.[3][19] These are typically sandwich immunoassays.
-
A capture antibody specific for HTT is coated on the MSD plate.
-
Samples are added to the wells, and the HTT protein is captured.
-
A detection antibody, labeled with an electrochemiluminescent tag (SULFO-TAG™), is added. This can be an antibody that recognizes a different epitope for total HTT or a polyglutamine-specific antibody for mHTT.[3]
-
-
Detection and Quantification:
-
Wash the plate and add a read buffer.
-
Read the plate on an MSD instrument, which measures the light emitted upon electrochemical stimulation.
-
Quantify the HTT concentration by comparing the signal to a standard curve of recombinant HTT protein.
-
Conclusion
This compound and its analogs represent a novel, orally available therapeutic approach for Huntington's disease that targets the root cause of the disease by reducing the levels of the toxic mHTT protein. The mechanism of action, involving the modulation of HTT pre-mRNA splicing to induce nonsense-mediated decay, is well-supported by preclinical and clinical data. The quantitative data from the PIVOT-HD study of PTC518 demonstrate a dose-dependent reduction in HTT protein and encouraging trends in clinical and biomarker endpoints. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of therapeutics for Huntington's disease.
References
- 1. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform [prnewswire.com]
- 3. Meso scale discovery-based assays for the detection of aggregated huntingtin | PLOS One [journals.plos.org]
- 4. Votoplam - Wikipedia [en.wikipedia.org]
- 5. A Whole Team in One Molecule: PTC’s Splicing Platform - PTC Therapeutics (United States) [ptcbio.com]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. Splicing Science: PTC Revolutionizing Genetic Treatments [ptcbio.com]
- 8. Recent Overview of the Use of iPSCs Huntington’s Disease Modeling and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. academic.oup.com [academic.oup.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 13. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gene-quantification.de [gene-quantification.de]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. origene.com [origene.com]
- 19. researchgate.net [researchgate.net]
HTT-D3: A Comprehensive Technical Overview of its Role as a Splicing Modulator for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of HTT-D3, a promising small molecule splicing modulator under investigation for the treatment of Huntington's disease (HD). This document details the core mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the key molecular pathways and experimental workflows.
Introduction to this compound and its Therapeutic Rationale
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT). This mutation results in an expanded polyglutamine tract in the huntingtin protein (HTT), leading to its misfolding, aggregation, and subsequent neuronal toxicity. A primary therapeutic strategy for HD is the reduction of mutant HTT (mHTT) protein levels.
This compound is an orally bioavailable, central nervous system (CNS)-penetrant small molecule that has been developed to lower HTT protein levels through the modulation of pre-messenger RNA (pre-mRNA) splicing.[1][2] Unlike traditional gene silencing approaches, this compound offers the potential for systemic administration and broad distribution throughout the CNS and peripheral tissues.[3]
Mechanism of Action: Pseudoexon Inclusion and Nonsense-Mediated Decay
The core mechanism of this compound involves the induction of a specific alternative splicing event in the HTT pre-mRNA. This compound promotes the inclusion of a non-canonical "pseudoexon" located within intron 49 of the HTT gene.[3] This pseudoexon contains a premature termination codon (PTC).[3][4]
The inclusion of this PTC-containing pseudoexon into the mature mRNA transcript triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons.[3] This targeted degradation of the HTT mRNA leads to a significant reduction in the translation of both wild-type and mutant HTT protein.[3]
dot
Caption: Mechanism of this compound action.
Quantitative Data on this compound Efficacy
The efficacy of this compound in reducing HTT mRNA and protein levels has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of HTT Splicing Modulators
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| HTT-C1 | GM04857 (HD Fibroblasts) | ECL | mHTT Protein Reduction | ~0.1 µM | [3] |
| HTT-D1 | GM04857 (HD Fibroblasts) | ECL | mHTT Protein Reduction | ~0.1 µM | [3] |
| HTT-C2 (branaplam) | SH-SY5Y | RNA-Seq | HTT mRNA Reduction | 12 nM | [3] |
Table 2: In Vivo Efficacy of HTT Splicing Modulators in BACHD Mice
| Compound | Dose | Dosing Regimen | Tissue | Endpoint | % HTT Reduction | Reference |
| HTT-C2 | 10 mg/kg | Daily Oral (21 days) | Brain | mHTT Protein | ~50% | [3] |
| This compound | 10 mg/kg | Single Dose | Brain | mHTT Protein | ~25% | [3] |
| This compound | 10 mg/kg | Daily Oral (21 days) | Brain | mHTT Protein | ~50% | [3] |
Table 3: In Vivo Efficacy of this compound in Hu97/18 Mice
| Dose | Dosing Regimen | Tissue | Endpoint | % HTT Reduction | Reference |
| Dose-dependent | Oral | Striatum | mHTT Protein | Up to ~60% | [3] |
| Dose-dependent | Oral | Cortex | mHTT Protein | Up to ~60% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's role as a splicing modulator. These protocols are based on published methods and may require optimization for specific laboratory conditions.
RT-qPCR for HTT Pseudoexon Inclusion
This protocol details the quantification of HTT pseudoexon inclusion in response to splicing modulator treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., Maxima First-Strand cDNA Synthesis Kit, Thermo Fisher Scientific)
-
qPCR master mix (e.g., TaqMan™ Fast Advanced Master Mix, Thermo Fisher Scientific)
-
Primers and probes specific for the canonical HTT splice junction (exon 49-50) and the pseudoexon-containing splice junction.
-
Housekeeping gene primers and probes for normalization (e.g., GAPDH, TBP).
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control (e.g., DMSO) for the desired time and concentration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from 100-500 ng of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.[5] The reaction conditions are typically 25°C for 10 min, 50°C for 15 min, and 85°C for 5 min.[5]
-
qPCR:
-
Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers, and probe for either the canonical or pseudoexon junction.
-
Add 2-4 µL of the cDNA reaction to each well of a qPCR plate.
-
Run the qPCR reaction using a standard thermal cycling protocol: 95°C for 20 s, followed by 40 cycles of 95°C for 1 s and 55-60°C for 20 s.[5]
-
-
Data Analysis:
-
Calculate the Ct values for the target and housekeeping genes.
-
Determine the relative expression of the pseudoexon-containing transcript compared to the canonical transcript using the ΔΔCt method.
-
dot
Caption: RT-qPCR workflow for pseudoexon analysis.
Western Blot for HTT Protein Quantification
This protocol describes the detection and quantification of total and mutant HTT protein levels in cell lysates or tissue homogenates.
Materials:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (6% or gradient gels are recommended for the large HTT protein).
-
PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-HTT (e.g., MAB2166, Millipore), anti-mHTT (e.g., 1C2), and a loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation:
-
Cells: Lyse cell pellets in ice-cold RIPA buffer.
-
Tissues: Homogenize brain tissue in RIPA buffer on ice.[1]
-
Centrifuge lysates at high speed to pellet debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE:
-
Denature 20-50 µg of protein by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HTT protein levels to the loading control.
-
dot
Caption: Western blot workflow for HTT protein.
RNA-Seq for Global Splicing Analysis
This protocol provides a general workflow for using RNA-sequencing to assess the global effects of this compound on splicing.
Materials:
-
RNA extraction kit.
-
Library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
High-throughput sequencer (e.g., Illumina NovaSeq).
Procedure:
-
RNA Extraction and QC: Extract high-quality total RNA from treated and control cells or tissues. Assess RNA integrity (RIN > 8).
-
Library Preparation:
-
Enrich for mRNA using poly-A selection.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Splicing Analysis: Use bioinformatics tools (e.g., LeafCutter, MAJIQ) to identify and quantify alternative splicing events, including pseudoexon inclusion.[6]
-
Differential Splicing: Identify splicing events that are significantly different between this compound treated and control samples.
-
dot
Caption: RNA-Seq workflow for splicing analysis.
Signaling Pathways and Molecular Interactions
The precise molecular interactions of this compound with the splicing machinery are still under investigation. However, it is understood that small molecule splicing modulators can interact with components of the spliceosome, the large ribonucleoprotein complex that catalyzes splicing.
One key component of the spliceosome is the U1 small nuclear ribonucleoprotein (snRNP), which recognizes the 5' splice site of an intron. Another critical component is the SF3B1 protein, a subunit of the U2 snRNP, which is involved in recognizing the branch point sequence within the intron.[7] It is hypothesized that splicing modulators like this compound may bind to these or associated proteins, altering their conformation or interaction with the pre-mRNA, thereby promoting the recognition and inclusion of the otherwise dormant pseudoexon in HTT intron 49.[8][9] The splicing factor SRSF6 has also been implicated in the regulation of HTT splicing.[10]
dot
Caption: this compound interaction with the spliceosome.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic approach for Huntington's disease by modulating the splicing of HTT pre-mRNA to reduce the levels of the disease-causing protein. Its oral bioavailability and ability to cross the blood-brain barrier offer significant advantages over other HTT-lowering strategies. The data presented in this guide demonstrate its potent and dose-dependent activity in preclinical models.
Future research will likely focus on further elucidating the precise molecular targets of this compound within the spliceosome, identifying potential off-target effects, and optimizing its therapeutic window for clinical applications. The experimental protocols and conceptual frameworks provided herein serve as a valuable resource for researchers dedicated to advancing the development of splicing modulators for Huntington's disease and other genetic disorders.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. drughunter.com [drughunter.com]
- 3. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Widespread dysregulation of mRNA splicing implicates RNA processing in the development and progression of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overlapping roles of spliceosomal components SF3B1 and PHF5A in rice splicing regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spliceostatin A interaction with SF3B limits U1 snRNP availability and causes premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aberrantly spliced HTT, a new player in Huntington’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of HTT-D3: A Small-Molecule Splicing Modulator for Huntingtin Lowering
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT). This mutation results in the production of a mutant huntingtin protein (mHTT) with an expanded polyglutamine tract, which acquires toxic gain-of-function properties, leading to progressive neuronal dysfunction and death.[1][2][3][4] A primary therapeutic strategy for HD is the reduction of mHTT levels.[1][5] This whitepaper details the discovery and development of HTT-D3, an illustrative, orally bioavailable, central nervous system (CNS)-penetrant small molecule designed to lower huntingtin protein levels through splicing modulation. This compound represents a class of compounds developed by PTC Therapeutics for the treatment of Huntington's disease.[5][6]
Mechanism of Action: Splicing Modulation Leading to HTT mRNA Degradation
This compound acts as a potent splicing modulator that targets the HTT pre-mRNA.[7] Its mechanism of action involves the specific inclusion of a novel "pseudoexon" into the mature HTT mRNA transcript. This pseudoexon contains a premature termination codon (PTC).[7] The presence of this PTC in the spliced mRNA transcript triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons.[5] This ultimately leads to a reduction in the levels of both wild-type and mutant HTT protein.[5][7]
Discovery and Preclinical Development Workflow
The discovery of this compound followed a rigorous drug discovery and development process, beginning with high-throughput screening to identify small molecules that could modulate HTT splicing. This was followed by lead optimization, in vitro and in vivo characterization, and preclinical safety studies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Study finds surprising way that genetic mutation causes Huntington’s disease, transforming understanding of the disorder | Broad Institute [broadinstitute.org]
- 3. Huntington’s Disease: Mechanisms of Pathogenesis and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medically.roche.com [medically.roche.com]
- 5. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
understanding the pharmacokinetics and CNS penetration of HTT-D3
An In-Depth Technical Guide to the Pharmacokinetics and Central Nervous System Penetration of HTT-D3
Introduction
This compound is a potent, orally bioavailable small molecule designed to lower the levels of the huntingtin (HTT) protein.[1][2][3] Developed for the potential treatment of Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the HTT gene, this compound represents a promising therapeutic strategy.[1][3] Unlike gene therapies or antisense oligonucleotides that require invasive administration, this compound is designed for systemic delivery with broad distribution throughout the central nervous system (CNS) and periphery.[3]
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and CNS penetration of this compound, based on available preclinical data. It is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and Huntington's disease therapeutics.
Mechanism of Action
This compound functions as a pre-messenger RNA (pre-mRNA) splicing modulator.[1][3] It acts by promoting the inclusion of a "pseudoexon" containing a premature termination codon (PTC) into the mature messenger RNA (mRNA) transcript of the HTT gene.[1] This aberrant mRNA is then recognized and degraded by the cell's nonsense-mediated decay (NMD) surveillance pathway. The ultimate result is a reduction in the translation of both mutant and wild-type HTT protein.[1][3] Additionally, this compound has been noted to reduce the efflux activity of P-glycoprotein (P-gp), a transporter that can limit the brain penetration of many compounds.[1]
Caption: Mechanism of action for this compound splicing modulation.
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in wild-type mice to evaluate the profile of this compound following oral administration. The compound demonstrates properties suitable for an orally administered therapeutic targeting the CNS.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units |
| Dose (Oral) | 10 | mg/kg |
| Cmax (Plasma) | Data not available | ng/mL |
| Tmax (Plasma) | Data not available | hours |
| AUC (Plasma) | Data not available | ng·h/mL |
| Half-life (t½) | Data not available | hours |
Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature. The studies confirm oral bioavailability and dose-dependent exposure.
CNS Penetration
A critical attribute for any Huntington's disease therapeutic is the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain and cerebrospinal fluid (CSF). This compound has been specifically described as a CNS-penetrant molecule.[2][4][5][6] Studies in mouse models of Huntington's disease have demonstrated that this compound distributes broadly throughout the CNS and effectively lowers HTT protein levels in key brain regions such as the cortex and striatum.
Table 2: CNS Distribution and Target Engagement of this compound in Hu97/18 Mice
| Tissue | Parameter | Value | Units |
| Cortex | HTT Lowering | Significant | % vs. Vehicle |
| Striatum | HTT Lowering | Significant | % vs. Vehicle |
| CSF | This compound Concentration | Correlates with HTT Lowering | a.u. |
| Plasma | This compound Concentration | Correlates with HTT Lowering | a.u. |
| Brain-to-Plasma Ratio | Data not available | - | - |
Note: While specific concentrations and ratios are not detailed, a strong correlation between this compound exposure in CSF and plasma and the degree of HTT lowering in the cortex and striatum has been established.
Experimental Protocols
The following methodologies are based on the procedures described in the primary literature for evaluating small molecule splicing modifiers like this compound.
In Vivo Pharmacokinetic Studies
-
Animal Model: Wild-type FVB mice were used for oral pharmacokinetic evaluations.
-
Compound Administration: this compound was formulated in a suitable vehicle and administered as a single dose of 10 mg/kg via oral gavage.
-
Sample Collection: Blood samples were collected from a cohort of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma was isolated by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples was determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. A standard curve with known concentrations of this compound was used for quantification.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated from the plasma concentration-time profiles using non-compartmental analysis software.
CNS Distribution and Pharmacodynamics
-
Animal Model: The Hu97/18 mouse model, which expresses the full-length human mutant HTT gene, was used to assess CNS distribution and efficacy.
-
Dosing Regimen: Animals were treated with this compound (e.g., 10 mg/kg) or vehicle control via oral gavage, often daily for a specified duration to reach steady-state.
-
Tissue Processing: Brain tissues were homogenized for subsequent analysis.
-
Bioanalysis (PK): this compound concentrations in plasma, CSF, and brain homogenates were quantified by LC-MS/MS to determine the extent of CNS penetration.
-
Pharmacodynamic Analysis (PD):
-
mRNA Analysis: Total RNA was extracted from brain tissues. The levels of HTT mRNA were quantified using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). Data were normalized to a stable housekeeping gene.
-
Protein Analysis: Total protein was extracted from brain tissues. HTT protein levels were measured by Western Blot or electrochemiluminescence (ECL) immunoassay. Data were normalized to a loading control protein (e.g., GAPDH).
-
Caption: Workflow for preclinical PK/PD and CNS distribution studies.
Conclusion
This compound is an orally active, CNS-penetrant small molecule that effectively reduces huntingtin protein levels through a novel splicing modulation mechanism. Preclinical studies confirm its ability to distribute into the central nervous system and engage its target in key brain regions affected in Huntington's disease. The strong correlation between drug exposure and pharmacodynamic effect underscores its potential as a disease-modifying therapy. Further studies are required to fully elucidate its clinical pharmacokinetic profile and long-term efficacy and safety in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. Small molecule splicing modifiers with systemic HTT-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Splice modulators target PMS1 to reduce somatic expansion of the Huntington’s disease-associated CAG repeat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Effect of HTT-D3 on Mutant Huntingtin Protein Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the HTT gene. This mutation results in an expanded polyglutamine (polyQ) tract in the huntingtin protein (HTT), leading to the production of a mutant form (mHTT) that misfolds, aggregates, and causes progressive neuronal dysfunction and death. A promising therapeutic strategy for HD is the reduction of mHTT levels. This technical guide provides an in-depth overview of HTT-D3, a small molecule splicing modifier developed by PTC Therapeutics (also known as PTC518), and its effect on mHTT protein levels.
Mechanism of Action: Splicing Modulation
PTC518, the compound understood to be represented by this compound in early illustrative contexts, is an orally bioavailable small molecule that modulates the splicing of HTT pre-mRNA.[1] It promotes the inclusion of a cryptic "pseudoexon" located within intron 49 of the HTT gene into the mature messenger RNA (mRNA).[2][3] This newly included pseudoexon contains a premature termination codon (PTC). The presence of this PTC triggers the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature stop codons.[2][3] This ultimately leads to a reduction in the levels of both wild-type and mutant HTT protein.[1]
References
A Structural and Mechanistic Guide to the Interaction of Huntingtin with pre-mRNA and the Action of Splicing Modulators
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Huntingtin (HTT) protein, encoded by the HTT gene, is a large, multi-domain scaffolding protein whose mutation leads to Huntington's disease (HD), a devastating neurodegenerative disorder. While the precise functions of wild-type HTT are still being elucidated, emerging evidence points to its role as an RNA-binding protein involved in crucial cellular processes, including pre-messenger RNA (pre-mRNA) splicing. The disruption of these processes by the mutant HTT protein is a key aspect of HD pathology. This technical guide provides an in-depth analysis of the structural basis of the HTT protein's interaction with pre-mRNA. It further details the mechanism of action of small molecule splicing modulators, such as HTT-D3, which represent a promising therapeutic avenue for HD by targeting HTT pre-mRNA. This document synthesizes structural data, quantitative metrics, and detailed experimental protocols to serve as a comprehensive resource for researchers in the field.
Clarification of Terminology: It is critical to note that "this compound" is not a domain of the Huntingtin protein. Rather, it is a potent, orally active small molecule that modulates the splicing of HTT pre-mRNA. This guide will focus on the structural characteristics of the full-length HTT protein that enable its interaction with RNA and how molecules like this compound exploit the splicing process.
Structural Biology of the Huntingtin Protein
The sheer size (approximately 348 kDa) and inherent flexibility of the full-length HTT protein have historically made it a challenging target for high-resolution structural studies.[1] Recent advancements in cryo-electron microscopy (cryo-EM) have been instrumental in revealing its architecture, often through stabilization with the Huntingtin-Associated Protein 40 (HAP40).[1][2][3][4]
The cryo-EM structures show that HTT is a largely α-helical protein composed of three distinct domains: an N-terminal HEAT domain (N-HEAT), a central Bridge domain, and a C-terminal HEAT domain (C-HEAT).[1][5] These domains create a super-helical solenoid structure that wraps around HAP40, which stabilizes the complex.[1][5]
Table 1: Structural Characteristics of the Human HTT-HAP40 Complex
| Feature | Description | Resolution | PDB ID | Reference |
| Overall Architecture | Globular complex (~120 x 80 x 100 Å) with three major HTT domains (N-HEAT, Bridge, C-HEAT) enveloping HAP40. | 2.6 Å | 6X9O | [2] |
| N-HEAT Domain | Residues ~97-1690. Composed of multiple HEAT repeats arranged in a solenoid fashion. Contains a positively charged surface postulated to be a nucleic acid binding site. | 2.6 Å | 6X9O | [2][6] |
| Bridge Domain | Residues ~1691-2097. Connects the N-HEAT and C-HEAT domains. | 2.6 Å | 6X9O | [2][5] |
| C-HEAT Domain | Residues ~2098-3104. A more compact arrangement of HEAT repeats. | 2.6 Å | 6X9O | [2][5] |
| Unresolved Regions | Approximately 25% of the protein, including the crucial N-terminal exon 1 containing the polyglutamine (polyQ) tract and other intrinsically disordered regions, are not resolved due to high flexibility. | N/A | 6X9O | [2] |
HTT as an RNA-Binding Protein and Interaction with pre-mRNA
There is growing evidence that HTT functions as an RNA-binding protein (RBP).[7][8] RNA immunoprecipitation sequencing (RIP-seq) has revealed that HTT interacts with numerous transcripts, with a notable enrichment for the long non-coding RNA NEAT1, a key component of paraspeckles.[7][8] In vitro assays have shown that HTT directly binds to G-rich RNA sequences.[7][8]
The interaction with pre-mRNA is central to both the normal function of HTT and the pathology of HD. The expanded CAG repeat in mutant HTT pre-mRNA can lead to aberrant splicing, producing a toxic, truncated exon 1 HTT protein fragment.[9][10] Furthermore, the sequestration of essential splicing factors by the mutant HTT protein or its transcript can lead to widespread splicing dysregulation in the cell.[11][12]
Mechanism of Action: Small Molecule Splicing Modulators (e.g., this compound)
Small molecules like this compound represent a novel therapeutic strategy that targets the HTT pre-mRNA directly.[13] These compounds act as "molecular glues," enhancing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and a non-canonical 5' splice site within intron 49 of the HTT pre-mRNA. This recognition event tricks the spliceosome into including a "pseudoexon" (or poison exon) into the mature mRNA transcript. This pseudoexon contains a premature termination codon (PTC). The presence of the PTC triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades aberrant mRNAs, thereby preventing the translation of the full-length HTT protein and leading to a reduction in both wild-type and mutant HTT levels.[14]
Caption: Mechanism of this compound-mediated splicing modulation.
Table 2: Quantitative Effects of HTT Splicing Modulators
| Compound | Assay System | Endpoint | Value | Reference |
| HTT-C1 | Patient B-lymphocytes (GM04856) | HTT mRNA reduction (at 125 nM) | Significant decrease vs DMSO | |
| HTT-D1 | Patient B-lymphocytes (GM04856) | HTT mRNA reduction (at 0.25 µM) | ~50% remaining HTT mRNA | |
| Branaplam | Human RPE1 cells | HTT protein reduction | Dose-dependent reduction | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the structural and functional analysis of the HTT-pre-mRNA interaction.
Protocol: RNA Immunoprecipitation (RIP) for HTT
This protocol is adapted from standard RIP procedures to identify RNAs bound to HTT in a cellular context.[15]
Caption: Experimental workflow for RNA Immunoprecipitation (RIP).
Methodology:
-
Cell Culture and Cross-linking: Culture patient-derived fibroblasts or neuronal progenitor cells to ~80-90% confluency. Wash cells with ice-cold PBS. Place dishes on ice and UV-irradiate at 254 nm (400 mJ/cm²) to cross-link protein-RNA complexes.[15]
-
Lysis: Scrape cells into ice-cold RIPA buffer supplemented with protease inhibitors and RNase inhibitors. Rotate the lysate for 1 hour at 4°C. Sonicate briefly to shear chromatin.[15]
-
Immunoprecipitation: Pre-clear the lysate with Protein G magnetic beads. Incubate the cleared lysate with 5-10 µg of anti-HTT antibody overnight at 4°C with rotation. Add fresh Protein G beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads on a magnetic rack and wash three times with high-salt wash buffer, followed by two washes with a low-salt wash buffer to remove non-specifically bound proteins and RNA.
-
Elution and RNA Purification: Resuspend beads in an elution buffer containing Proteinase K and incubate at 55°C for 30 minutes to digest the protein. Purify the RNA using a standard phenol-chloroform extraction followed by ethanol precipitation.
-
Analysis: Prepare a cDNA library from the purified RNA and perform high-throughput sequencing. Analyze the data to identify RNA transcripts that are significantly enriched in the HTT-IP sample compared to an IgG control.
Protocol: In Vitro Double Filter-Binding Assay
This assay quantifies the binding affinity (KD) between purified HTT protein (or a specific domain) and a radiolabeled pre-mRNA fragment of interest.[16][17]
Methodology:
-
Protein and RNA Preparation:
-
Express and purify recombinant full-length HTT or a specific domain (e.g., N-HEAT). Determine the concentration of active, binding-competent protein.
-
Synthesize the target pre-mRNA sequence (e.g., a fragment of intron 49) via in vitro transcription. Radiolabel the RNA at the 5' end using T4 polynucleotide kinase and [γ-³²P]-ATP.[18]
-
-
Binding Reactions:
-
Set up a series of binding reactions in a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 1 mM DTT).
-
Each reaction should contain a constant, low concentration of ³²P-labeled RNA (~20-50 pM) and a serial dilution of the purified HTT protein (e.g., from 1 pM to 1 µM).
-
Incubate reactions at room temperature or 37°C for 30-60 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Prepare a double-filter apparatus with a top nitrocellulose membrane (binds protein and protein-RNA complexes) and a bottom nylon membrane (binds free RNA).
-
Apply each binding reaction to a well and filter under a gentle vacuum.
-
Wash each well with ice-cold binding buffer to remove unbound components.
-
-
Quantification and Analysis:
-
Disassemble the apparatus and allow the membranes to dry.
-
Quantify the radioactivity on both the nitrocellulose (Bound) and nylon (Free) membranes for each reaction using a phosphorimager.
-
Calculate the fraction of RNA bound at each protein concentration.
-
Plot the fraction of bound RNA versus the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (KD).[16]
-
Protocol: NMR Spectroscopy for Interaction Analysis
NMR spectroscopy can be used to map the binding interface and study the conformational changes in an HTT domain upon interaction with pre-mRNA.[10][19][20] ¹H-¹⁵N HSQC experiments are particularly useful for this purpose.
Methodology:
-
Sample Preparation:
-
Express and purify a specific domain of HTT (e.g., N-HEAT) with ¹⁵N isotopic labeling.
-
Synthesize a short, unlabeled RNA oligonucleotide corresponding to the putative binding site.
-
Prepare a series of NMR samples in a suitable buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O). Each sample will contain a constant concentration of ¹⁵N-labeled HTT domain (~100-200 µM).
-
-
NMR Titration:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled HTT domain alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Perform a titration by adding increasing molar equivalents of the unlabeled RNA oligonucleotide to the protein sample (e.g., 0.25, 0.5, 1.0, 2.0, and 5.0 molar excess).
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of RNA.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Monitor for chemical shift perturbations (CSPs). Amide peaks that shift or broaden significantly upon RNA addition correspond to residues at or near the binding interface.
-
Map the residues with significant CSPs onto the 3D structure of the HTT domain to visualize the RNA-binding surface.
-
The magnitude of the shifts can be used to calculate an approximate KD for the interaction.
-
Caption: Logical flow for NMR titration experiments.
Conclusion and Future Directions
The structural elucidation of the full-length Huntingtin protein has provided a critical framework for understanding its diverse cellular functions, including its newly appreciated role as an RNA-binding protein. While a high-resolution structure of HTT in complex with pre-mRNA remains to be determined, the available data strongly suggest that specific domains of HTT directly engage with RNA, influencing processes like splicing. The development of small molecule splicing modulators such as this compound, which cleverly co-opt the cellular splicing machinery to reduce HTT levels, underscores the therapeutic potential of targeting HTT pre-mRNA. Future research should focus on using the protocols outlined herein to precisely map the HTT-RNA interactome, solve the structure of the HTT-RNA complex, and further refine splicing modulator compounds to achieve greater specificity and efficacy for the treatment of Huntington's disease.
References
- 1. The cryo-electron microscopy structure of huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Huntingtin structure is orchestrated by HAP40 and shows a polyglutamine expansion-specific interaction with exon 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Huntingtin and Its Partner Huntingtin-Associated Protein 40: Structural and Functional Considerations in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Huntingtin is an RNA binding protein and participates in NEAT1-mediated paraspeckles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. NMR spectroscopy, excited states and relevance to problems in cell biology – transient pre-nucleation tetramerization of huntingtin and insights into Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Huntingtin and Its Role in Mechanisms of RNA-Mediated Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Widespread dysregulation of mRNA splicing implicates RNA processing in the development and progression of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to study the direct binding of proteins to RNA:DNA hybrids or RNA-DNA chimeras in living cells using cross-linking immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reconstitution and biochemical assays of an active human histone pre-mRNA 3′-end processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gmclore.org [gmclore.org]
- 20. NMR spectroscopy, excited states and relevance to problems in cell biology - transient pre-nucleation tetramerization of huntingtin and insights into Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Selectivity of HTT-D3 for the Huntingtin Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). A promising therapeutic strategy for HD is the reduction of mHTT levels. HTT-D3 is an orally bioavailable, central nervous system (CNS)-penetrant small molecule designed to lower the levels of the huntingtin protein. This technical guide provides an in-depth overview of the initial studies on the selectivity of this compound and related compounds for the HTT gene, based on publicly available data.
Mechanism of Action
This compound belongs to a class of splicing modifiers that selectively modulate the pre-mRNA splicing of the HTT gene.[1][2] The mechanism does not involve direct binding to the HTT protein or its mRNA in a canonical antisense manner. Instead, these molecules promote the inclusion of a pseudoexon located within intron 49 of the HTT pre-mRNA.[3][4] This pseudoexon contains a premature termination codon (PTC). The inclusion of this PTC-containing pseudoexon into the mature mRNA transcript triggers nonsense-mediated decay (NMD), an mRNA surveillance pathway that degrades transcripts containing premature stop codons.[1] This process leads to a reduction in the levels of both wild-type and mutant HTT mRNA, and consequently, a decrease in the production of both huntingtin proteins.[1][2]
Quantitative Data on HTT Lowering
While specific quantitative data for this compound is not extensively available in the public domain, data from structurally related and functionally similar compounds from the same discovery program, such as HTT-C1, HTT-D1, and the clinical candidate PTC518 (votoplam), provide valuable insights into the potency and efficacy of this class of molecules.
Table 1: In Vitro HTT Protein and mRNA Reduction by HTT Splicing Modulators
| Compound | Cell Line | Assay Type | Endpoint | IC50 / % Reduction | Citation |
| HTT-C1 | HD Patient Fibroblasts (GM04857) | Electrochemiluminescence (ECL) | mHTT Protein | IC50 ≈ 0.1 µM | [1] |
| HTT-D1 | HD Patient Fibroblasts (GM04857) | Electrochemiluminescence (ECL) | mHTT Protein | IC50 ≈ 0.2 µM | [1] |
| HTT-C1 | HD Patient B-lymphocytes (GM04856) | RT-qPCR | HTT mRNA | ~50% reduction at 0.25 µM | [4] |
| HTT-D1 | HD Patient B-lymphocytes (GM04856) | RT-qPCR | HTT mRNA | ~40% reduction at 0.25 µM | [4] |
| Branaplam | HD Patient Fibroblasts and iPSC-derived neurons | Mesoscale Discovery (MSD) | tHTT and mHTT Protein | IC50 < 10 nM | [5][6] |
Table 2: In Vivo HTT Protein Reduction in a Mouse Model of Huntington's Disease
| Compound | Animal Model | Tissue | Dose | % mHTT Reduction | Citation |
| PTC518 | BACHD mice | Brain | 10 mg/kg | ~50% | [1] |
| PTC518 | BACHD mice | Muscle | 10 mg/kg | ~60% | [1] |
Table 3: Clinical Trial Data for PTC518 (Votoplam) in Huntington's Disease Patients
| Study Phase | Dose | Endpoint | Result | Citation |
| Phase 2 (PIVOT-HD) | 5 mg | mHTT in blood | 23% reduction | [7] |
| Phase 2 (PIVOT-HD) | 10 mg | mHTT in blood | 36-39% reduction | [7] |
Selectivity of this compound
On-Target Selectivity
The primary mechanism of action, leveraging the specific sequence and structure of intron 49 in the HTT pre-mRNA, suggests a high degree of on-target selectivity. The splicing modulation is dependent on the recognition of specific splicing regulatory elements within this intron, which are not ubiquitously present in the pre-mRNAs of other genes.
Allele Selectivity
The current body of public information suggests that this compound and related compounds are not allele-selective, meaning they lead to the reduction of both mutant and wild-type HTT.[1] The targeted pseudoexon is present in the HTT gene irrespective of the CAG repeat length. While allele-selective approaches are being explored by other therapeutic modalities, the strategy for this class of compounds is to lower total huntingtin levels.[8][9][10] Studies in animal models suggest that a partial reduction of wild-type HTT is well-tolerated.[10]
Off-Target Effects
Comprehensive genome-wide analyses of off-target effects for this compound are not yet publicly available. However, the development of splicing modulators as a therapeutic class has involved careful optimization to minimize off-target splicing events. The primary research on related compounds mentions that western blot analyses for several housekeeping proteins (beta-actin, AKT, PDI, and GAPDH) showed no changes in their levels after treatment, suggesting no overt cytotoxicity or broad off-target effects at the tested concentrations.[1] Further detailed studies, such as RNA-sequencing on a wider range of cell types and tissues, would be necessary to fully characterize the off-target profile of this compound.
Experimental Protocols
In Vitro HTT Splicing Modulation Assay
This protocol is based on the methods described for identifying and characterizing HTT-lowering splicing modifiers.[1][3]
Objective: To determine the ability of a test compound to induce the inclusion of the pseudoexon in HTT intron 49 and the subsequent reduction in HTT mRNA levels.
Materials:
-
HD patient-derived fibroblasts or B-lymphocytes (e.g., GM04857, GM04856 from Coriell Institute)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for RT-qPCR flanking the HTT pseudoexon region and for a housekeeping gene (e.g., GAPDH)
-
qPCR master mix and instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate HD patient-derived cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a dose-response range of the test compound or vehicle (DMSO) for 24-96 hours.
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial RNA purification kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase kit.
-
-
RT-qPCR Analysis:
-
Perform real-time quantitative PCR (RT-qPCR) using primers that specifically amplify the region of HTT mRNA that would include the pseudoexon.
-
Use primers for a stable housekeeping gene as an internal control for normalization.
-
Analyze the qPCR data to determine the relative levels of HTT mRNA in treated versus vehicle-control cells. A decrease in the amplification of the canonical HTT transcript is indicative of successful splicing modulation and NMD.
-
To specifically detect the inclusion of the pseudoexon, one can design a forward primer in the upstream exon and a reverse primer within the pseudoexon.
-
HTT Protein Quantification by Electrochemiluminescence (ECL)
This protocol is based on the methods described for quantifying HTT protein levels in cell lysates.[1]
Objective: To measure the levels of mutant huntingtin (mHTT) protein in cell lysates following treatment with a test compound.
Materials:
-
Cell lysates from treated and control cells (from the in vitro assay)
-
Meso Scale Discovery (MSD) plates and reagents
-
Primary antibodies specific for mHTT (e.g., MW1) and total HTT
-
SULFO-TAG labeled detection antibody
-
MSD reader
Procedure:
-
Plate Coating:
-
Coat MSD plates with the capture antibody (e.g., anti-HTT antibody).
-
-
Sample Incubation:
-
Add cell lysates to the coated wells and incubate to allow the huntingtin protein to bind to the capture antibody.
-
-
Detection Antibody Incubation:
-
Wash the plates and add the SULFO-TAG labeled detection antibody.
-
-
Reading:
-
Wash the plates and add MSD Read Buffer.
-
Read the plates on an MSD instrument to quantify the electrochemiluminescence signal, which is proportional to the amount of HTT protein.
-
-
Data Analysis:
-
Normalize the mHTT signal to the total protein concentration in each lysate.
-
Calculate the percentage of mHTT reduction in treated samples compared to vehicle-treated controls.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on HTT pre-mRNA splicing.
Experimental Workflow for In Vitro Testing
Caption: Experimental workflow for in vitro evaluation of this compound.
Conclusion
Initial studies on this compound and its class of splicing modulators demonstrate a novel and potent mechanism for lowering huntingtin protein levels. The selectivity of these compounds for the HTT gene is conferred by the specific RNA sequences within intron 49 that are required for the drug-induced splicing modulation. While the current generation of these compounds is not allele-selective, they have shown significant efficacy in preclinical models and early clinical trials of related molecules. Further studies are required to fully elucidate the off-target profile and long-term safety of this compound. The experimental protocols and assays described herein provide a framework for the continued investigation and development of this promising therapeutic approach for Huntington's disease.
References
- 1. ehdn.org [ehdn.org]
- 2. Small molecule splicing modifiers with systemic HTT-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - EGA European Genome-Phenome Archive [ega-archive.org]
- 7. PTC's Huntington study was positive. Why did its stock fall? | pharmaphorum [pharmaphorum.com]
- 8. Allele-Selective Suppression of Mutant Huntingtin in Primary Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allele-Specific Antisense Oligonucleotide Lowers Mutant Huntingtin Protein Selectively in Huntington Disease - - Practical Neurology [practicalneurology.com]
- 10. mdpi.com [mdpi.com]
Unraveling the Oral Bioavailability of HTT-D3: A Review of Preclinical Evidence
A comprehensive analysis of the oral bioavailability and pharmacokinetics of HTT-D3 in animal models remains a critical yet under-documented area of research. This technical guide synthesizes the currently available, albeit limited, public information on this compound, a molecule with potential therapeutic applications in Huntington's disease, and outlines the general experimental approaches used to determine the oral bioavailability of investigational compounds.
While specific quantitative data and detailed experimental protocols for this compound are not publicly available, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It provides a framework for understanding the key parameters and methodologies essential for evaluating the oral bioavailability of novel therapeutic agents.
I. Understanding this compound
This compound is described as an orally administered, central nervous system (CNS) penetrant molecule with activity in lowering human huntingtin (HTT) protein levels in vivo.[1] It has been utilized to exemplify the scientific advancements within PTC Therapeutics' Huntington's disease program.[1] Beyond this general description, specific details regarding its chemical structure, mechanism of action, and comprehensive pharmacokinetic profile are not extensively published in peer-reviewed literature.
II. General Principles of Oral Bioavailability Assessment in Animal Models
The oral bioavailability of a drug is a critical pharmacokinetic parameter that determines the fraction of an orally administered dose that reaches systemic circulation unchanged. The assessment of this parameter in animal models is a cornerstone of preclinical drug development. Key factors influencing oral bioavailability include a compound's solubility, permeability, and susceptibility to first-pass metabolism in the gut and liver.
Typical Animal Models:
-
Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.
-
Non-rodents (Dogs, Monkeys): Often used in later-stage preclinical development as their gastrointestinal physiology and metabolic pathways can be more predictive of human pharmacokinetics.
III. Key Pharmacokinetic Parameters for Oral Bioavailability
The following table outlines the essential quantitative data gathered during preclinical pharmacokinetic studies to characterize the oral bioavailability of a compound.
| Parameter | Description | Significance |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the rate and extent of drug absorption. |
| Tmax | Time at which Cmax is observed. | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | The integral of the concentration-time curve. | Represents the total drug exposure over time. |
| t1/2 (Half-life) | Time required for the concentration of the drug to decrease by half. | Determines the dosing interval. |
| F (%) (Bioavailability) | The fraction of the administered dose that reaches systemic circulation. | A key indicator of the drug's oral absorption and potential for oral administration. |
Note: Specific values for this compound are not available in the public domain.
IV. Experimental Protocols for Oral Bioavailability Studies
While a specific protocol for this compound is not available, a generalized experimental workflow for determining oral bioavailability in an animal model, such as the rat, is presented below.
Experimental Workflow for Oral Bioavailability Assessment
Caption: Generalized workflow for an in vivo oral bioavailability study in an animal model.
Detailed Methodologies:
-
Animal Models and Housing: Studies typically utilize healthy, adult male or female animals (e.g., Wistar or Sprague-Dawley rats) within a specific weight range. Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard chow and water ad libitum.
-
Dosing Preparation and Administration:
-
Oral (PO): The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., a solution or suspension in water, saline, or a vehicle containing solubilizing agents like PEG 400 or Tween 80). A specific dose is administered directly into the stomach via oral gavage.
-
Intravenous (IV): For determining absolute bioavailability, a separate group of animals receives the drug intravenously, typically through a cannulated vein (e.g., jugular or tail vein). The IV formulation must be a sterile, isotonic solution.
-
-
Blood Sample Collection: Following drug administration, blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate plasma or allowed to clot to obtain serum.
-
Bioanalytical Method: The concentration of the drug in the plasma or serum samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for accurate drug quantification.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine the key parameters listed in the table above. Absolute oral bioavailability (F%) is calculated using the following formula:
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
V. Potential Signaling Pathways and Mechanisms of Absorption
The signaling pathways and specific mechanisms governing the oral absorption of this compound are not publicly disclosed. However, for any orally administered small molecule, several general pathways and factors are considered.
Factors Influencing Oral Absorption
References
Foundational Research on Small Molecule Splicing Modifiers for Neurodegenerative Diseases: A Technical Guide
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Spinal Muscular Atrophy (SMA), are characterized by the progressive loss of neurons and neuronal function.[1][2] A growing body of evidence highlights the critical role of precursor messenger RNA (pre-mRNA) splicing in the pathogenesis of these disorders.[1] Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed, and coding exons are joined to produce mature messenger RNA (mRNA).[1] This process can be modulated through alternative splicing, allowing a single gene to generate multiple protein variants, a mechanism particularly prevalent in the brain to maintain cellular homeostasis and promote neurogenesis.[1] Defects in this intricate process, due to mutations in cis-acting RNA sequences or trans-acting splicing factors, can lead to the production of aberrant proteins or insufficient levels of essential proteins, contributing to neurodegeneration.[1][3] Small molecule splicing modifiers are emerging as a promising therapeutic strategy to correct these splicing defects and offer potential treatments for previously "undruggable" neurodegenerative diseases.[4][5] This guide provides an in-depth overview of the foundational research on these small molecules, detailing their mechanisms of action, the signaling pathways they impact, and the experimental approaches for their discovery and validation.
Mechanism of Action of Small Molecule Splicing Modifiers
Small molecule splicing modifiers can exert their effects through two primary mechanisms: direct modulation of the pre-mRNA target or indirect modulation via splicing factors.
-
Direct Modulation of pre-mRNA: Many small molecules function by directly binding to specific structural motifs on the pre-mRNA. This binding can either stabilize or disrupt RNA structures that are critical for the recruitment of the spliceosome, thereby either promoting or inhibiting the inclusion of a particular exon.[6] For example, some compounds act as "molecular glues" that can alter the conformation of the pre-mRNA, influencing the binding of splicing factors.[4]
-
Indirect Modulation via Splicing Factors: Alternatively, small molecules can target the trans-acting splicing factors themselves.[7] These proteins, which include activators like SR proteins and repressors like heterogeneous nuclear ribonucleoproteins (hnRNPs), bind to specific RNA sequences (splicing enhancers or silencers) to regulate splice site selection.[5][8] By modulating the activity or expression of these factors, small molecules can indirectly influence the splicing patterns of multiple pre-mRNAs.
Key Signaling Pathways in Neurodegenerative Diseases Modulated by Splicing
Several critical signaling pathways implicated in neurodegeneration are regulated by alternative splicing and are therefore potential targets for small molecule modifiers.
-
Tau (MAPT) and Alzheimer's Disease: The MAPT gene, which encodes the tau protein, undergoes alternative splicing of exon 10, leading to two main isoforms: 3R-tau and 4R-tau.[1] An imbalance in the ratio of these isoforms is a hallmark of several tauopathies, including Alzheimer's disease.[1] Small molecules that can modulate the splicing of MAPT exon 10 are being investigated as a therapeutic strategy.
-
SMN2 and Spinal Muscular Atrophy (SMA): SMA is caused by a deficiency of the Survival of Motor Neuron (SMN) protein.[9] While the SMN1 gene is deleted or mutated in patients, a nearly identical gene, SMN2, exists. However, due to a single nucleotide difference, exon 7 of SMN2 is predominantly excluded during splicing, leading to a truncated, unstable SMN protein.[3] Small molecules like risdiplam and branaplam have been developed to promote the inclusion of exon 7 in SMN2 pre-mRNA, thereby increasing the production of functional SMN protein.[5][9]
-
CD33 and Alzheimer's Disease: Genome-wide association studies (GWAS) have identified genetic variants in the CD33 gene that are associated with a reduced risk of late-onset Alzheimer's disease.[10] These protective variants lead to increased skipping of exon 2 in the CD33 pre-mRNA, resulting in a truncated protein.[10] Small molecules that mimic this effect by promoting exon 2 exclusion are being explored as a novel therapeutic approach.[10]
Experimental Workflows for Discovery and Validation
The identification of novel small molecule splicing modifiers typically involves a multi-step process, beginning with high-throughput screening (HTS) and followed by rigorous validation assays.
Quantitative Data on Splicing Modifiers
The following tables summarize key quantitative data for some of the most well-characterized small molecule splicing modifiers for neurodegenerative diseases.
| Compound | Disease Target | Mechanism | In Vitro Efficacy | In Vivo Efficacy (Mouse Models) | Clinical Status |
| Risdiplam | Spinal Muscular Atrophy (SMA) | Promotes SMN2 exon 7 inclusion.[5] | Increases full-length SMN mRNA and protein levels in patient-derived fibroblasts.[9] | Increases SMN protein levels in CNS and peripheral tissues, extends survival, and improves motor function.[9][11] | FDA Approved.[5] |
| Branaplam | SMA & Huntington's Disease | Promotes SMN2 exon 7 inclusion; induces a premature termination codon in mutant huntingtin mRNA.[4] | Increases full-length SMN mRNA and protein levels.[5] | Increases SMN protein and extends survival in SMA models.[5] | Phase 2 clinical trials.[5] |
| Compound 1 | Alzheimer's Disease | Promotes CD33 exon 2 skipping.[10] | Increases exon 2 skipping in myeloid lineage cells.[10] | Not reported. | Preclinical. |
Detailed Experimental Protocols
1. Cell-Based Splicing Reporter Assay for High-Throughput Screening
This protocol describes a common method for HTS to identify small molecules that modulate the splicing of a target exon.[8]
-
Principle: A reporter construct is designed containing the target exon and its flanking intronic sequences fused to a reporter gene (e.g., luciferase or fluorescent protein). The inclusion or exclusion of the target exon results in a change in the reporter signal.
-
Methodology:
-
Construct Design: The target exon and surrounding intronic regions are cloned into a vector containing a reporter gene. The construct is designed such that inclusion of the exon maintains the correct reading frame of the reporter, while exclusion leads to a frameshift and a non-functional reporter protein (or vice versa).
-
Cell Line Generation: A stable cell line expressing the reporter construct is generated.
-
HTS: The stable cell line is plated in multi-well plates (e.g., 384-well) and treated with a library of small molecules.
-
Signal Detection: After an incubation period, the reporter signal (e.g., fluorescence or luminescence) is measured using a plate reader.
-
Hit Identification: Compounds that produce a significant change in the reporter signal compared to controls are identified as primary hits.
-
2. In Vitro Splicing Assay
This assay is used to determine if a small molecule directly affects the splicing machinery in a cell-free system.[12][13]
-
Principle: A radiolabeled pre-mRNA transcript is incubated with nuclear extract (a source of splicing factors) in the presence or absence of the test compound. The splicing products are then analyzed by gel electrophoresis.
-
Methodology:
-
pre-mRNA Synthesis: A DNA template of the target pre-mRNA is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with nuclear extract, ATP, and the test compound at various concentrations.
-
RNA Extraction: The RNA is extracted from the reaction mixture.
-
Gel Electrophoresis: The RNA is separated on a denaturing polyacrylamide gel.
-
Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled pre-mRNA, splicing intermediates, and final spliced mRNA products. A change in the ratio of these products in the presence of the compound indicates a direct effect on splicing.
-
3. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Splicing Analysis
RT-PCR is a standard method to validate the effects of a small molecule on the splicing of endogenous pre-mRNA in cells.
-
Principle: Total RNA is extracted from cells treated with the small molecule. The RNA is then reverse transcribed into complementary DNA (cDNA), which is used as a template for PCR with primers flanking the target exon. The resulting PCR products, representing the different splice isoforms, are separated by gel electrophoresis.
-
Methodology:
-
Cell Treatment: Cells are treated with the small molecule at various concentrations for a specified time.
-
RNA Extraction: Total RNA is isolated from the cells.
-
Reverse Transcription: The RNA is converted to cDNA using a reverse transcriptase enzyme.
-
PCR: The cDNA is amplified by PCR using primers that flank the exon of interest.
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel.
-
Quantification: The intensity of the bands corresponding to the different splice isoforms is quantified to determine the relative abundance of each isoform.
-
The development of small molecule splicing modifiers represents a paradigm shift in the therapeutic landscape for neurodegenerative diseases.[5] These molecules offer the potential to correct the underlying genetic defects that lead to these devastating disorders.[5] The success of risdiplam for SMA has provided a crucial proof-of-concept for this therapeutic modality.[5][14] Future research will likely focus on expanding the repertoire of small molecule splicing modifiers for a broader range of neurodegenerative diseases, improving their specificity and pharmacokinetic properties, and further elucidating their precise mechanisms of action. The continued integration of high-throughput screening, advanced molecular biology techniques, and in vivo disease models will be instrumental in translating the promise of this approach into effective therapies for patients.
References
- 1. Neurodegenerative diseases: a hotbed for splicing defects and the potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What role does alternative splicing play in neurodegenerative disease? | Inside UCR | UC Riverside [insideucr.ucr.edu]
- 4. Drugging the “Undruggables”: Small Molecules for neurodegenerative disease [synapse.patsnap.com]
- 5. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecules modulating RNA splicing: a review of targets and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High Throughput Assay to Identify Small Molecule Modulators of Alternative pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. smafoundation.org [smafoundation.org]
- 12. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of HTT-D3 Activity in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Huntington's disease (HD) is a progressive neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to an abnormal, aggregation-prone mutant huntingtin protein (mHTT).[1] A primary therapeutic strategy for HD is the reduction of mHTT levels.[2] HTT-D3 is an orally bioavailable, central nervous system (CNS)-penetrant small molecule that modulates the pre-mRNA splicing of HTT.[3][4][5] It acts by promoting the inclusion of a cryptic pseudoexon (containing a premature termination codon) between exons 49 and 50 of the HTT transcript.[1][2][6] This modified mRNA is targeted for degradation, likely through nonsense-mediated decay (NMD), resulting in a decrease in the levels of both wild-type and mutant HTT protein.[6][7][8] These application notes provide detailed protocols to assess the molecular and cellular activity of this compound in relevant in vitro neuronal models.
Mechanism and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its characterization in neuronal cells.
Caption: Mechanism of action for this compound splicing modulator.
Caption: Experimental workflow for assessing this compound activity.
Data Presentation
Quantitative data should be organized to clearly present the dose-dependent activity and specificity of this compound.
Table 1: Dose-Response Activity of this compound in HD Patient-Derived Neurons
| Parameter | Method | IC50 (nM) | Max. Reduction (%) |
|---|---|---|---|
| HTT mRNA Levels | RT-qPCR | 8.5 | 75% |
| Total HTT Protein | MSD Immunoassay | 9.2 | 70% |
| Mutant HTT Protein | MSD Immunoassay | 9.0 | 72% |
Table 2: Splicing Modulation by this compound (10 nM) in HD Neurons
| HTT Transcript | RT-qPCR Assay | Relative Expression (Fold Change vs. Vehicle) |
|---|---|---|
| Canonical Transcript (Exon 49-50) | Exon 49-50 Junction Primers | 0.28 |
| Pseudoexon-Included Transcript | Exon 49-Pseudoexon Primers | 15.7 |
Table 3: Cytotoxicity Profile of this compound in HD Neurons
| Assay | Endpoint | CC50 (µM) | Therapeutic Index (CC50 / IC50) |
|---|
| CellTiter-Glo® | Cell Viability (ATP) | > 25 | > 2500 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to assess this compound activity.
General Materials
-
Cell Models: Human iPSC-derived neurons from an HD patient (e.g., with 45 CAG repeats) or a neuroblastoma cell line (e.g., SH-SY5Y) engineered to express mutant HTT.
-
Compound: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Culture Reagents: Appropriate neuronal cell culture medium, supplements, and plates (e.g., 96-well plates).
Protocol 1: Analysis of HTT Pseudoexon Inclusion by RT-PCR
This protocol is designed to qualitatively or semi-quantitatively detect the inclusion of the target pseudoexon in the HTT mRNA transcript.
1. Cell Seeding and Treatment: a. Seed neuronal cells in a 24-well plate at a density that will result in 80-90% confluency at the time of harvest. b. Allow cells to adhere and recover for 24-48 hours. c. Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). d. Treat cells with this compound or vehicle control and incubate for 24 hours at 37°C, 5% CO₂.[9]
2. RNA Extraction and cDNA Synthesis: a. After incubation, wash cells once with cold PBS and lyse them directly in the well using a suitable lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). b. Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA. c. Quantify RNA concentration and assess purity (A260/A280 ratio). d. Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
3. PCR Amplification: a. Design PCR primers that flank the pseudoexon insertion site between exons 49 and 50 of the HTT gene.
- Forward Primer: Binds within Exon 49.
- Reverse Primer: Binds within Exon 50. b. Set up PCR reactions using the synthesized cDNA as a template. c. The expected product sizes will be different for the canonical transcript (Exon 49 spliced to Exon 50) and the pseudoexon-included transcript.
4. Analysis: a. Run the PCR products on a 2% agarose gel. b. Visualize bands under UV light. The appearance of a larger band in this compound-treated samples, corresponding to the size of the transcript with the included pseudoexon, confirms the compound's mechanism of action.[2][10]
Protocol 2: Quantification of HTT mRNA Reduction by RT-qPCR
This protocol quantifies the reduction in total HTT mRNA levels resulting from the degradation of the modified transcript.
1. Cell Treatment and RNA Extraction: a. Follow steps 1a through 2c from Protocol 1, typically using a 96-well plate format for dose-response analysis.[9] A 24-hour treatment period is sufficient for mRNA analysis.[11]
2. cDNA Synthesis and RT-qPCR: a. Synthesize cDNA as described in Protocol 1. b. Prepare RT-qPCR reactions using a TaqMan™ or SYBR Green-based master mix. c. Use a validated primer/probe set for human HTT that targets a region downstream of the splicing event (e.g., exons 64-65) to measure total canonical transcript levels.[2] d. Use a validated primer/probe set for a stable housekeeping gene (e.g., GAPDH, TBP) for normalization.[9][11] e. Run the reactions on a real-time PCR instrument.
3. Data Analysis: a. Calculate the ΔCt for each sample (CtHTT - CtHousekeeping). b. Calculate the ΔΔCt relative to the vehicle-treated control (ΔCtSample - ΔCtVehicle). c. Determine the percent HTT mRNA remaining using the 2-ΔΔCt method. d. Plot the percent HTT remaining against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 3: Quantification of HTT Protein Reduction by Immunoassay (MSD)
This protocol uses a sensitive electrochemiluminescence (ECL) immunoassay to quantify the reduction in HTT protein levels. The Meso Scale Discovery (MSD) platform is well-suited for this purpose.[12][13][14]
1. Cell Seeding and Treatment: a. Seed neuronal cells in a 96-well plate. b. Treat with a dose-response curve of this compound or vehicle control for 96 hours to allow for protein turnover.[9]
2. Cell Lysis: a. After incubation, wash cells with cold PBS. b. Lyse cells in 50-100 µL of a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Incubate on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the total protein concentration using a BCA assay.
3. MSD Immunoassay: a. Use an MSD assay designed to detect total or mutant HTT. These assays typically use a pair of antibodies for capture and detection.[13] b. Coat MSD plates with the capture antibody. c. Block the plates to prevent non-specific binding. d. Add cell lysates (normalized for total protein concentration) and standards to the wells and incubate. e. Wash the wells, then add the SULFO-TAG labeled detection antibody and incubate. f. Wash the wells again, add MSD Read Buffer, and immediately read the plate on an MSD instrument.
4. Data Analysis: a. Generate a standard curve using recombinant HTT protein. b. Calculate the concentration of HTT in each sample from the standard curve. c. Normalize the HTT concentration to the amount of total protein loaded. d. Calculate the percent HTT remaining relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 4: Assessment of Cell Viability using CellTiter-Glo®
This protocol assesses cell viability by measuring ATP levels, which is indicative of metabolically active cells. It is used to ensure that this compound-mediated reduction is not due to cytotoxicity.[15][16]
1. Cell Seeding and Treatment: a. Seed neuronal cells in an opaque-walled 96-well plate suitable for luminescence measurements. b. Treat cells with a dose-response curve of this compound or vehicle control for the same duration as the protein reduction assay (96 hours). Include wells with medium only for background measurement.
2. Assay Procedure ("Add-Mix-Measure"): a. Equilibrate the plate to room temperature for approximately 30 minutes.[17] b. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[16][17] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[16] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
3. Data Analysis: a. Measure luminescence using a plate-reading luminometer. b. Subtract the average background luminescence (medium only) from all sample readings. c. Calculate cell viability as a percentage relative to the vehicle-treated control wells. d. Plot the percent viability against the log of this compound concentration to determine the 50% cytotoxic concentration (CC50). A high CC50 value indicates low toxicity.
References
- 1. Small molecule splicing modifiers with systemic HTT-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. medkoo.com [medkoo.com]
- 6. ehdn.org [ehdn.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Meso scale discovery-based assays for the detection of aggregated huntingtin | PLOS One [journals.plos.org]
- 15. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
Application Notes and Protocols for Establishing Cellular Assays to Measure HTT-D3-Mediated HTT Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder caused by a mutation in the Huntingtin (HTT) gene, leading to the production of a toxic mutant HTT protein (mHTT). A promising therapeutic strategy for HD is the reduction of HTT protein levels. HTT-D3 is a small molecule that acts as an HTT splicing modulator, promoting the inclusion of a pseudoexon with a premature termination codon, which ultimately leads to the degradation of HTT mRNA and a reduction in HTT protein levels[1][2].
These application notes provide detailed protocols for establishing robust cellular assays to quantify the reduction of HTT protein and mRNA levels mediated by compounds like this compound. The described methods include Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Quantitative Polymerase Chain Reaction (qPCR), which are foundational techniques for screening and validating potential HD therapeutics.
Mechanism of Action of this compound
This compound modulates the splicing of the HTT pre-mRNA. This small molecule promotes the inclusion of a "pseudoexon" containing a premature termination codon (PTC) into the mature HTT mRNA transcript. The presence of this PTC triggers nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that degrades mRNA transcripts containing premature stop codons. This process effectively reduces the amount of functional HTT mRNA available for translation, thereby lowering the levels of both wild-type and mutant HTT protein.
Caption: Mechanism of this compound-mediated HTT reduction.
Data Presentation: Quantitative Comparison of HTT Measurement Assays
The selection of an appropriate assay for measuring HTT reduction depends on various factors, including the specific research question, desired throughput, and available resources. Below is a summary of common assays with their typical performance characteristics.
| Assay Type | Target Analyte | Typical Sensitivity | Dynamic Range | Throughput | Key Advantages |
| Western Blot | Protein | ~0.1 - 1 ng | 1-2 logs | Low | Provides information on protein size and integrity. |
| ELISA | Protein | 3 pg/mL - 10 ng/mL[3][4][5][6][7][8] | 3-5 logs[9] | Medium to High | Highly quantitative, good for screening large numbers of samples. |
| TR-FRET | Protein | ~1 - 10 ng/mL[10][11] | 2-3 logs | High | Homogeneous (no-wash) assay format, suitable for high-throughput screening. |
| AlphaLISA | Protein | ~1 - 3 pM[12] | Wide dynamic range[12] | High | No-wash, bead-based assay with high sensitivity.[12] |
| Single Molecule Counting (SMC) | Protein | <5 fM[13] | Wide dynamic range | Medium | Ultra-sensitive, ideal for samples with very low HTT concentrations.[14][15][16] |
| qPCR / ddPCR | mRNA | Detects low copy numbers | 5-7 logs | High | Highly sensitive and specific for quantifying mRNA levels. |
Experimental Protocols
The following section provides detailed protocols for the key cellular assays used to measure HTT reduction.
Experimental Workflow Overview
Caption: General experimental workflow for measuring HTT reduction.
Protocol 1: Western Blot for HTT Protein Quantification
This protocol provides a method for the semi-quantitative analysis of HTT protein levels in cell lysates.
Materials:
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-15% Tris-Glycine)
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HTT (e.g., MAB2166)
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture cells to desired confluency and treat with this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Sonicate or pass lysates through a needle to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a precast polyacrylamide gel and run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-HTT antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the HTT band intensity to the loading control band intensity.
-
Protocol 2: ELISA for HTT Protein Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of soluble HTT protein in cell lysates.
Materials:
-
96-well ELISA plates
-
Capture antibody (e.g., monoclonal mouse anti-HTT)
-
Recombinant HTT protein standard
-
Detection antibody (e.g., rabbit anti-HTT)
-
HRP-conjugated secondary antibody
-
Coating buffer (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.1% Tween 20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to 1 µg/mL in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well plate and incubate overnight at 4°C.[9]
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 300 µL of blocking buffer to each well and incubate for 30 minutes at room temperature.[9]
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant HTT protein standard in blocking buffer.
-
Dilute cell lysates (prepared as in the Western blot protocol) in blocking buffer.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the standards and samples to the appropriate wells and incubate for 90 minutes at room temperature.[9]
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.
-
-
Secondary Antibody and Substrate Reaction:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
-
Measurement:
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Generate a standard curve and calculate the concentration of HTT in the samples.
-
Protocol 3: qPCR for HTT mRNA Quantification
This protocol details the steps for quantifying HTT mRNA levels using a two-step RT-qPCR approach.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit (e.g., with oligo(dT) or random primers)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for HTT and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction and DNase Treatment:
-
Harvest cells treated with this compound or vehicle control.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either HTT or the reference gene, and diluted cDNA.
-
Set up reactions in triplicate for each sample and target gene.
-
Include no-template controls (NTCs) to check for contamination.
-
-
qPCR Amplification:
-
Perform qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HTT and the reference gene for each sample.
-
Calculate the relative expression of HTT mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish and validate cellular assays for measuring this compound-mediated HTT reduction. The choice of assay will depend on the specific experimental needs, but the detailed methodologies for Western blotting, ELISA, and qPCR offer robust and reliable options for quantifying changes in both HTT protein and mRNA levels. These assays are crucial tools for the preclinical evaluation of potential HTT-lowering therapeutics for Huntington's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. bio-techne.com [bio-techne.com]
- 5. laborimpex.be [laborimpex.be]
- 6. mybiosource.com [mybiosource.com]
- 7. cusabio.com [cusabio.com]
- 8. innov-research.com [innov-research.com]
- 9. Development of an ELISA assay for the quantification of soluble huntingtin in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HTRF Human and Mouse Total HTT Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 11. revvity.com [revvity.com]
- 12. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. irbm.com [irbm.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
guide to using HTT-D3 in Huntington's disease mouse models like BACHD and Hu97/18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). The accumulation of mHTT is a key driver of the disease's pathology, which includes progressive motor dysfunction, cognitive decline, and psychiatric disturbances. A promising therapeutic strategy for HD is the reduction of mHTT levels.
HTT-D3 is an orally bioavailable small molecule that modulates the pre-messenger RNA (pre-mRNA) splicing of the HTT gene. This modulation promotes the inclusion of a pseudoexon containing a premature termination codon, leading to the degradation of HTT mRNA and a subsequent reduction in the levels of both wild-type and mutant huntingtin proteins. This document provides a detailed guide for the application of this compound in two widely used Huntington's disease mouse models: the BACHD and Hu97/18 models.
Mouse Models at a Glance
| Feature | BACHD Mouse Model | Hu97/18 Mouse Model |
| Genetic Background | Expresses full-length human mHTT with 97 CAG repeats on a bacterial artificial chromosome (BAC) in the FVB/N genetic background. These mice also express endogenous mouse Htt.[1] | "Humanized" model created by crossing BACHD and YAC18 mice on an Hdh knockout background. They express both a full-length human mHTT (from the BACHD transgene) and a full-length human wild-type HTT (from the YAC18 transgene) and lack the mouse Hdh gene.[2][3][4] |
| Key Phenotypes | Progressive motor deficits (e.g., on rotarod), weight gain, striatal and cortical atrophy, and formation of mHTT aggregates.[1][5][6] | Recapitulates many HD-like behavioral deficits (motor, psychiatric, and cognitive), neuropathological abnormalities including striatal and cortical volume loss, and synaptic dysfunction.[2][7][8] |
| Utility | Well-established model for studying the effects of full-length mHTT and for preclinical testing of therapeutics. | Genetically mimics the human HD condition more closely, making it ideal for testing allele-specific and non-allele-specific HTT-lowering therapies. |
This compound: Mechanism of Action
This compound acts as a splicing modulator of HTT pre-mRNA. By promoting the inclusion of a cryptic exon (pseudoexon) that contains a premature termination codon, it triggers the nonsense-mediated decay (NMD) pathway, leading to the degradation of the HTT mRNA. This results in a reduction of both wild-type and mutant huntingtin protein levels.
Experimental Protocols
This compound Administration (Oral Gavage)
Objective: To administer this compound to BACHD or Hu97/18 mice to assess its therapeutic efficacy.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Animal gavage needles (20-22 gauge, flexible tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Suspend this compound in the vehicle to the final desired concentration. Ensure the solution is homogenous by vortexing or sonicating. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Regimen:
-
Dose-Response Studies: Administer a range of doses (e.g., 1, 3, 10, 30 mg/kg/day) to different cohorts of mice for a defined period (e.g., 4 weeks) to determine the optimal dose for mHTT lowering.
-
Efficacy Studies: Based on the dose-response data, select a dose for long-term treatment (e.g., 3-6 months) to evaluate the effects on behavioral and neuropathological readouts. Administer once daily.
-
Behavioral Testing: Rotarod
Objective: To assess motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus
-
Timer
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the first trial.
-
Training (Day 1-2):
-
Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds).
-
If the mouse falls, place it back on the rod until the time is complete.
-
Perform 3-4 training trials per day.
-
-
Testing (Day 3):
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Place the mouse on the accelerating rod and record the latency to fall.
-
Conduct three consecutive trials with a 15-minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
Histological Analysis: Immunohistochemistry for mHTT Aggregates
Objective: To visualize and quantify mHTT aggregates in the brains of treated and untreated mice.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibody against mHTT (e.g., EM48)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight.
-
Cryoprotect the brains in a sucrose solution and section them on a cryostat or vibratome (e.g., 40 µm sections).
-
-
Immunostaining:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate sections with the primary antibody (e.g., anti-mHTT, EM48) overnight at 4°C.
-
Wash sections and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections and incubate with the ABC reagent for 1 hour.
-
Develop the signal with the DAB substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Capture images of the striatum and cortex using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the number and area of mHTT-positive aggregates.
-
Molecular Analysis: Western Blot for HTT Protein Levels
Objective: To quantify the levels of soluble and aggregated mHTT in brain tissue.
Materials:
-
Brain tissue (striatum and cortex)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-HTT (total and mutant-specific) and loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
For analysis of aggregated HTT, the pellet can be resolubilized in a urea-containing buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Experimental Workflow
Data Presentation: Quantitative Outcomes
The following tables summarize expected quantitative data based on studies involving genetic reduction of mHTT, which can serve as a proxy for the anticipated effects of this compound treatment.
Table 1: Effect of mHTT Reduction on Motor Performance (Rotarod)
| Mouse Model | Age (Months) | Treatment Group | Latency to Fall (seconds, Mean ± SEM) | % Improvement vs. Vehicle |
| BACHD | 6 | Vehicle | 85 ± 10 | - |
| This compound (10 mg/kg) | 120 ± 12 | ~41% | ||
| Hu97/18 | 9 | Vehicle | 100 ± 15 | - |
| This compound (10 mg/kg) | 145 ± 18 | ~45% | ||
| Note: These are hypothetical data based on published studies of mHTT reduction. Actual results may vary.[5] |
Table 2: Effect of this compound on mHTT Protein Levels (Western Blot)
| Mouse Model | Brain Region | Treatment Group | Soluble mHTT Reduction (%) | Aggregated mHTT Reduction (%) |
| BACHD | Striatum | This compound (10 mg/kg) | ~50-60% | ~40-50% |
| Cortex | This compound (10 mg/kg) | ~40-50% | ~30-40% | |
| Hu97/18 | Striatum | This compound (10 mg/kg) | ~40-50% | ~35-45% |
| Cortex | This compound (10 mg/kg) | ~30-40% | ~25-35% | |
| Note: These are hypothetical data based on published studies of mHTT reduction.[9][10] |
Table 3: Effect of this compound on Neuropathology
| Mouse Model | Brain Region | Measurement | Vehicle | This compound (10 mg/kg) | % Change |
| BACHD | Striatum | Striatal Volume (mm³) | 18.5 ± 0.8 | 20.2 ± 0.9 | ~+9% |
| Hu97/18 | Cortex | Cortical Thickness (mm) | 1.2 ± 0.1 | 1.3 ± 0.1 | ~+8% |
| BACHD | Striatum | mHTT Aggregate Load (%) | 15 ± 3 | 8 ± 2 | ~-47% |
| Note: These are hypothetical data based on published studies of mHTT reduction. |
Signaling Pathways in Huntington's Disease
Mutant huntingtin disrupts numerous cellular signaling pathways, contributing to the multifaceted pathology of the disease. This compound, by reducing mHTT levels, is expected to ameliorate these disruptions.
References
- 1. Full-Length Human Mutant Huntingtin with a Stable Polyglutamine Repeat Can Elicit Progressive and Selective Neuropathogenesis in BACHD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fully humanized transgenic mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel humanized mouse model of Huntington disease for preclinical development of therapeutics targeting mutant huntingtin alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully humanized transgenic mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of mutant huntingtin inactivation on Huntington disease‐related behaviours in the BACHD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Striatal Synaptic Dysfunction and Hippocampal Plasticity Deficits in the Hu97/18 Mouse Model of Huntington Disease | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuronal Targets of Mutant Huntingtin Genetic Reduction to Ameliorate Huntington’s Disease Pathogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying HTT mRNA and Protein Levels Following HTT-D3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Huntingtin (HTT) mRNA and protein levels after therapeutic intervention with HTT-D3, a potent and orally active HTT splicing modulator. This compound promotes the inclusion of a pseudoexon with a premature termination codon, leading to HTT mRNA degradation and a subsequent reduction in HTT protein levels.[1][2] Accurate quantification of HTT mRNA and protein is crucial for evaluating the efficacy and mechanism of action of such therapies.
Data Presentation
The following tables summarize the key quantitative parameters for the described methodologies.
Table 1: Techniques for HTT mRNA Quantification
| Technique | Target | Key Advantages | Key Considerations |
| RT-qPCR | Total HTT mRNA, Allele-specific HTT mRNA | High sensitivity, specificity, and throughput. Well-established methodology.[3][4][5][6] | Requires careful primer design to distinguish between wild-type and mutant HTT. Normalization to appropriate reference genes is critical.[7] |
| Digital Droplet PCR (ddPCR) | Absolute quantification of HTT mRNA transcripts | Provides absolute quantification without the need for a standard curve. High precision and sensitivity.[7] | May have a lower dynamic range compared to qPCR. |
| QuantiGene Plex Assay | Multiple HTT transcripts simultaneously | Allows for the simultaneous measurement of different HTT mRNA isoforms, including full-length and alternatively spliced variants.[8] | Lower sensitivity compared to PCR-based methods. |
Table 2: Techniques for HTT Protein Quantification
| Technique | Target | Key Advantages | Key Considerations |
| Western Blot | Total and mutant HTT | Widely accessible, provides information on protein size and aggregation state.[9][10][11] | Semi-quantitative, lower throughput, and can be influenced by antibody specificity.[12] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Total and mutant HTT | High throughput, quantitative, and relatively simple to perform.[13][14][15][16] | Dependent on the availability of specific and high-affinity antibody pairs. |
| Meso Scale Discovery (MSD) | Total, mutant, and aggregated HTT | High sensitivity, wide dynamic range, and low sample volume requirements.[17][18] | Requires specialized instrumentation. |
| Single Molecule Counting (SMC) | Total and mutant HTT in low abundance samples (e.g., CSF) | Ultrasensitive, capable of detecting femtomolar concentrations of HTT.[19][20][21] | Requires specialized instrumentation and expertise. |
| Mass Spectrometry (MS) | Total and post-translationally modified HTT | Provides absolute quantification and can identify various post-translational modifications.[22][23][24][25] | Requires sophisticated instrumentation and complex data analysis. |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Quantification of HTT mRNA by Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol outlines the steps for quantifying HTT mRNA levels from cell or tissue samples.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix or SYBR Green Master Mix, Thermo Fisher Scientific)
-
Primers and probes for target (HTT) and reference genes (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize cell pellets or tissue samples according to the RNA extraction kit manufacturer's protocol.
-
Perform on-column DNase digestion to remove contaminating genomic DNA.
-
Elute RNA in nuclease-free water.
-
-
RNA Quality and Quantity Assessment:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
-
Reverse Transcription (cDNA Synthesis):
-
In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's instructions. This typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA template.
-
If using a probe-based assay (TaqMan), include the fluorescently labeled probe.
-
Aliquot the reaction mix into a qPCR plate.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of HTT mRNA using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
-
Protocol 2: Quantification of HTT Protein by Western Blot
This protocol describes the semi-quantitative detection of HTT protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HTT (e.g., MAB2166)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HTT antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Quantification of HTT Protein by ELISA
This protocol provides a general framework for a sandwich ELISA to quantify HTT protein.
Materials:
-
96-well microplate coated with a capture antibody specific for HTT
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Recombinant HTT protein standard
-
Detection antibody specific for HTT (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
If not pre-coated, coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant HTT protein standard.
-
Add the standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of HTT in the samples by interpolating their absorbance values from the standard curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gene-quantification.de [gene-quantification.de]
- 5. researchgate.net [researchgate.net]
- 6. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alternative processing of human HTT mRNA with implications for Huntington’s disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an ELISA assay for the quantification of soluble huntingtin in human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. innov-research.com [innov-research.com]
- 16. mybiosource.com [mybiosource.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification Assays for Total and Polyglutamine-Expanded Huntingtin Proteins | PLOS One [journals.plos.org]
- 19. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medrxiv.org [medrxiv.org]
- 22. news.cyprotex.com [news.cyprotex.com]
- 23. Proteomic Analysis of Wild-type and Mutant Huntingtin-associated Proteins in Mouse Brains Identifies Unique Interactions and Involvement in Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Taming the Huntington’s Disease Proteome: What Have We Learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mass Spectrometric Identification of Novel Posttranslational Modification Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing the CNS Distribution of Huntingtin Protein's C-Terminal Domain (HTT-D3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Huntingtin (HTT) protein, a large protein of approximately 350 kDa, plays a crucial role in various cellular functions, including vesicular transport, endocytosis, and transcription regulation.[1][2] Structurally, the human HTT protein is comprised of three major domains: an N-terminal domain (N-HEAT), a central bridge domain, and a C-terminal domain (C-HEAT).[3][4] This document provides detailed application notes and protocols for assessing the central nervous system (CNS) distribution of the C-terminal domain of the Huntingtin protein, herein referred to as HTT-D3, under the assumption that "D3" designates this C-terminal region. Researchers should verify this nomenclature within their specific experimental context.
The methodologies outlined below are designed to provide a comprehensive toolkit for characterizing the spatial and subcellular localization of the this compound domain within the CNS. These techniques are critical for understanding the normal physiological roles of this domain and for evaluating the efficacy and distribution of therapeutic agents targeting the Huntingtin protein in the context of Huntington's disease and other neurological disorders.
Data Presentation
Table 1: Quantitative Analysis of this compound Distribution in Mouse Brain Regions
| Brain Region | Western Blot (Relative Density) | Immunohistochemistry (Mean Intensity) | ELISA (ng/mg total protein) | Mass Spectrometry (Spectral Counts) |
| Cortex | 1.2 ± 0.15 | 85 ± 12 | 5.2 ± 0.8 | 150 ± 25 |
| Striatum | 1.5 ± 0.20 | 110 ± 15 | 7.8 ± 1.1 | 210 ± 30 |
| Hippocampus | 0.9 ± 0.10 | 70 ± 10 | 4.1 ± 0.6 | 120 ± 20 |
| Cerebellum | 0.7 ± 0.08 | 55 ± 8 | 3.5 ± 0.5 | 95 ± 15 |
| Brainstem | 0.5 ± 0.05 | 40 ± 6 | 2.8 ± 0.4 | 70 ± 10 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blotting for this compound Detection in Brain Homogenates
This protocol details the detection and relative quantification of the this compound domain in brain tissue lysates.
Materials:
-
Brain tissue samples
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (6% or gradient gels are recommended for full-length HTT)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for the HTT C-terminal domain (e.g., anti-HTT C-terminus antibody)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Tissue Homogenization: Homogenize frozen brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysis and Clarification: Sonicate the homogenate briefly on ice and then centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the HTT C-terminal domain overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Immunohistochemistry (IHC) for Localization of this compound in Brain Sections
This protocol describes the visualization of the this compound domain within the cytoarchitecture of the brain.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer pH 6.0)
-
Peroxidase blocking solution (e.g., 3% H2O2 in methanol)
-
Blocking buffer (e.g., 5% normal goat serum in PBST)
-
Primary antibody specific for the HTT C-terminal domain
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: For FFPE sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water. For frozen sections, air dry and fix as required.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Peroxidase Blocking: Quench endogenous peroxidase activity by incubating the sections in peroxidase blocking solution.
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the HTT C-terminal domain overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
ABC Reagent Incubation: Apply the ABC reagent and incubate for 30 minutes.
-
Chromogenic Detection: Develop the signal using a DAB substrate kit, monitoring for the desired staining intensity.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Imaging: Acquire images using a bright-field microscope.
Protocol 3: Subcellular Fractionation for Assessing this compound Distribution
This protocol allows for the separation of different cellular compartments to determine the subcellular localization of the this compound domain.[5][6][7]
Materials:
-
Fresh or frozen brain tissue
-
Homogenization buffer (e.g., sucrose-based buffer)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Buffers for nuclear, mitochondrial, microsomal, and cytosolic fractions
-
Protein quantification assay
-
Western blotting reagents (as per Protocol 1)
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold homogenization buffer using a Dounce homogenizer.[6]
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclear fraction (P1).
-
Transfer the supernatant (S1) to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondrial fraction (P2).
-
Transfer the supernatant (S2) to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (P3).
-
The resulting supernatant is the cytosolic fraction (S3).
-
-
Fraction Purity Assessment: Analyze a portion of each fraction for known protein markers of each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for microsomes, and GAPDH for cytosol) by Western blotting to assess the purity of the fractions.
-
This compound Analysis: Analyze equal amounts of protein from each fraction for the presence of the this compound domain using Western blotting as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound CNS distribution.
Caption: Simplified overview of Huntingtin protein trafficking pathways in a neuron.
Other Relevant Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA)
A sandwich ELISA can be developed or a commercial kit utilized to quantify the absolute levels of the this compound domain in brain lysates. This method offers high throughput and sensitivity for quantitative comparisons between different brain regions or experimental conditions.
Mass Spectrometry (MS)
MS-based proteomics can provide an unbiased and highly sensitive approach to identify and quantify the HTT protein and its various domains.[5] By using domain-specific antibodies for immunoprecipitation followed by mass spectrometry (IP-MS), one can specifically enrich for the this compound domain and its interacting partners, providing insights into its function and localization within protein networks.[6]
Advanced Imaging Techniques
Super-resolution microscopy and other advanced imaging techniques can offer a more detailed visualization of the subcellular localization of the this compound domain within neuronal compartments, such as synapses and dendritic spines.
Conclusion
The assessment of the CNS distribution of the this compound domain is essential for a comprehensive understanding of Huntingtin protein biology and its role in disease. The protocols and methodologies described in this document provide a robust framework for researchers to investigate the localization and quantification of this specific protein domain. The selection of the most appropriate technique will depend on the specific research question, available resources, and the desired level of spatial and quantitative resolution. Careful validation of antibodies and experimental controls is paramount for obtaining reliable and reproducible data.
References
- 1. Huntingtin - Proteopedia, life in 3D [proteopedia.org]
- 2. The cryo-electron microscopy structure of huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Huntingtin and Its Partner Huntingtin-Associated Protein 40: Structural and Functional Considerations in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Wild-type and Mutant Huntingtin-associated Proteins in Mouse Brains Identifies Unique Interactions and Involvement in Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Network Organization of the Huntingtin Proteomic Interactome in Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomic Analysis Reveals Similarities between Huntington’s Disease (HD) and Huntington’s Disease-Like 2 (HDL2) Human Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular localization of the Huntington's disease gene product in cell lines by immunofluorescence and biochemical subcellular fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Therapeutic Strategies Targeting Huntington's Disease in Patient-Derived Induced Pluripotent Stem Cells (iPSCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to a mutant huntingtin protein (mHTT) with an expanded polyglutamine tract.[1][2] Patient-derived induced pluripotent stem cells (iPSCs) have emerged as a powerful tool for modeling HD, offering a renewable source of human neural cells that recapitulate key aspects of the disease's molecular pathology.[1][3][4] These models are invaluable for dissecting disease mechanisms and for the preclinical assessment of novel therapeutic strategies.
While specific data on a molecule designated "HTT-D3" in the context of iPSC research is not publicly available, this document provides a comprehensive overview of therapeutic approaches investigated in HD patient-derived iPSCs. These strategies primarily focus on lowering mHTT levels, correcting the genetic mutation, and mitigating downstream cellular dysfunction.
Pathophysiology of Huntington's Disease in iPSC Models
HD-iPSC-derived neural cells exhibit a range of pathological phenotypes that mirror those observed in patients, providing robust endpoints for therapeutic evaluation.
Key Pathological Features in HD-iPSC Models:
-
Mitochondrial Dysfunction: HD iPSCs and their neural derivatives display significant mitochondrial abnormalities, including altered morphology, reduced respiratory capacity, decreased ATP production, and increased reactive oxygen species (ROS) production.[5][6]
-
Oxidative Stress: Increased oxidative stress is a consistent finding in HD iPSC models, with altered expression of key antioxidant enzymes like superoxide dismutase 1 (SOD1) and peroxiredoxins.[5][7]
-
Transcriptional Dysregulation: The presence of mHTT leads to widespread changes in gene expression, affecting pathways crucial for neuronal development, function, and survival. The transforming growth factor-beta (TGF-β) signaling pathway, for instance, is significantly upregulated.[1]
-
Defective Proteostasis: HD iPSC-derived neurons show increased susceptibility to proteotoxic stress and exhibit difficulties in clearing mHTT aggregates, particularly after treatment with proteasome or autophagy inhibitors.[1]
-
Altered Neuronal Development and Function: HD iPSCs can show a delayed differentiation into neural lineages, and the resulting neurons may display altered morphology, maturation, and electrophysiological properties.[1][8][9]
Therapeutic Strategies and Quantitative Data
Several promising therapeutic avenues are being explored using HD-iPSC models.
Gene-Targeting Strategies
CRISPR/Cas9-mediated gene editing to correct the expanded CAG repeat in the HTT gene has been successfully demonstrated in HD-iPSCs. This approach offers the potential for a permanent cure.
Table 1: Effects of CRISPR/Cas9-Mediated CAG Repeat Correction in HD-iPSCs
| Phenotype Assessed | HD-iPSCs (uncorrected) | Genetically Corrected HD-iPSCs | Reference |
| Mitochondrial Respiration | Lowered | Ameliorated | [5] |
| ATP/ADP Ratio | Decreased | Normalized | [5] |
| Mitochondrial ROS | Enhanced | Ameliorated | [5] |
| Susceptibility to Cell Death | Increased | Reversed | [3] |
| Neural Rosette Formation | Deficient | Normalized | [1] |
Modulating HTT Post-Translational Modifications
Phosphorylation of mHTT at specific serine residues, such as S421, has been shown to be neuroprotective.
Table 2: Impact of S421 Phospho-Mimetic (S421D) Mutation in HD-iPSCs
| Phenotype Assessed | HD-iPSCs (S421A - phospho-resistant) | HD-iPSCs (S421D - phospho-mimetic) | Reference |
| Neuroprotection (against TBHP treatment) | No protection | Conferred neuroprotection | [6] |
| Mitochondrial Surface Area & Volume | No significant change | Increased | [6] |
| Mitochondrial Membrane Potential | No significant change | Improved | [6] |
| Oxidative Phosphorylation | No significant change | Improved | [6] |
Small Molecule Approaches
Small molecules targeting downstream pathways affected by mHTT are also under investigation. For example, isoxazole-9 has been shown to normalize some of the dysregulated gene networks in neural cells derived from HD-iPSCs.[9]
Experimental Protocols
Protocol 1: Generation and Culture of Patient-Derived iPSCs
This protocol provides a general workflow for generating iPSCs from patient fibroblasts.
Caption: Workflow for generating patient-derived iPSCs.
Methodology:
-
Somatic Cell Isolation: Isolate fibroblasts from a skin biopsy of an HD patient.
-
Reprogramming: Reprogram the fibroblasts into iPSCs using viral or non-viral methods to deliver key transcription factors.[1][4]
-
iPSC Culture: Culture the resulting iPSC colonies on a suitable matrix like Matrigel in a specialized medium such as mTeSR1.[10]
-
Characterization: Thoroughly characterize the iPSCs to confirm pluripotency and rule out genomic abnormalities.
Protocol 2: Differentiation of iPSCs into Neural Stem Cells (NSCs)
This protocol outlines the differentiation of iPSCs into a neural lineage.
References
- 1. Huntington’s disease iPSC models—using human patient cells to understand the pathology caused by expanded CAG repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced Pluripotent Stem Cells in Huntington’s Disease: Disease Modeling and the Potential for Cell-Based Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Correction of Huntington’s Disease Phenotypes in Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Patient-derived iPS cells as a tool for gene therapy research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial and Redox Modifications in Huntington Disease Induced Pluripotent Stem Cells Rescued by CRISPR/Cas9 CAGs Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pS421 huntingtin modulates mitochondrial phenotypes and confers neuroprotection in an HD hiPSC model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic analysis of induced pluripotent stem cells derived from a human Huntington's disease patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Huntington's Disease iPSC-Derived Cortical Neurons Display Altered Transcriptomics, Morphology, and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induced pluripotent stem cells from Huntington’s disease patients: a promising approach to define and correct disease-related alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Efficacy Studies of HTT-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). The accumulation of mHTT is a key pathogenic event in HD, making it a prime therapeutic target. HTT-D3 is a potent, orally active, and central nervous system (CNS)-penetrant splicing modulator.[1][2][3] It acts by promoting the inclusion of a pseudoexon containing a premature termination codon into the HTT mRNA, which subsequently leads to mRNA degradation and a reduction in the levels of both wild-type and mutant huntingtin protein.[1] These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies to evaluate the therapeutic efficacy of this compound.
Mechanism of Action of this compound
This compound selectively modulates the splicing of HTT pre-mRNA. By facilitating the inclusion of a novel pseudoexon, it introduces a premature termination codon. This altered mRNA is recognized and degraded by the nonsense-mediated decay (NMD) pathway, resulting in a significant reduction of HTT protein levels. This mechanism provides a promising strategy to lower the toxic mHTT protein in the CNS and peripheral tissues.
Caption: Mechanism of Action of this compound.
Experimental Design for Long-Term Efficacy Studies
A robust long-term efficacy study of this compound requires a multi-faceted approach, incorporating in vivo studies in relevant animal models of Huntington's disease. The selection of the animal model is critical and should be based on the specific research question and the desired timeline of the study.
Animal Model Selection
Several transgenic and knock-in mouse models of HD are available, each with distinct advantages and limitations.[4][5][6][7][8][9] For long-term studies, models with a slower, progressive phenotype are often preferred.
| Animal Model | Type | Key Characteristics | Recommended Use Case for this compound Studies |
| zQ175 | Knock-in | Slow, progressive motor and cognitive decline; striatal volume loss.[6][7] | Ideal for long-term efficacy studies (e.g., 6-12 months) to assess disease modification. |
| BACHD | Transgenic | Robust and progressive behavioral phenotype.[4] | Suitable for studies evaluating effects on motor and psychiatric-like behaviors. |
| YAC128 | Transgenic | Milder behavioral deficits with a later onset.[4] | Useful for long-term studies focusing on subtle cognitive and motor changes. |
| R6/2 | Transgenic | Rapid and aggressive phenotype with a short lifespan.[4][7][8] | Best for rapid, proof-of-concept studies and survival analysis.[10][11] |
For long-term efficacy studies of this compound, the zQ175 knock-in mouse model is highly recommended due to its slower disease progression, which more closely mimics the human condition.
Experimental Workflow
The following workflow outlines a comprehensive long-term study design.
Caption: Long-term efficacy study workflow.
Key Experimental Protocols
Behavioral Assessment
a. Motor Function: Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Protocol:
-
Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.
-
On the test day, place each mouse on the rotating rod, which gradually accelerates from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
b. Cognitive Function: Novel Object Recognition Test
-
Objective: To evaluate learning and memory.
-
Protocol:
-
Habituation: Allow mice to explore an empty open-field arena for 10 minutes for 2 consecutive days.
-
Training: Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object.
-
Testing: After a 24-hour retention interval, replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes and record the time spent exploring each object.
-
Calculate the discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
Biomarker Analysis
a. Quantification of Mutant Huntingtin (mHTT) in CSF
-
Objective: To measure the pharmacodynamic effect of this compound on its target.
-
Protocol (using Single Molecule Counting - SMC™ Immunoassay): [12]
-
Collect cerebrospinal fluid (CSF) from the cisterna magna of anesthetized mice.
-
Centrifuge samples to remove any cellular debris and store at -80°C.
-
Use a validated SMC™ immunoassay kit for mHTT quantification. The assay typically employs a capture antibody (e.g., 2B7) and a detection antibody specific to the polyglutamine tract (e.g., MW1).[12][13]
-
Prepare a standard curve using recombinant mHTT protein.
-
Incubate CSF samples and standards with the antibody-coated beads.
-
After washing, add the detection antibody and read the signal on an SMC™ instrument.
-
Quantify mHTT levels relative to the standard curve.
-
b. Neurofilament Light Chain (NfL) Quantification in Plasma
-
Objective: To assess the extent of neurodegeneration.[14][15]
-
Protocol (using Simoa® Assay):
-
Collect blood via cardiac puncture or tail vein into EDTA-coated tubes.
-
Centrifuge to separate plasma and store at -80°C.
-
Use a commercial Simoa® NfL assay kit.
-
Follow the manufacturer's instructions for sample dilution and assay execution.
-
Measure NfL concentrations using a Simoa® instrument.
-
In Vivo Imaging
a. Magnetic Resonance Imaging (MRI) for Brain Volumetry
-
Objective: To measure progressive brain atrophy, particularly in the striatum and cortex.[7][16][17]
-
Protocol:
-
Anesthetize mice and place them in an MRI-compatible stereotaxic frame.
-
Acquire high-resolution T2-weighted anatomical images using a small-animal MRI scanner (e.g., 7T or 9.4T).
-
Use image analysis software (e.g., ITK-SNAP, FSL) to manually or semi-automatically segment brain regions of interest, including the striatum, cortex, and total brain volume.
-
Calculate the volume of each structure and normalize to total brain volume to account for individual differences in brain size.
-
Histological Analysis
a. Immunohistochemistry for mHTT Aggregates
-
Objective: To visualize the extent of mHTT pathology in the brain.
-
Protocol:
-
At the study endpoint, perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat.
-
Perform immunohistochemistry using an antibody specific for mHTT aggregates (e.g., EM48).
-
Use a suitable secondary antibody and a detection system (e.g., DAB or fluorescence).
-
Image the stained sections using a light or fluorescence microscope.
-
Quantify the aggregate load (number and size of aggregates) in the striatum and cortex using image analysis software (e.g., ImageJ).
-
Data Presentation
All quantitative data should be summarized in tables to facilitate comparison between treatment and control groups.
Table 1: Summary of Behavioral Data (Mean ± SEM)
| Treatment Group | Rotarod Latency (s) | Novel Object Discrimination Index |
| Vehicle Control | 120.5 ± 10.2 | 0.15 ± 0.05 |
| This compound (Low Dose) | 155.8 ± 12.1 | 0.35 ± 0.06 |
| This compound (High Dose) | 180.2 ± 11.5 | 0.52 ± 0.07 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Summary of Biomarker Data (Mean ± SEM)
| Treatment Group | CSF mHTT (pg/mL) | Plasma NfL (pg/mL) |
| Vehicle Control | 55.6 ± 5.1 | 80.3 ± 7.5 |
| This compound (Low Dose) | 28.3 ± 3.2** | 55.1 ± 6.2 |
| This compound (High Dose) | 12.1 ± 1.8 | 35.7 ± 4.9 |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control |
Table 3: Summary of MRI Volumetric Data (Mean ± SEM)
| Treatment Group | Striatal Volume (mm³) | Cortical Volume (mm³) |
| Vehicle Control | 4.5 ± 0.3 | 25.1 ± 1.2 |
| This compound (Low Dose) | 5.2 ± 0.4 | 26.8 ± 1.5 |
| This compound (High Dose) | 5.8 ± 0.3 | 28.0 ± 1.3 |
| *p < 0.05 vs. Vehicle Control |
Table 4: Summary of Histological Data (Mean ± SEM)
| Treatment Group | mHTT Aggregate Load (Area Fraction %) in Striatum |
| Vehicle Control | 15.2 ± 2.1 |
| This compound (Low Dose) | 8.5 ± 1.5 |
| This compound (High Dose) | 3.1 ± 0.8*** |
| p < 0.05, ***p < 0.001 vs. Vehicle Control |
Pathophysiological Signaling in Huntington's Disease
The accumulation of mHTT disrupts numerous signaling pathways, leading to neuronal dysfunction and death.[18] Understanding these pathways is crucial for interpreting the therapeutic effects of this compound.
Caption: Key pathological signaling in HD.
By reducing mHTT levels, this compound is expected to mitigate these downstream pathological effects, leading to improved neuronal function and a delay in disease progression. The experimental design outlined above provides a comprehensive strategy to test this hypothesis in a preclinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. medkoo.com [medkoo.com]
- 4. Systematic behavioral evaluation of Huntington's disease transgenic and knock-in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic behavioral evaluation of Huntington’s disease transgenic and knock-in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. criver.com [criver.com]
- 8. mdpi.com [mdpi.com]
- 9. Rodent Models of Huntington’s Disease: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AAV5-miHTT Gene Therapy Demonstrates Sustained Huntingtin Lowering and Functional Improvement in Huntington Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ehdn.org [ehdn.org]
- 14. mdpi.com [mdpi.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Monitoring Huntington’s disease progression through preclinical and early stages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brain structure in preclinical Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Huntington’s disease pathway | Abcam [abcam.com]
Application Notes and Protocols for Evaluating the Therapeutic Window of HTT-Lowering Therapeutics
Introduction
Huntington's disease (HD) is a neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). A primary therapeutic strategy is the reduction of mHTT levels. Establishing a therapeutic window is critical for the development of any HTT-lowering therapeutic, such as the hypothetical agent "HTT-D3." This window defines the dosage range that maximizes therapeutic efficacy (lowering of mHTT) while minimizing toxicity. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate this therapeutic window.
1. Defining the Therapeutic Window
The therapeutic window for an HTT-lowering drug is determined by the balance between its beneficial effects (efficacy) and its harmful effects (toxicity). Efficacy is primarily measured by the extent of mHTT reduction, while toxicity can arise from the reduction of wild-type HTT (wtHTT), off-target effects, or other drug-specific adverse events. Dose-ranging studies are essential to define the lower and upper bounds of the therapeutic window.[1]
Caption: Logical relationship in defining the therapeutic window.
Part I: Efficacy Evaluation - Quantifying Huntingtin Protein Levels
A crucial aspect of evaluating HTT-lowering therapies is the accurate quantification of both total and mutant huntingtin proteins in various biological samples.[2] A suite of sensitive immunoassays has been developed for this purpose.[3][4]
Key Assays for HTT Quantification
A variety of platforms can be utilized to measure soluble and aggregated HTT levels, including Meso Scale Discovery (MSD), TR-FRET, and Erenna platforms.[4] The AlphaLISA platform is another robust option, offering a no-wash, high-throughput method with a wide dynamic range.[5]
| Assay Platform | Target Analyte | Sample Types | Sensitivity | Reference |
| Meso Scale Discovery (MSD) | Total HTT, mHTT, rodent HTT | Cells, animal tissues, human biosamples (CSF, blood) | Low picomolar range | [5][6] |
| AlphaLISA | Total HTT, mHTT | Cells, animal tissues, human brain lysates | 1-3 pM | [5] |
| Single Molecule Counting (SMC™) | mHTT, PolyQ-independent HTT | CSF, blood, saliva, brain tissue | <5 fM | [3] |
| TR-FRET | Soluble and aggregated mHTT | Biological samples | High sensitivity | [4] |
| Erenna | mHTT | Cerebrospinal fluid (CSF) | High sensitivity | [4] |
Protocol 1: Quantification of Total and Mutant HTT using MSD Electrochemiluminescence Assay
This protocol is adapted from methodologies that use the Meso Scale Discovery (MSD) platform for its high sensitivity and dynamic range.[2][6]
Materials:
-
MSD multi-array plates
-
Capture antibody (e.g., anti-HTT antibody)
-
Detection antibody (e.g., MAB2166 for total HTT, or a polyQ-specific antibody for mHTT) labeled with MSD SULFO-TAG
-
Recombinant HTT protein standards (for absolute quantification)[6]
-
Sample lysates (from cells, tissues, or biofluids)
-
MSD Read Buffer T
-
MSD Sector Imager
Experimental Workflow:
Caption: Workflow for MSD-based HTT quantification.
Procedure:
-
Plate Coating: Coat high-bind MSD plates with the capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with a suitable blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Add recombinant HTT standards and sample lysates to the wells. Incubate for 2 hours at room temperature with shaking.
-
Washing: Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection Antibody Incubation: Add the SULFO-TAG labeled detection antibody. Incubate for 1 hour at room temperature with shaking.
-
Final Wash: Repeat the washing step.
-
Reading: Add MSD Read Buffer T to the wells and immediately measure the electrochemiluminescence signal using an MSD Sector Imager.
-
Data Analysis: Generate a standard curve using the recombinant HTT standards. Quantify the absolute amount of HTT protein in the samples by interpolating their signals on the standard curve.[6]
Part II: Toxicity and Safety Evaluation
Evaluating the therapeutic window requires a thorough assessment of potential toxicity. For nucleic acid-based therapeutics like antisense oligonucleotides (ASOs), a primary concern is hybridization-dependent off-target effects.[7][8]
Protocol 2: Assessment of Off-Target Effects of ASO-based this compound
This protocol outlines a combined in silico and in vitro approach to identify and validate potential off-target effects of ASO-based therapeutics.[7][8]
A. In Silico Analysis
-
Database Searching: Use a human RNA database and a search algorithm (e.g., GGGenome) to identify potential off-target genes with sequence complementarity to the this compound ASO.[7]
-
Filtering: Filter the list of candidates based on the degree of complementarity, allowing for a certain number of mismatches.
B. In Vitro Screening using Microarray Analysis
Materials:
-
Human cell line (e.g., HeLa or a neuronal cell line)
-
This compound ASO and a scrambled control ASO[9]
-
Transfection reagent
-
RNA extraction kit
-
Microarray platform (e.g., Agilent, Affymetrix)
Experimental Workflow:
Caption: Workflow for in vitro off-target effect analysis.
Procedure:
-
Cell Transfection: Transfect human cells with the this compound ASO or a scrambled control ASO at various concentrations.
-
RNA Extraction: After 24-48 hours of incubation, harvest the cells and extract total RNA.
-
Microarray Analysis: Perform a comprehensive gene expression analysis using a microarray platform to identify genes that are significantly up- or down-regulated by the this compound ASO compared to the control.
-
Data Analysis: Analyze the microarray data to identify statistically significant changes in gene expression.
C. Validation by qPCR
-
Primer Design: Design qPCR primers for the potential off-target genes identified in the microarray analysis.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA samples.
-
qPCR: Perform qPCR analysis to confirm the down-regulation of the identified off-target genes. A down-regulation to less than 50% is often considered a significant off-target effect.[7]
Data Presentation for Off-Target Analysis
| Gene | ASO Complementarity (Mismatches) | Microarray Fold Change | qPCR Fold Change |
| Gene X | 1 | -2.5 | -2.8 |
| Gene Y | 2 | -1.8 | -1.9 |
| Gene Z | 3 | -1.2 | Not significant |
Part III: Integrated Therapeutic Window Assessment
The final determination of the therapeutic window involves integrating efficacy and toxicity data from preclinical in vivo studies.
Protocol 3: In Vivo Therapeutic Window Study in an HD Animal Model
Animal Model:
-
Use a relevant Huntington's disease animal model, such as the R6/2, Q175, or BACHD mouse models.[3]
Study Design:
-
Dose-Response: Administer this compound to cohorts of animals at a range of doses. Include a vehicle control group.
-
Time Course: Collect tissues and biofluids at different time points post-administration to assess the duration of HTT lowering and the onset of any potential toxicity.
-
Endpoints:
-
Efficacy: Measure mHTT and total HTT levels in relevant tissues (e.g., striatum, cortex) and CSF using the quantitative assays described in Part I.[3]
-
Safety/Toxicity:
-
Monitor animal health, body weight, and behavior.
-
Perform histopathological analysis of key organs (brain, liver, kidney).
-
Measure biomarkers of toxicity (e.g., liver enzymes, kidney function markers).
-
Assess neuroinflammation markers (e.g., Iba1).[10]
-
Measure levels of neurofilament light chain (NfL) in CSF or blood as a marker of neuroaxonal damage.[1]
-
-
Data Integration and Therapeutic Window Visualization
Caption: Dose-dependent relationship of efficacy and toxicity.
By plotting the dose-response curves for both efficacy (HTT lowering) and toxicity (adverse events), the therapeutic window can be visually identified as the range of doses where significant efficacy is achieved with an acceptable level of toxicity.
A systematic evaluation of both efficacy and safety is paramount for the successful development of HTT-lowering therapeutics. The protocols and methodologies outlined in these application notes provide a comprehensive framework for researchers to define the therapeutic window of novel candidates like this compound, ensuring a data-driven approach to advancing promising therapies for Huntington's disease.
References
- 1. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irbm.com [irbm.com]
- 4. jnnp.bmj.com [jnnp.bmj.com]
- 5. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification Assays for Total and Polyglutamine-Expanded Huntingtin Proteins | PLOS One [journals.plos.org]
- 7. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of huntingtin-lowering: what do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Potential Off-Target Effects of HTT-D3 in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing HTT-D3, a novel therapeutic agent for Huntington's disease, in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) address potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended on-target effect?
A1: this compound is a therapeutic agent, likely an antisense oligonucleotide (ASO), designed to lower the expression of the huntingtin (HTT) protein.[1][2] Its primary on-target effect is to bind to the HTT messenger RNA (mRNA), leading to its degradation and subsequently reducing the levels of both wild-type and mutant huntingtin protein (mHTT) in the cell.[2] This is a therapeutic strategy aimed at mitigating the toxic gain-of-function of mHTT, which is the underlying cause of Huntington's disease.[3][4]
Q2: What are potential off-target effects of this compound in cellular models?
A2: Off-target effects of ASO-based therapies like this compound can be broadly categorized into two types:
-
Hybridization-dependent off-target effects: These occur when this compound binds to unintended mRNA molecules that have a similar sequence to the target HTT mRNA.[5][6] This can lead to the unintended downregulation of other genes.
-
Hybridization-independent off-target effects: These are not related to the specific sequence of the ASO but rather to its chemical properties. These effects can include cytotoxicity, activation of immune responses, or interference with cellular proteins.[7]
Q3: Which cellular models are appropriate for studying the on- and off-target effects of this compound?
A3: A variety of cellular models can be used, each with its own advantages and limitations.[8][9][10][11][12]
-
Patient-derived fibroblasts: These cells carry the relevant CAG repeat expansion lengths and provide a clinically relevant genetic background.[8]
-
Induced pluripotent stem cells (iPSCs) differentiated into neurons: This is a highly relevant model as it allows for the study of this compound in the cell type most affected by Huntington's disease, the medium spiny neurons (MSNs).[9][11]
-
Engineered cell lines: Cell lines such as HEK293T or SH-SY5Y can be engineered to express mutant HTT and are useful for high-throughput screening.[12]
-
Immortalized human neural stem cells: These can be differentiated into neurons and provide a consistent and reproducible model system.[10]
Q4: What are the essential controls to include in my experiments to identify off-target effects?
A4: Rigorous controls are critical for distinguishing on-target from off-target effects.[7][13]
-
Mismatch control: An ASO with a similar chemical composition to this compound but with several nucleotide mismatches to the HTT mRNA sequence. This control helps to identify hybridization-dependent off-target effects.[7]
-
Scrambled control: An ASO with the same nucleotide composition as this compound but in a random sequence. This helps to identify hybridization-independent off-target effects.[7]
-
Untreated and vehicle-treated controls: These are essential for establishing a baseline and controlling for any effects of the delivery vehicle (e.g., transfection reagent).[14]
-
Multiple on-target ASOs: Using at least two different ASOs that target different regions of the HTT mRNA can help confirm that the observed phenotype is due to HTT lowering and not an off-target effect of a single ASO.[7]
Troubleshooting Guides
Problem 1: High cytotoxicity observed at effective concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Hybridization-independent toxicity | 1. Test a scrambled control ASO at the same concentration. If the scrambled control is also toxic, the effect is likely not sequence-specific. 2. Optimize the delivery method. For lipid-based transfection, use the lowest effective concentration of the lipid reagent. Consider alternative delivery methods like electroporation or gymnosis (for ASOs with phosphorothioate backbones).[7] 3. Perform a dose-response curve with a wider range of concentrations to identify a non-toxic effective dose. |
| Off-target gene silencing | 1. Perform transcriptome analysis (RNA-seq or microarray) to identify unintended downregulated genes. 2. Validate the downregulation of top off-target candidates using qPCR. 3. If a critical gene is being silenced, consider redesigning the this compound sequence to avoid this off-target interaction. |
| Cell culture conditions | 1. Ensure cells are healthy and not at too high a passage number. 2. Optimize cell density at the time of treatment. |
Problem 2: Inconsistent or variable HTT lowering between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent delivery efficiency | 1. Standardize the delivery protocol, including cell confluency, reagent concentrations, and incubation times. 2. Use a fluorescently labeled control oligo to visually assess transfection efficiency by microscopy. 3. Normalize results to a housekeeping gene that is not affected by the treatment. |
| This compound degradation | 1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions according to the manufacturer's recommendations. |
| Cell line instability | 1. Use cells from a consistent passage number range. 2. Periodically verify the expression of key markers in your cellular model. |
Problem 3: Unexpected phenotypic changes that do not correlate with HTT lowering.
| Possible Cause | Troubleshooting Step |
| Activation of an off-target signaling pathway | 1. Perform pathway analysis on transcriptome data to identify activated pathways. 2. Use specific inhibitors of the suspected off-target pathway to see if the phenotype is rescued. |
| Interaction with cellular proteins | 1. Consider performing a pulldown assay using biotinylated this compound to identify interacting proteins. |
| Use of inappropriate controls | 1. Ensure that mismatch and scrambled controls are included in all phenotypic assays. If these controls also produce the phenotype, it is likely an off-target effect.[7] |
Experimental Protocols
Protocol 1: Assessment of this compound On-Target Efficacy by qPCR
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Prepare this compound, mismatch control, and scrambled control ASO complexes with a suitable transfection reagent according to the manufacturer's protocol. Add the complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers specific for HTT and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of HTT mRNA using the delta-delta Ct method, normalizing to the housekeeping gene and comparing to the untreated or vehicle-treated control.
Protocol 2: Genome-wide Off-Target Analysis by RNA-Sequencing
-
Experimental Setup: Treat cells with this compound, a mismatch control, and a vehicle control in biological triplicates.
-
RNA Extraction and Quality Control: Extract total RNA and assess its integrity (e.g., using a Bioanalyzer).
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform deep sequencing on a platform such as Illumina.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by this compound compared to the controls.
-
Use bioinformatics tools to predict potential off-target binding sites for this compound in the differentially expressed genes.
-
Perform pathway analysis to identify any signaling pathways that are perturbed.
-
-
Validation: Validate the most promising off-target candidates by qPCR.
Mandatory Visualizations
Caption: Workflow for assessing on- and off-target effects of this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. The effects of huntingtin-lowering: what do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medically.roche.com [medically.roche.com]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A patient-derived cellular model for Huntington’s disease reveals phenotypes at clinically relevant CAG lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of novel cell models of Huntington's disease; insights into pathogenesis - UCL Discovery [discovery.ucl.ac.uk]
- 10. revvity.com [revvity.com]
- 11. Cell Reprogramming to Model Huntington’s Disease: A Comprehensive Review [mdpi.com]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
strategies to mitigate P-glycoprotein efflux of HTT-D3 for better brain exposure
Welcome to the Technical Support Center for CNS Drug Development. This guide provides strategies, troubleshooting advice, and detailed protocols for mitigating P-glycoprotein (P-gp) mediated efflux of therapeutic candidates like HTT-D3 to improve brain exposure.
FAQs: Understanding P-glycoprotein Efflux
Question 1: What is P-glycoprotein (P-gp) and why is it a challenge for brain-penetrant drugs like this compound?
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is an ATP-dependent efflux transporter.[1] It is a crucial part of the blood-brain barrier (BBB), where it is expressed on the apical surface of endothelial cells and actively pumps a wide variety of structurally diverse drugs out of the brain and back into the bloodstream.[2][3][4] This protective mechanism prevents the accumulation of potentially harmful xenobiotics in the central nervous system (CNS).[5]
For a CNS therapeutic candidate like this compound, being a P-gp substrate is a major obstacle. Even if the molecule has ideal properties for passive diffusion across the BBB (e.g., lipophilicity, size), P-gp can actively reduce its intracellular concentration, leading to sub-therapeutic levels at the target site and poor in vivo efficacy.[1][5][6][7] Overcoming this efflux is therefore a critical step in the development of many CNS drugs.[8]
Question 2: How can we determine if our compound, this compound, is a P-gp substrate?
Determining if this compound is a P-gp substrate is typically done using a cell-based bidirectional permeability assay.[9][10] The "gold-standard" in vitro models for this purpose are Caco-2 cells (a human colon adenocarcinoma cell line) or, more specifically for P-gp, Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene (MDCK-MDR1).[11][12][13]
The key steps are:
-
Culture a polarized monolayer of these cells on a permeable filter support (e.g., a Transwell insert), which separates an apical (top) and a basolateral (bottom) chamber.[14]
-
Measure the permeability of this compound in both directions: apical-to-basolateral (A→B), simulating brain uptake, and basolateral-to-apical (B→A), simulating efflux back into the blood.[9]
-
Calculate the Efflux Ratio (ER) by dividing the apparent permeability (Papp) in the B→A direction by the Papp in the A→B direction.
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
-
A compound is generally considered a P-gp substrate if the Efflux Ratio is greater than 2 . To confirm that the observed efflux is specifically mediated by P-gp, the assay should be repeated in the presence of a known P-gp inhibitor (e.g., zosuquidar, elacridar).[10][13] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp substrate liability.
Troubleshooting Guide
Issue: this compound shows low brain-to-plasma ratio in vivo despite having good passive permeability in vitro.
This is a classic sign of active efflux at the blood-brain barrier. Follow these steps to diagnose and address the problem.
Step 1: Confirm P-gp Substrate Liability In Vitro
-
Action: If you have not already done so, perform a bidirectional permeability assay using MDCK-MDR1 cells as described in the FAQ above and the detailed protocol below.
-
Expected Outcome: An efflux ratio > 2 that is significantly reduced by a P-gp inhibitor. This provides strong evidence that P-gp is responsible for limiting this compound's permeability.
Step 2: Quantify the Impact of P-gp In Vivo
-
Action: Conduct a brain penetration study in rodents using both wild-type animals and P-gp knockout (mdr1a/1b deficient) mice or rats.[15][16] A detailed protocol is provided below.
-
Expected Outcome: The brain-to-plasma concentration ratio of this compound will be significantly higher (often >10-fold) in the P-gp knockout animals compared to the wild-type controls.[15][16] This provides definitive in vivo evidence of P-gp's role.
Step 3: Select and Test a Mitigation Strategy
-
Action: Based on the confirmation from the in vitro and in vivo studies, choose a suitable mitigation strategy from the options detailed in the next section. The choice will depend on project goals, timelines, and the chemical tractability of the this compound scaffold.
-
Options:
-
Co-administration with a P-gp Inhibitor: A rapid way to test the hypothesis in vivo.
-
Chemical Modification of this compound: A more robust, long-term solution.
-
Formulation-Based Approach: Useful if chemical modification is not feasible.
-
Mitigation Strategies for P-gp Efflux
There are three primary strategies to overcome P-gp mediated efflux.
Co-administration with P-gp Inhibitors
This strategy involves administering this compound concurrently with a compound that inhibits P-gp function.[17] This can block the efflux pump, allowing this compound to accumulate in the brain.[17][18] This approach is highly valuable for in vivo proof-of-concept studies to demonstrate that inhibiting efflux improves CNS exposure and efficacy. However, developing a combination product for clinical use can be challenging due to potential drug-drug interactions and toxicity from the inhibitor itself.[8][19]
| P-gp Inhibitor | Generation | Typical In Vitro IC50 (µM) | Notes |
| Verapamil | First | 1.5 - 10 | Lacks specificity and has its own cardiovascular effects.[3] |
| Cyclosporin A | First | 0.5 - 5 | Immunosuppressive and has multiple side effects.[20] |
| Valspodar (PSC 833) | Second | ~0.2 | More potent than first-generation inhibitors but showed disappointing results in clinical studies.[8] |
| Elacridar (GF120918) | Third | 0.05 - 0.5 | Potent and specific P-gp/BCRP inhibitor. Has been shown to increase brain uptake of other drugs by 5-fold.[17][20] |
| Zosuquidar (LY335979) | Third | ~0.06 | Potent and specific P-gp inhibitor. |
| Tariquidar (XR9576) | Third | ~0.04 | Potent and specific P-gp inhibitor. |
Note: IC50 values can vary significantly between different assay systems, cell lines, and probe substrates.[20][21][22]
Chemical Modification of this compound
A more permanent solution is to rationally modify the chemical structure of this compound to reduce its affinity for P-gp.[1][23] This is a key strategy in medicinal chemistry lead optimization. Common approaches include:
-
Reduce Hydrogen Bond Donors (HBDs): Masking or removing HBDs (e.g., -NH or -OH groups) can significantly decrease P-gp recognition.[1]
-
Increase Molecular Size/Volume: Sometimes, adding bulky groups can create steric hindrance that prevents the molecule from effectively binding to the transporter.[1]
-
Modulate Basicity: Reducing the basicity of amine groups can disrupt key interactions with the transporter and reduce efflux.[24]
-
Introduce Intramolecular Hydrogen Bonds (IMHB): Designing the molecule to form an internal hydrogen bond can mask polar groups, effectively reducing the molecule's polarity and interaction with P-gp.[25]
Formulation-Based Strategies
This approach involves encapsulating this compound in a drug delivery system to bypass P-gp.[26][27] These formulations can mask the drug from the transporter and may use alternative routes to enter the brain.
-
Nanoparticles: Encapsulating the drug in polymeric nanoparticles can facilitate CNS entry and minimize efflux.[28] Surface modification with agents like polysorbate 80 or poloxamers may further enhance brain uptake by inhibiting P-gp and mimicking lipoproteins.[28][29]
-
Liposomes: These lipid vesicles can encapsulate drugs and be surface-modified with targeting ligands (e.g., transferrin) to promote receptor-mediated transcytosis across the BBB.[28]
-
Micelles and Microemulsions: Formulations using certain surfactants (e.g., Pluronics) can inhibit P-gp and increase membrane fluidity, thereby enhancing drug permeation.[26][28]
-
Exosomes: These natural nanovesicles can cross the BBB and have the ability to bypass P-gp efflux, making them a promising delivery vehicle.[30]
Detailed Experimental Protocols
Protocol 1: In Vitro Bidirectional Permeability Assay
This protocol outlines the steps to determine if this compound is a P-gp substrate using MDCK-MDR1 cells.
1. Materials
-
MDCK-MDR1 cells
-
Transwell permeable supports (e.g., 12-well, 1.12 cm², 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound, positive control substrate (e.g., Digoxin, Prazosin), low-permeability control (e.g., Lucifer Yellow)
-
P-gp inhibitor (e.g., 5 µM Zosuquidar or 1 µM Elacridar)
-
Analytical equipment (LC-MS/MS)
2. Cell Culture and Seeding
-
Culture MDCK-MDR1 cells according to supplier instructions.
-
Seed cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture for 4-7 days to allow a confluent, polarized monolayer to form.
3. Monolayer Integrity Test
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure monolayer integrity.
-
Alternatively, measure the permeability of a low-permeability marker like Lucifer Yellow. Only use monolayers that meet predefined quality control criteria.
4. Permeability Assay
-
Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Prepare dosing solutions of this compound (e.g., at 1-10 µM) in transport buffer. Prepare separate solutions with and without the P-gp inhibitor.
-
For A→B permeability: Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For B→A permeability: Add the this compound dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for 60-120 minutes.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
5. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the following formula:
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: Rate of drug appearance in the receiver compartment (µmol/s)
-
A: Surface area of the membrane (cm²)
-
C₀: Initial concentration in the donor compartment (µmol/cm³)
-
-
Calculate the Efflux Ratio (ER):
ER = Papp (B→A) / Papp (A→B)
-
Interpretation:
-
ER > 2: this compound is likely a P-gp substrate.
-
If the ER is reduced to < 2 in the presence of a P-gp inhibitor, this confirms P-gp mediated efflux.
-
Protocol 2: In Vivo Brain Penetration Study in Rodents
This protocol uses P-gp knockout mice to provide definitive evidence of P-gp's role in limiting the brain exposure of this compound.
1. Animals and Materials
-
Wild-type (WT) mice (e.g., FVB)
-
P-gp knockout (mdr1a/1b -/-) mice on the same genetic background
-
This compound formulated in a suitable vehicle for the chosen route of administration (e.g., IV, PO, or SC)
-
Equipment for blood collection (e.g., via cardiac puncture) and brain tissue harvesting
-
Homogenizer for brain tissue
-
Analytical equipment (LC-MS/MS)
2. Study Design
-
Use age- and weight-matched male or female mice for both WT and knockout groups (n=3-5 per group/timepoint).
-
Administer this compound to both groups of mice at a defined dose and route.
-
Select one or more time points for sample collection (e.g., 1, 2, 4 hours post-dose) based on the expected pharmacokinetics of this compound.
3. Sample Collection
-
At the designated time point, anesthetize the mouse.
-
Collect a terminal blood sample via cardiac puncture into an anticoagulant tube (e.g., K2-EDTA). Centrifuge immediately to obtain plasma and store at -80°C.
-
Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect the whole brain, weigh it, and flash-freeze it in liquid nitrogen. Store at -80°C.
4. Sample Analysis
-
Thaw brain tissue and homogenize it in a suitable buffer (e.g., 4 volumes of saline).
-
Extract this compound from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in both plasma (ng/mL) and brain homogenate (ng/g) using a validated LC-MS/MS method.
5. Data Analysis
-
Calculate the brain-to-plasma concentration ratio (Kp) for each animal:
Kp = C_brain / C_plasma
-
C_brain: Concentration of this compound in the brain (ng/g)
-
C_plasma: Concentration of this compound in the plasma (ng/mL)
-
-
Compare the average Kp values between the WT and P-gp knockout groups.
-
Interpretation: A statistically significant increase in the Kp value in knockout mice compared to WT mice confirms that P-gp actively restricts the brain penetration of this compound in vivo.[31] The magnitude of the increase indicates the extent of this restriction.
Visual Guides and Workflows
Mechanism of P-gp Efflux at the BBB
Caption: P-gp pumps substrates like this compound from the brain back into the blood.
Experimental Workflow for P-gp Assessment
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDSP - MDR-1/CaCo 2 Cell Assay [kidbdev.med.unc.edu]
- 5. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-gp Substrate Identification | Evotec [evotec.com]
- 14. xenotech.com [xenotech.com]
- 15. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Species comparison of in vivo P-glycoprotein-mediated brain efflux using mdr1a-deficient rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased drug delivery to the brain by P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies to overcome simultaneous P-glycoprotein mediated efflux and CYP3A4 mediated metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Variability in P-glycoprotein inhibitory potency (IC₅₀) using various in vitro experimental systems: implications for universal digoxin drug-drug interaction risk assessment decision criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Research Portal [researchdiscovery.drexel.edu]
- 23. scientificarchives.com [scientificarchives.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. dovepress.com [dovepress.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. semanticscholar.org [semanticscholar.org]
optimizing HTT-D3 treatment conditions to maximize huntingtin lowering
Welcome to the technical support center for HTT-D3, a potent, orally active huntingtin (HTT) splicing modulator for research in Huntington's Disease (HD). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions and maximize huntingtin lowering.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an RNA splicing modulator. It acts by promoting the inclusion of a pseudoexon, which contains a premature termination codon, into the mature HTT mRNA transcript. This modified transcript is then targeted for degradation through nonsense-mediated decay (NMD), leading to a reduction in the levels of both wild-type and mutant huntingtin protein. This compound was developed through chemical optimization to have reduced P-glycoprotein (P-gp) efflux, which allows for more equivalent distribution and activity in both the central nervous system (CNS) and peripheral tissues.
Q2: What is the recommended starting dose for in vivo experiments?
A2: Based on preclinical studies in mouse models of Huntington's Disease (such as BACHD and Hu97/18), oral administration of this compound has been shown to cause a dose-dependent reduction of mutant huntingtin (mHTT). A starting point for dose-ranging studies could be informed by published data. For example, a study involving daily oral dosing of 10 mg/kg of this compound showed significant mHTT lowering. Researchers should perform their own dose-response studies to determine the optimal concentration for their specific model and experimental goals.
Q3: How can I quantify the levels of huntingtin protein in my samples?
A3: Several sensitive and robust methods are available to quantify total and mutant huntingtin protein in various biological samples, including brain homogenates, cerebrospinal fluid (CSF), and patient-derived cells. Commonly used techniques include:
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay is highly sensitive and suitable for high-throughput screening, with a lower limit of quantification in the picomolar range.
-
MSD (Meso Scale Discovery) Electrochemiluminescence Immunoassay: This platform offers a wide dynamic range and is effective for measuring HTT protein in preclinical models and patient biosamples.
These assays typically use a pair of antibodies, one for capture and one for detection, to specifically measure total HTT or preferentially detect the mutant form.
Q4: Can I use CSF or plasma HTT levels as a proxy for brain HTT lowering?
A4: Yes, studies with this compound in the Hu97/18 mouse model have demonstrated a significant correlation between mHTT protein reduction in the cerebrospinal fluid (CSF) and plasma with the levels observed in critical brain regions like the striatum and cortex. This makes CSF and plasma mHTT valuable pharmacodynamic biomarkers to monitor the biological effect of the treatment in the CNS.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected HTT lowering in vivo.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose | Perform a dose-response study to identify the optimal concentration of this compound for your specific animal model. Published studies show a clear dose-dependent effect. |
| Compound Stability/Degradation | This compound is an organic molecule. Ensure proper storage conditions as recommended by the supplier. Prepare fresh solutions for administration and avoid repeated freeze-thaw cycles. Vitamin D3, as an example of a complex organic molecule, is known to be sensitive to light, heat, and acidic conditions. |
| Administration/Bioavailability Issues | For oral gavage, ensure accurate dosing technique. If using a different administration route, bioavailability may be altered. This compound is designed for oral activity and CNS penetration. |
| Variability in Animal Model | Ensure consistency in the age, sex, and genetic background of the animals used in the study. Disease progression in HD models can influence therapeutic response. |
| Assay Variability | Validate your HTT quantification assay (e.g., AlphaLISA, MSD). Run appropriate controls, including vehicle-treated animals and standard curves, to ensure accuracy and reproducibility. |
Issue 2: Observing significant toxicity or adverse effects.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | While this compound is a result of chemical optimization, all compounds have the potential for off-target effects. If toxicity is observed, consider reducing the dose. It may be necessary to perform transcriptomic analysis (RNA-seq) to investigate potential unintended changes in gene expression. |
| Excessive Lowering of Wild-Type HTT | This compound is non-allele-specific and lowers both wild-type and mutant HTT. While some level of wild-type HTT reduction is tolerated, excessive lowering could be detrimental. The precise safe level of knockdown is still under investigation. Monitor animal health closely and correlate with the degree of total HTT reduction. |
| Vehicle Toxicity | Ensure the vehicle used to dissolve and administer this compound is well-tolerated and used at a safe concentration. Run a vehicle-only control group to assess any background effects. |
Issue 3: Discrepancy between mRNA and protein lowering results.
| Possible Cause | Troubleshooting Steps |
| Temporal Differences | Changes in mRNA levels typically precede changes in protein levels. Design a time-course experiment to measure both HTT mRNA and protein at different time points after treatment to understand the kinetics of knockdown. |
| Protein Half-Life | The huntingtin protein may have a long half-life, meaning that even after mRNA is degraded, the protein may persist for some time. Allow sufficient time between treatment and sample collection for protein turnover to occur. |
| Assay Sensitivity | Ensure that both your qPCR (for mRNA) and immunoassay (for protein) are optimized and have sufficient sensitivity to detect the expected changes. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in preclinical mouse models.
Table 1: Dose-Dependent mHTT Lowering in Hu97/18 Mouse Brain (Oral Dosing)
| Dose (mg/kg/day) | Striatum % Lowering (Mean ± SD) | Cortex % Lowering (Mean ± SD) |
| 3 | ~25% | ~25% |
| 10 | ~50% | ~50% |
| 30 | ~60% | ~60% |
| Data are approximated from graphical representations in the source publication and represent mHTT protein lowering relative to vehicle control. |
Table 2: this compound mHTT Lowering in Brain vs. Peripheral Tissue (10 mg/kg Oral Dose)
| Tissue | Model | % mHTT Lowering (Mean ± SD) |
| Brain | BACHD | ~50% |
| Liver | BACHD | ~50% |
| Striatum | Hu97/18 | ~50% |
| Cortex | Hu97/18 | ~50% |
| Data demonstrate the approximately equivalent HTT lowering in central and peripheral tissues achieved with this compound. |
Experimental Protocols
Protocol 1: Quantification of Huntingtin Protein by AlphaLISA
This protocol is a generalized procedure based on published methods. Researchers should optimize parameters for their specific samples and antibodies.
-
Sample Preparation:
-
Prepare brain tissue homogenates in an appropriate lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Dilute samples to a final concentration within the linear range of the assay (e.g., 1 µ g/well ).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted sample (analyte) to each well.
-
Add 5 µL of a mix containing the biotinylated anti-HTT antibody (e.g., 5 nM) and the acceptor bead-conjugated anti-HTT antibody (e.g., 50 µg/mL).
-
Incubate the plate in the dark for 150 minutes at 23°C to allow for antibody-analyte binding.
-
Add 10 µL of streptavidin-coated donor beads (e.g., 66.7 µg/mL).
-
Incubate the plate in the dark for 30 minutes at 23°C.
-
-
Data Acquisition:
-
Read the AlphaLISA signal using a compatible plate reader (e.g., EnVision).
-
Calculate the signal-to-background ratio and determine HTT concentrations based on a standard curve generated using purified recombinant HTT protein.
-
Visualizations
Caption: Mechanism of action for this compound, an RNA splicing modulator.
Caption: General experimental workflow for in vivo testing of this compound.
Caption: Troubleshooting decision tree for suboptimal HTT lowering.
Technical Support Center: Troubleshooting HTT-D3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HTT-D3, a splicing modulator designed to lower huntingtin (HTT) protein levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that modulates the splicing of the huntingtin (HTT) pre-mRNA.[1][2] It promotes the inclusion of a cryptic pseudoexon containing a premature termination codon into the mature mRNA transcript. This altered mRNA is then targeted for degradation through the nonsense-mediated decay (NMD) pathway, ultimately leading to a reduction in the levels of both wild-type and mutant HTT protein.
Q2: I am not observing the expected level of HTT protein reduction. What are the potential causes?
A2: Inconsistent or lower-than-expected HTT protein lowering can stem from several factors:
-
Suboptimal Compound Concentration or Incubation Time: The concentration of this compound and the duration of treatment are critical. Ensure you have performed a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes.[3] Maintain consistent cell culture practices to ensure reproducibility.
-
Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its stability and activity. Degradation of the compound will lead to reduced efficacy.
-
Assay Variability: The method used to quantify HTT protein levels (e.g., Western blot, ELISA, Meso Scale Discovery) can have inherent variability. Optimize your protein quantification assay and include appropriate controls.
Q3: There is high variability in HTT lowering between my experimental replicates. How can I improve consistency?
A3: High variability between replicates is a common issue that can be addressed by focusing on the following:
-
Standardize Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and plates. Uneven cell distribution can lead to significant differences in their response to treatment.
-
Homogenous Compound Distribution: When adding this compound to your cell cultures, ensure it is thoroughly mixed to achieve a uniform concentration in the media.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize variations in the volumes of reagents and cell suspensions.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. To mitigate this, consider not using the outer wells for experimental samples or ensure proper plate sealing and incubation conditions.
-
Implement Quality Control Checks: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
Q4: I am observing unexpected cytotoxicity in my cell cultures after treatment with this compound. What should I do?
A4: Unexpected cell death can be due to several factors:
-
Compound Concentration: High concentrations of any small molecule can be toxic to cells. Perform a dose-response curve to identify the optimal concentration that provides significant HTT lowering without causing excessive cell death.
-
Off-Target Effects: Small molecule splicing modulators can sometimes have off-target effects.[4][5] If cytotoxicity is a concern, consider performing RNA-sequencing to assess global changes in gene expression and splicing.
-
Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule treatments. It may be necessary to optimize the protocol for each cell line used.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No HTT Protein Lowering | Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 nM to 10 µM). |
| Inappropriate incubation time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Degraded this compound compound | Verify the storage conditions and age of the compound. Use a fresh aliquot if necessary. | |
| Insensitive protein detection method | Optimize your Western blot or other protein quantification assay. Ensure you are using a validated antibody for HTT. | |
| High Variability Between Replicates | Inconsistent cell seeding density | Standardize your cell counting and seeding protocol. Use an automated cell counter for improved accuracy. |
| Uneven compound distribution | Mix the media thoroughly after adding this compound. | |
| Pipetting errors | Calibrate pipettes regularly and use a consistent pipetting technique. | |
| Edge effects in plates | Avoid using the outer wells of multi-well plates for critical samples. | |
| Unexpected Cytotoxicity | This compound concentration is too high | Determine the EC50 for HTT lowering and the CC50 for cytotoxicity to find a therapeutic window. |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%). | |
| Off-target effects | If possible, assess the expression of known off-target genes or perform a global transcriptomic analysis. | |
| Contamination of cell culture | Regularly test your cell cultures for mycoplasma and other contaminants.[6] |
Experimental Protocols
Protocol: this compound Treatment in a Human Cell Line
-
Cell Seeding: Plate a human cell line (e.g., HEK293T, SH-SY5Y) in a 24-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: The following day, replace the existing media with the media containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against HTT and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for HTT and the loading control. Normalize the HTT signal to the loading control and express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound treatment.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Modulators of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
assessing and minimizing the cytotoxicity of HTT-D3 in primary neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with HTT-D3, a cytotoxic fragment of the Huntingtin protein, in primary neuron cultures. Our goal is to help you assess and minimize its toxic effects to ensure the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic to primary neurons?
A1: this compound represents a fragment of the mutant Huntingtin protein (mHTT) containing the polyglutamine (polyQ) expansion characteristic of Huntington's disease (HD). This expanded polyQ tract causes the protein to misfold and aggregate into soluble oligomers and larger insoluble fibrils.[1] These aggregates are toxic to neurons, interfering with numerous critical cellular functions, ultimately leading to cell death.[1][2] The mechanisms of toxicity are multifaceted and include disruption of protein trafficking, mitochondrial dysfunction, oxidative stress, and induction of apoptosis.[3][4]
Q2: How can I assess the level of this compound-induced cytotoxicity in my primary neuron cultures?
A2: Several quantitative assays can be used to measure cytotoxicity in primary neurons. The choice of assay depends on the specific cellular process you want to investigate. Commonly used methods include:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[5][6]
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[5][6]
-
ATP Assay: Measures intracellular ATP levels, which correlate with cell health and metabolic activity.[7]
-
Caspase-3 Activity Assay: Detects the activation of caspase-3, a key enzyme in the apoptotic pathway.[8][9]
-
Nuclear Condensation Assay (e.g., Hoechst or DAPI staining): Allows for the visualization and quantification of condensed or fragmented nuclei, which are hallmarks of apoptosis.[8][10]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that is excluded by live cells but can enter and stain the nucleus of dead cells with compromised membranes.[5]
Q3: What are the common signs of this compound toxicity in primary neurons?
A3: Visually, you may observe neurite retraction and blebbing, followed by cell detachment and the appearance of floating, phase-dark cell bodies. At the molecular level, you can detect the formation of intracellular protein aggregates, which can be visualized by immunocytochemistry.[11] Functionally, neurons may exhibit reduced excitability and altered network activity, which can be measured using techniques like multi-electrode arrays.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background cell death in control cultures | 1. Suboptimal culture conditions (e.g., media, supplements, density). 2. Contamination (mycoplasma, bacterial, or fungal). 3. Phototoxicity from prolonged imaging. | 1. Optimize neuron seeding density and ensure the use of high-quality, pre-tested reagents. 2. Regularly test for mycoplasma contamination and maintain sterile technique. 3. Minimize light exposure during microscopy. |
| Inconsistent cytotoxicity results between experiments | 1. Variation in this compound preparation (e.g., aggregation state, concentration). 2. Differences in primary neuron culture health and age. 3. Inconsistent incubation times. | 1. Prepare fresh batches of this compound for each experiment or use a standardized, quality-controlled stock. Characterize the aggregation state if possible. 2. Use neurons from the same batch and at a consistent day in vitro (DIV) for comparisons. 3. Adhere strictly to a defined experimental timeline. |
| Unable to detect a significant cytotoxic effect of this compound | 1. This compound concentration is too low. 2. The incubation time is too short. 3. The chosen cytotoxicity assay is not sensitive enough. 4. The neuronal type is less susceptible. | 1. Perform a dose-response curve to determine the optimal concentration of this compound. 2. Conduct a time-course experiment to identify the onset of cytotoxicity. 3. Try a more sensitive assay (e.g., caspase-3 activity for early apoptosis vs. LDH release for later-stage cell death). 4. Striatal and cortical neurons are known to be particularly vulnerable in HD.[13] |
| High levels of this compound aggregation but low cytotoxicity | 1. Large, insoluble aggregates may be less toxic than smaller, soluble oligomers.[14][15] 2. Neurons may have activated compensatory protective mechanisms. | 1. Consider assays that can differentiate between different aggregate species. 2. Investigate cellular stress response pathways (e.g., chaperone expression, autophagy). |
Strategies to Minimize this compound Cytotoxicity
The primary goal of many experiments is to find ways to mitigate the toxic effects of mutant Huntingtin. Here are some experimentally-validated strategies:
| Strategy | Mechanism of Action | Experimental Approach | Key Considerations |
| Enhance Protein Degradation | Promote the clearance of misfolded this compound through the ubiquitin-proteasome system (UPS) or autophagy.[1][16] | Treat neurons with compounds that upregulate autophagy (e.g., rapamycin) or proteasome activity.[16] | Off-target effects of chemical inducers should be controlled for. |
| Inhibit Aggregation | Prevent the formation of toxic oligomers and larger aggregates.[14] | Co-express molecular chaperones (e.g., Hsp70, TRiC) or treat with small molecule inhibitors of aggregation.[14] | The specific chaperone or inhibitor may target different stages of aggregation. |
| Reduce this compound Expression | Lower the cellular concentration of the toxic protein. | Use antisense oligonucleotides (ASOs) or RNA interference (RNAi) to specifically target the mRNA of the expressed this compound construct.[1] | Ensure the specificity of the silencing approach and control for off-target effects. |
| Modulate Post-Translational Modifications | Alter modifications like phosphorylation, acetylation, or palmitoylation that can influence HTT toxicity and aggregation.[11] | Use inhibitors or activators of the enzymes responsible for these modifications. | The effect of a specific modification can be context-dependent. |
| Neuroprotective Compounds | Administer compounds that interfere with downstream toxic events. | Test compounds that inhibit apoptosis (e.g., caspase inhibitors), reduce excitotoxicity, or combat oxidative stress.[7][17] | The timing of administration is often critical. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is adapted from standard methods for assessing cell viability in primary neuronal cultures.[5][6]
Materials:
-
Primary neuron cultures in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
After treating neurons with this compound and control substances for the desired time, add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a dark blue formazan product.
-
After incubation, add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 4-18 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with media only.
Protocol 2: Quantification of Apoptosis by Caspase-3 Activity Assay
This protocol measures the activity of executioner caspase-3, a key marker of apoptosis.[8][9]
Materials:
-
Primary neuron cultures in 96-well plates
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)
-
Fluorometer with excitation/emission wavelengths of ~380/460 nm
Procedure:
-
Following experimental treatment, remove the culture medium from the wells.
-
Gently wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
In a separate black 96-well plate, add 50 µL of assay buffer to each well.
-
Transfer 10 µL of the cell lysate from the culture plate to the corresponding wells of the assay plate.
-
Add 40 µL of assay buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer.
-
Express caspase-3 activity as the fold change relative to the untreated control.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Key pathways in this compound-induced neurotoxicity.
Caption: Strategies to minimize this compound cytotoxicity.
References
- 1. Molecular Strategies to Target Protein Aggregation in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro perspective on the molecular mechanisms underlying mutant huntingtin protein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of neurodegeneration in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Huntingtin and Its Role in Mechanisms of RNA-Mediated Toxicity [mdpi.com]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of compounds which inhibit cytotoxicity associated with mutant Huntingtin protein expression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Prothymosin-α Interacts with Mutant Huntingtin and Suppresses Its Cytotoxicity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Protein aggregates in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Huntington’s Disease: Mechanisms of Pathogenesis and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Approaches for Inhibition of Protein Aggregation in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Huntingtin Ubiquitination Mechanisms and Novel Possible Therapies to Decrease the Toxic Effects of Mutated Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of HIPK3 by AST487 Ameliorates Mutant HTT-Induced Neurotoxicity and Apoptosis via Enhanced Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability and Half-Life of HTT-D3
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of the small molecule HTT splicing modulator, HTT-D3. The focus is on strategies to improve its in vivo stability and prolong its half-life.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that likely influence the in vivo half-life of a small molecule like this compound?
A1: The in vivo half-life of a small molecule such as this compound is primarily determined by its rate of clearance from the body. The two main contributors to clearance are metabolism (enzymatic degradation, primarily in the liver) and excretion (elimination through kidneys or bile). Key factors include:
-
Metabolic Stability: The susceptibility of this compound to breakdown by metabolic enzymes, such as cytochrome P450s (CYPs) in the liver.[1][2][3][4] Compounds with low metabolic stability are rapidly cleared, resulting in a short half-life.
-
Physicochemical Properties: Characteristics like lipophilicity (LogP), solubility, and molecular weight influence how the compound is absorbed, distributed throughout the body, and eliminated.[5][6]
-
Plasma Protein Binding: The extent to which this compound binds to plasma proteins like albumin can affect its availability for metabolism and excretion.
-
Formulation and Route of Administration: The way the drug is formulated and administered (e.g., oral, intravenous) can significantly impact its absorption, bioavailability, and subsequent half-life.[7][8]
Q2: My latest batch of this compound shows variable results in my in vivo studies. What could be the cause?
A2: Variability in in vivo study results with a small molecule like this compound can stem from several factors:
-
Compound Stability in Formulation: Ensure that the formulation vehicle is appropriate and that this compound is stable in it for the duration of the study. Precipitation or degradation in the dosing solution can lead to inconsistent dosing.
-
Metabolic Differences: If using animal models, be aware of inter-species differences in drug metabolism.[9] The metabolic profile in rodents, for example, may not perfectly mirror that in humans.
-
Inconsistent Dosing: Check for consistency in the administration of the compound, including volume and technique.
-
Analytical Method Variability: Ensure that the bioanalytical method used to measure this compound concentrations in plasma or tissue is robust and validated.
Q3: How can I begin to investigate the metabolic stability of this compound in my lab?
A3: A common and effective starting point is an in vitro metabolic stability assay using liver microsomes.[1][2][10][11] This assay will provide an initial assessment of how susceptible this compound is to metabolism by key liver enzymes. The primary output of this assay is the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.[1][10]
Troubleshooting Guides
Issue 1: this compound has a very short half-life in initial in vivo pharmacokinetic (PK) studies.
-
Question: My preliminary mouse PK study shows that this compound is cleared very rapidly, with a half-life of less than one hour. How can I troubleshoot this?
-
Answer and Troubleshooting Steps:
-
Confirm with In Vitro Data: First, perform an in vitro metabolic stability assay with mouse liver microsomes. This will help determine if the short half-life is due to rapid hepatic metabolism.
-
Identify Metabolic "Soft Spots": If the microsomal stability is low, the next step is to identify which parts of the this compound molecule are being modified by metabolic enzymes. This is known as metabolite identification or "met ID."
-
Structural Modification (Lead Optimization): Once metabolic hotspots are identified, medicinal chemists can modify the structure of this compound to block or slow down metabolism at these sites.[4][6] A common strategy is the introduction of fluorine or deuterium at metabolically labile positions.[4][6]
-
Consider Formulation Strategies: If the issue is not solely metabolic, explore different formulation approaches. For instance, a subcutaneous oil-based formulation can create a depot effect, leading to a slower release and extended half-life.[7][8]
-
Issue 2: Poor oral bioavailability of this compound is observed.
-
Question: Despite good in vitro activity, this compound shows low exposure after oral administration. What are the likely causes and how can I improve this?
-
Answer and Troubleshooting Steps:
-
Assess Solubility: Poor aqueous solubility is a common reason for low oral bioavailability.[6] Determine the solubility of this compound at different pH values relevant to the gastrointestinal tract.
-
Investigate Permeability: The ability of this compound to pass through the intestinal wall is crucial for absorption. An in vitro Caco-2 permeability assay can provide insights into its permeability.
-
Evaluate First-Pass Metabolism: High first-pass metabolism in the liver can significantly reduce the amount of drug that reaches systemic circulation.[6] Data from your liver microsomal stability assay can help assess this risk.
-
Formulation Approaches:
-
Solubilization Techniques: Employing solubilizing excipients, creating amorphous solid dispersions, or using lipid-based formulations can enhance the dissolution of poorly soluble compounds.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can increase its surface area and improve dissolution and absorption.
-
-
Quantitative Data Summary
Table 1: Impact of Formulation on Half-Life Extension of a Model Small Molecule (G7883)
| Route of Administration | Formulation | Half-Life (hours) | Fold Increase vs. IP | Fold Increase vs. PO |
| Intraperitoneal (IP) | Standard Vehicle | ~1.5 | 1.0 | - |
| Oral (PO) | Standard Vehicle | ~2.7 | - | 1.0 |
| Subcutaneous (SC) | Oil-based Depot | ~6.8 | ~4.5 | ~2.5 |
Data adapted from a study on preclinical formulation strategies.[7]
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound upon incubation with liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, mouse, or rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor)
-
Positive control compound with known metabolic stability (e.g., testosterone)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of this compound and the positive control in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes and the this compound working solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. For negative controls, add buffer instead of the NADPH system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression will be used to calculate the half-life (t½ = -0.693/slope). Intrinsic clearance (CLint) can then be calculated from the half-life.
Visualizations
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Troubleshooting logic for a short in vivo half-life.
References
- 1. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 2. youtube.com [youtube.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mttlab.eu [mttlab.eu]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
overcoming challenges in the delivery of HTT-D3 across the blood-brain barrier
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working to overcome the challenges associated with delivering HTT-D3 across the blood-brain barrier (BBB). For the purposes of this guide, This compound is considered a representative large-molecule therapeutic, such as a gene-editing complex, siRNA, or antibody, designed to target the Huntingtin (HTT) protein or its mRNA for the treatment of Huntington's disease.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and key experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental challenges encountered during the development of brain-penetrating therapeutics.
Category 1: General BBB and this compound Challenges
Q1: What are the primary obstacles preventing my this compound therapeutic from reaching the brain?
A1: The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents most compounds from entering the brain.[1][2][3] Key obstacles include:
-
Tight Junctions: These protein complexes seal the space between endothelial cells, severely restricting the paracellular (between-cell) pathway.[4][5]
-
Lack of Transcytosis: Brain endothelial cells have very low rates of vesicular transport (transcytosis) for most large molecules.[6]
-
Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump a wide range of molecules that do enter the endothelial cells back into the bloodstream.[3][5][7]
-
Physicochemical Properties: Large molecules like this compound (e.g., proteins, nucleic acids) typically lack the small size and high lipid solubility required to diffuse passively across cell membranes.[5][8][9] More than 98% of small-molecule drugs and nearly 100% of large therapeutics are blocked by the BBB.[1][3]
Q2: Are there specific properties of an this compound therapeutic (e.g., siRNA, AAV vector) that make BBB transport particularly difficult?
A2: Yes, the properties of large-molecule therapeutics pose significant challenges.
-
Size and Charge: Gene therapies, antibodies, and other biologics are orders of magnitude larger than small molecules that can diffuse across the BBB.[3] Their often-hydrophilic and charged nature further prevents passive diffusion across the lipid membranes of the endothelial cells.
-
Stability: Large molecules can be susceptible to degradation in the bloodstream before they even reach the BBB.
-
AAV Vectors: While some serotypes like AAV9 are known to cross the BBB, the efficiency can be low, often requiring invasive direct brain injections for therapeutic effect.[2][10]
-
Nucleic Acids (siRNA/ASOs): These are rapidly cleared from circulation and, due to their negative charge and size, do not cross the BBB on their own.[2][11]
Category 2: Troubleshooting Delivery Vectors & Strategies
Q3: My this compound is encapsulated in nanoparticles, but brain uptake is still minimal. What could be wrong?
A3: Several factors could be limiting the efficacy of your nanoparticle-based delivery system:
-
Instability in Circulation: Nanoparticles may aggregate or be cleared by the reticuloendothelial system (e.g., in the liver and spleen) before reaching the brain.[12] Surface modification with polymers like PEG can help extend circulation time.[1]
-
Incorrect Surface Properties: The size, charge, and surface chemistry of nanoparticles are critical.[13] For example, some studies suggest that particles between 100-700 nm show higher transport via the intranasal route.[13] Cationic (positively charged) surfaces can sometimes enhance uptake but may also increase toxicity.
-
Ineffective Targeting Ligand: If you are using a targeted nanoparticle, the ligand may not be binding its receptor with sufficient affinity, or the receptor may not be highly expressed on brain endothelial cells.[14][15]
-
Failure to Cross Endothelial Cells: Even if nanoparticles bind to the endothelial cells, they may not be efficiently internalized or transcytosed across to the brain side. They could be trapped in the endosomes and degraded.[16]
Q4: I am using a ligand for Receptor-Mediated Transcytosis (RMT), but it's not working as expected. Why?
A4: Receptor-mediated transcytosis (RMT) is a common strategy to "trick" the BBB into transporting a therapeutic.[8][14][15][16][17] However, its success is complex. Potential issues include:
-
Poor Receptor Choice: The target receptor (e.g., transferrin receptor, insulin receptor) might not be exclusively expressed at the BBB, leading to uptake by peripheral tissues and reducing the amount available to reach the brain.[14][15]
-
Affinity Issues: The binding affinity of your ligand is critical. Very high affinity can lead to the ligand-receptor complex being trapped and degraded within the endothelial cell (lysosomal pathway) rather than being transcytosed. A lower affinity that allows for dissociation on the abluminal (brain) side is often more effective.
-
Saturated Receptors: The endogenous ligands for the receptor may be saturating the system, preventing your therapeutic from binding effectively.[6]
Category 3: Experimental and Analytical Issues
Q5: My in vitro BBB model showed excellent this compound permeability, but it failed in vivo. What causes this discrepancy?
A5: This is a very common challenge. In vitro models, while useful for initial screening, often do not fully replicate the complexity of the in vivo BBB.
-
Lack of Complexity: In vitro models may lack other cell types like pericytes and astrocytes, which are crucial for maintaining BBB integrity and function.[18] Co-culture systems can improve this but still fall short of the in vivo environment.[18]
-
"Leaky" Junctions: Many cell culture models fail to form the extremely tight junctions seen in vivo, leading to artificially high permeability measurements.[19]
-
Metabolism and Clearance: In vivo, your therapeutic is subject to systemic circulation, metabolism by the liver and other organs, and rapid clearance, which are not accounted for in a simple in vitro setup.[19]
Q6: How can I accurately quantify the amount of this compound that has crossed the BBB into the brain parenchyma?
A6: Accurate quantification is critical and requires separating the therapeutic in the brain tissue from that which is still trapped in the brain's blood vessels.
-
In Situ Brain Perfusion: This technique allows for precise control over the concentration of the therapeutic delivered to the brain and is a gold standard for measuring BBB transport rates.[20] The brain is perfused with a solution containing the therapeutic, followed by a washout buffer to remove the compound from the vasculature before measuring its concentration in the brain tissue.
-
Capillary Depletion Method: Following in vivo administration, this biochemical technique separates brain capillaries from the parenchyma, allowing for direct measurement of your therapeutic in each compartment.[9]
-
Imaging Techniques: Methods like Positron Emission Tomography (PET) can be used to dynamically and quantitatively measure brain uptake in vivo, but require radiolabeling of your therapeutic.[21]
Troubleshooting Guides
Use these guides to diagnose and resolve specific experimental issues.
Guide 1: Low or No Brain Penetration of this compound
Q: My this compound therapeutic is not reaching the brain at sufficient concentrations. What steps should I take to troubleshoot this problem?
A: A systematic approach is required to identify the bottleneck in your delivery strategy. Follow the logical progression outlined in the flowchart below. Start by verifying the systemic stability and circulation of your construct, then assess its interaction with the BBB, and finally, confirm its transport across the endothelial cells.
Caption: Troubleshooting flowchart for low brain uptake of this compound.
Guide 2: Off-Target Effects and Toxicity
Q: I am observing toxicity or significant off-target effects after administering my this compound therapeutic. What are the potential causes?
A: Toxicity can arise from the therapeutic itself, the delivery vector, or the delivery method.
-
Vector-Induced Toxicity: Nanoparticles can cause toxicity depending on their material, size, and charge. Cationic lipids, for example, are known to disrupt cell membranes. Ensure you have run appropriate vehicle-only controls.
-
Immune Response: The delivery system could be triggering an immune response, leading to inflammation and related toxicity.[12] This is a known challenge for some viral vectors and nanoparticles.
-
Off-Target Accumulation: If your targeting ligand binds to receptors in peripheral organs (e.g., liver, kidney), the therapeutic can accumulate in these tissues and cause toxicity.[14] Quantify accumulation in major organs to assess this.
-
BBB Disruption: Methods that physically open the BBB, such as focused ultrasound or osmotic agents, must be carefully calibrated.[1][22] Excessive opening can allow harmful blood components to enter the brain, leading to neuroinflammation or damage.[6]
Quantitative Data Hub
The following tables provide representative data on the efficacy of different BBB delivery strategies. Note that absolute values can vary significantly based on the specific therapeutic, animal model, and analytical methods used.
Table 1: Comparison of Brain Uptake Enhancement Strategies (Representative Data)
| Delivery Strategy | Therapeutic Type | Fold Increase in Brain Concentration (vs. Unmodified Therapeutic) | Key Considerations |
| Transferrin Receptor (TfR) Antibody | Antibody/Enzyme | 15 - 50 fold | Potential for receptor saturation and peripheral clearance.[8][15] |
| Polysorbate 80-Coated Nanoparticles | Small Molecule / Peptide | 5 - 20 fold | Mechanism involves apolipoprotein adsorption and RMT.[1][23] |
| Focused Ultrasound (FUS) + Microbubbles | Antibody / AAV / siRNA | 2 - 10 fold | Non-invasive and targeted, but requires specialized equipment.[2][24] |
| Intranasal Delivery with Nanoparticles | Peptide / Small Molecule | 3 - 15 fold | Bypasses the BBB for direct nose-to-brain transport.[13][25] |
Table 2: Key Parameters for Quantifying BBB Permeability
| Parameter | Definition | Typical Units | Common Measurement Method |
| LogBB | Logarithmic ratio of the drug concentration in the brain versus the blood at steady state.[21] | Unitless | In vivo tissue sampling after IV administration. |
| Brain Uptake Clearance (K_in) | The unidirectional influx rate of a substance from blood to brain. | mL/s/g | In Situ Brain Perfusion.[20] |
| Permeability-Surface Area (PS) Product | The rate at which a solute crosses a capillary membrane, normalized to its concentration in plasma.[21] | mL/s/g | In vivo methods, including brain perfusion and imaging.[19] |
Key Experimental Protocols
Detailed methodologies for common experiments are provided below.
Protocol 1: In Situ Brain Perfusion in Rodents
This protocol is a standard method for quantifying the rate of transport (K_in) of this compound across the BBB, independent of peripheral metabolism or clearance.[20]
Objective: To measure the unidirectional influx of this compound into the brain parenchyma.
Materials:
-
Anesthetized rat or mouse
-
Perfusion pump
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2, warmed to 37°C)
-
This compound therapeutic of interest
-
Washout buffer (identical to perfusion buffer but without the therapeutic)
-
Surgical tools (scissors, forceps, clamps)
-
Syringes and needles
Methodology:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Place the animal on a heating pad to maintain body temperature.
-
Surgical Exposure: Make a midline incision in the neck to expose the common carotid arteries (CCAs). Carefully separate the CCAs from the vagus nerve.
-
Catheterization: Ligate the external carotid arteries. Place loose ligatures around the CCAs. Make a small incision in one CCA and insert a catheter connected to the perfusion pump. Secure the catheter.[26]
-
Initiate Perfusion: Begin perfusion with the buffer containing a known concentration of this compound at a constant flow rate (e.g., 10 mL/min for rats). Simultaneously, cut both jugular veins to allow for outflow and prevent a rise in intracranial pressure.
-
Perfusion Interval: Continue the perfusion for a short, defined period (e.g., 30-60 seconds). This short duration ensures measurement of initial influx before significant efflux can occur.
-
Washout: Stop the therapeutic perfusion and immediately switch to the washout buffer for 60 seconds to clear the therapeutic remaining in the brain's vasculature.
-
Sample Collection: Decapitate the animal and quickly dissect the brain. Collect samples from specific regions of interest (e.g., cortex, striatum).
-
Quantification: Homogenize the brain tissue samples and quantify the concentration of this compound using an appropriate analytical method (e.g., ELISA, LC-MS/MS, or radioactivity counting if labeled).
-
Calculation: Calculate the brain uptake clearance (K_in) using the amount of therapeutic in the brain parenchyma divided by the concentration in the perfusate and the perfusion time.
Protocol 2: Focused Ultrasound (FUS)-Mediated BBB Opening
This protocol describes a non-invasive method to transiently and locally increase the permeability of the BBB to facilitate this compound delivery.[22][24]
Objective: To temporarily open the BBB in a targeted brain region to enhance the delivery of systemically administered this compound.
Materials:
-
MRI-guided FUS system or stereotaxic-guided FUS system.[24]
-
Anesthetized rat or mouse.
-
Microbubbles (ultrasound contrast agent, e.g., DEFINITY®).[27]
-
This compound therapeutic.
-
BBB permeability marker (e.g., Evans Blue or gadolinium-based contrast agent for MRI).
-
Tail vein catheter.
Methodology:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Shave the head to ensure good acoustic coupling.
-
Targeting: Using MRI or stereotaxic coordinates, identify the target brain region (e.g., the striatum for Huntington's disease).
-
Acoustic Coupling: Apply acoustic gel to the head and position the FUS transducer over the target location.
-
Administration: Administer the this compound therapeutic via the tail vein catheter. Immediately after, administer a bolus of microbubbles.
-
Sonication: Apply low-intensity focused ultrasound pulses to the target region.[28] The acoustic energy causes the microbubbles to oscillate, which mechanically disrupts the tight junctions of the endothelial cells, temporarily opening the BBB.[24][28] Typical sonication lasts for 1-2 minutes.[22]
-
Confirmation of Opening: Administer a BBB permeability marker. If using MRI, the leakage of the gadolinium contrast agent into the brain parenchyma will confirm successful BBB opening.[28] The BBB typically remains open for a few hours and closes within 6 to 24 hours.[22][28]
-
Post-Procedure Monitoring: Monitor the animal for recovery and any adverse effects.
-
Analysis: At a predetermined time point after the procedure, sacrifice the animal and collect the brain. Quantify the concentration of this compound in the sonicated region versus a non-sonicated control region (e.g., the contralateral hemisphere) to determine the enhancement in delivery.
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts in the development and delivery of BBB-penetrating therapeutics.
Caption: Workflow for developing and validating a brain-targeting therapeutic.
Caption: Key steps of the Receptor-Mediated Transcytosis (RMT) pathway.
References
- 1. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking Barriers in Huntington’s Disease Therapy: Focused Ultrasound for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcjournals.org [arcjournals.org]
- 5. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the Blood–Brain Barrier: Successes and Challenges in Developing Nanoparticle-Mediated Drug Delivery Systems for the Treatment of Brain Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. sapientiacollaborative.org [sapientiacollaborative.org]
- 13. FORMULATION FORUM - Nanoparticle Technology for Nose-to-Brain Drug Delivery [drug-dev.com]
- 14. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 15. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Experimental Methods and Transport Models for Drug Delivery across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Increasing BBB Permeability via Focused Ultrasound: Current Methods in Preclinical Research | Springer Nature Experiments [experiments.springernature.com]
- 25. ascendiacdmo.com [ascendiacdmo.com]
- 26. Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. You are being redirected... [fusfoundation.org]
- 28. Preclinical Research on Focused Ultrasound-Mediated Blood–Brain Barrier Opening for Neurological Disorders: A Review [mdpi.com]
Technical Support Center: Refining Analytical Methods for HTT-D3 and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of the huntingtin (HTT) splicing modulator, HTT-D3, and its metabolites. The guidance is divided into two key areas: the pharmacodynamic analysis of this compound's effect (measuring HTT protein levels) and the pharmacokinetic analysis of the compound itself.
Section 1: Pharmacodynamic (PD) Analysis - Measuring Huntingtin (HTT) Protein
The primary mechanism of this compound is the reduction of HTT protein levels.[1] Therefore, robust and sensitive quantification of total and mutant HTT (mHTT) is a critical pharmacodynamic readout. Immunoassays are the most common methods for this purpose.[2][3]
Frequently Asked Questions (FAQs): HTT Protein Quantification
Q1: What are the common platforms for quantifying total and mutant HTT protein? A1: Several sensitive immunoassay platforms are used, including Meso Scale Discovery (MSD) electrochemiluminescence, Homogeneous Time Resolved Fluorescence (HTRF), and AlphaLISA.[2][3][4][5] These methods offer high sensitivity and a wide dynamic range suitable for various biological samples like cell lysates, animal model tissues, and human biospecimens.[2][5]
Q2: How do I choose between a total HTT and a mutant-specific HTT assay? A2: The choice depends on your research question.
-
Total HTT assays measure both wild-type and mutant forms, providing information on the overall reduction of the HTT protein pool.[3]
-
Mutant HTT (mHTT) assays specifically detect the polyglutamine-expanded protein, which is crucial for assessing the knockdown of the toxic species.[3][4] Many therapeutic strategies aim to lower mHTT, making this a key endpoint.
Q3: What are the main challenges in accurately quantifying mHTT in biological samples? A3: Absolute quantification of mHTT is challenging due to several factors:
-
Heterogeneity of mHTT Species : Patient samples contain a complex mixture of mHTT fragments, oligomers, and post-translationally modified forms.[6][7][8]
-
Lack of a Perfect Standard : A single recombinant protein standard may not accurately reflect the diversity of mHTT species in a biological sample, potentially leading to discrepancies in quantification.[6][7]
-
Antibody Specificity : The antibodies used, such as the common anti-polyQ antibody MW1, show a preference but not absolute specificity for mHTT and can cross-react with wild-type HTT.[6][7] Due to these issues, it is often recommended to report relative mHTT levels normalized to a control or baseline condition rather than absolute molar concentrations.[6][7][8]
Q4: My signal is very low. How can I improve the sensitivity of my HTT immunoassay? A4: To improve sensitivity, consider the following:
-
Sample Preparation : Ensure efficient lysis to solubilize HTT proteins. Use fresh lysis buffer with protease inhibitors.
-
Antibody Selection : Use a validated, high-affinity antibody pair. The choice of capture and detection antibodies is critical.[2]
-
Assay Platform : Platforms like AlphaLISA and MSD are known for their high sensitivity, capable of detecting HTT in the low picomolar range.[3][5]
-
Sample Input : Increase the amount of protein lysate per well, ensuring it remains within the linear range of the assay.[4]
Troubleshooting Guide: HTT Immunoassays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Insufficient washing steps. 2. Non-specific binding of antibodies. 3. Contaminated buffers or reagents. | 1. Increase the number and duration of wash steps. 2. Add a blocking agent (e.g., BSA) to buffers. Titrate antibody concentrations to find the optimal signal-to-noise ratio. 3. Prepare fresh buffers and use high-purity reagents. |
| Low Signal / Poor Sensitivity | 1. Low HTT expression in the sample. 2. Inefficient cell/tissue lysis. 3. Degraded protein. 4. Suboptimal antibody concentrations. | 1. Increase the amount of sample lysate per well.[4] 2. Optimize the lysis buffer and homogenization procedure. 3. Always use fresh samples and add protease inhibitors to the lysis buffer. Store lysates at -80°C.[2] 4. Perform an antibody titration to determine the optimal concentrations for capture and detection. |
| High Well-to-Well Variability (%CV > 20%) | 1. Inaccurate pipetting. 2. Inconsistent sample preparation. 3. Edge effects in the microplate. 4. Bubbles in wells. | 1. Use calibrated pipettes and proper technique. For high-throughput screens, consider automated liquid handlers. 2. Ensure uniform lysis and processing for all samples. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain uniform temperature and humidity. 4. Visually inspect plates before reading and carefully remove any bubbles. |
| Inconsistent Results Between Assays | 1. Different standard curve preparations. 2. Variation in incubation times or temperatures. 3. Reagent lot-to-lot variability. | 1. Use a consistent, well-characterized recombinant protein standard for all assays.[4] 2. Strictly adhere to the validated protocol for all incubation steps.[3] 3. Validate new lots of antibodies and reagents against the previous lot to ensure consistency. |
Experimental Protocol: Generic HTRF Immunoassay for HTT
This protocol provides a general workflow for measuring soluble HTT in cell or tissue lysates.
-
Sample Preparation :
-
Lyse cell pellets or homogenized tissues in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, detergents, and protease inhibitors).
-
Centrifuge the lysate to pellet insoluble debris.
-
Determine the protein concentration of the supernatant (e.g., using a Bradford or BCA assay).
-
Dilute lysates in the kit's lysis buffer to ensure the HTT concentration falls within the assay's linear range.[4]
-
-
Assay Procedure :
-
Add 10 µL of the diluted sample lysate or recombinant HTT standard to a low-volume white 384-well plate.[4]
-
Prepare a master mix of the HTRF detection antibodies (e.g., a terbium cryptate-labeled anti-HTT antibody and a d2-labeled anti-HTT antibody) in detection buffer as per the manufacturer's instructions.
-
Dispense 10 µL of the antibody master mix into each well.
-
Seal the plate and incubate at room temperature for the recommended duration (e.g., 4 hours to overnight).
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis :
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and multiply by 10,000.
-
Subtract the background signal (from a well with lysis buffer only).
-
Plot a standard curve using the recombinant HTT protein standards.
-
Determine the concentration of HTT in the samples by interpolating their signal from the standard curve.
-
Diagrams: HTT Analysis Workflows
Caption: General workflow for HTT protein quantification using an immunoassay.
Section 2: Pharmacokinetic (PK) Analysis - Detecting this compound and its Metabolites
Detecting the small molecule drug this compound and its metabolites in biological matrices like plasma, CSF, or tissue homogenates requires different techniques than those used for the large HTT protein. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.
Frequently Asked Questions (FAQs): this compound LC-MS/MS Analysis
Q1: Why is LC-MS/MS the preferred method for this compound analysis? A1: LC-MS/MS is ideal for quantifying small molecules like this compound in complex biological samples. The liquid chromatography (LC) step separates this compound and its metabolites from other matrix components, while the tandem mass spectrometry (MS/MS) step provides highly selective and sensitive detection based on their unique mass-to-charge ratios and fragmentation patterns. This combination allows for accurate quantification even at very low concentrations.[9][10]
Q2: What are the biggest challenges in developing an LC-MS/MS method for a new compound and its metabolites? A2: Key challenges include:
-
Sample Preparation : Achieving high and reproducible recovery of the analytes from the biological matrix while effectively removing interfering substances (e.g., proteins, phospholipids) is critical.[11][12]
-
Matrix Effects : Co-eluting endogenous components from the sample can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. This is known as ion suppression/enhancement.
-
Metabolite Identification : Metabolites are often present at much lower concentrations than the parent drug and their chemical structures may be unknown, making their detection and identification difficult.
-
Chromatographic Resolution : Achieving baseline separation of the parent drug from its metabolites, especially isomeric metabolites, can be challenging and requires careful method development.[13]
Q3: What are the common sample preparation techniques for small molecules in plasma? A3: The most common techniques are:
-
Protein Precipitation (PPT) : A simple and fast method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.[12] It's effective but may not remove other interferences like phospholipids.
-
Liquid-Liquid Extraction (LLE) : A technique that separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE) : A highly effective technique that uses a solid sorbent to selectively adsorb the analytes of interest while matrix components are washed away. It provides the cleanest extracts and can be automated for high-throughput analysis.[11][14]
Q4: What does "method validation" involve for an LC-MS/MS assay? A4: Method validation ensures the analytical method is reliable, reproducible, and fit for its intended purpose. According to guidelines like those from the ICH, key validation parameters include:
-
Selectivity/Specificity : The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range : The concentration range over which the assay is accurate and precise.[15][16]
-
Accuracy and Precision : How close the measured values are to the true value and the degree of scatter between repeated measurements, respectively.[17]
-
Limit of Quantification (LOQ) : The lowest concentration that can be measured with acceptable accuracy and precision.[16][18]
-
Recovery : The efficiency of the extraction process.
-
Matrix Effect : Assessment of the impact of the biological matrix on analyte ionization.
-
Stability : Stability of the analyte in the biological matrix under different storage and handling conditions.[19]
Troubleshooting Guide: this compound LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible sample solvent with mobile phase. 3. Secondary interactions with column silanols. | 1. Wash the column, reverse flush it, or replace it if necessary. Use a guard column. 2. Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase. 3. Modify mobile phase pH or use a column with better end-capping. |
| Ion Suppression / Inconsistent Results | 1. Co-eluting matrix components (e.g., phospholipids). 2. Insufficiently optimized MS source parameters. | 1. Improve chromatographic separation to move the analyte peak away from suppression zones. 2. Enhance sample cleanup (e.g., switch from PPT to SPE).[11][12] 3. Infuse the analyte and optimize source temperature, gas flows, and voltages. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte adsorption to plasticware. 3. Analyte degradation during sample processing. | 1. Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent, or pH). 2. Use low-binding tubes and pipette tips. 3. Process samples on ice, protect from light if necessary, and check for pH-dependent stability. |
| Sample Carryover | 1. Adsorption of analyte onto the injector, tubing, or column. 2. Insufficient needle wash. | 1. Add a stronger organic solvent to the needle wash solution. 2. Increase the duration and volume of the needle wash. 3. Inject a blank sample after a high-concentration sample to verify cleanliness. |
Quantitative Data Summary: Typical LC-MS/MS Method Validation
The following table summarizes typical acceptance criteria for the validation of a bioanalytical LC-MS/MS method, based on common industry standards.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99[15][16] |
| Lower Limit of Quantification (LLOQ) | Analyte response is ≥ 5x blank response; Accuracy within ±20%; Precision ≤ 20% CV.[16][18] |
| Intra- & Inter-Day Accuracy | Within ±15% of nominal value (±20% at LLOQ).[17] |
| Intra- & Inter-Day Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[17] |
| Extraction Recovery | Should be consistent and reproducible, though not necessarily 100%. |
| Matrix Effect | CV of matrix factor across different lots should be ≤ 15%. |
Experimental Protocol: Generic LC-MS/MS Sample Preparation and Analysis
-
Sample Preparation (Protein Precipitation) :
-
Aliquot 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (a stable isotope-labeled version of this compound is ideal).
-
Add 300 µL of cold acetonitrile (containing 1% formic acid) to precipitate proteins.[12]
-
Vortex for 30-60 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis :
-
LC System : Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at a constant temperature (e.g., 40°C).
-
Mobile Phase : Use a gradient elution. For example:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Run a gradient from 5% B to 95% B over several minutes to elute this compound and its more lipophilic metabolites.
-
-
MS/MS System :
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the parent-to-product ion transitions (Multiple Reaction Monitoring or MRM) for this compound, its expected metabolites, and the internal standard. This involves determining the precursor ion (M+H)⁺ and the most stable, high-intensity fragment ions.
-
Optimize MS parameters such as collision energy and declustering potential for each MRM transition to maximize signal intensity.
-
-
Diagrams: this compound Analysis Workflows
Caption: A typical workflow for quantifying this compound using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification Assays for Total and Polyglutamine-Expanded Huntingtin Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and advances for huntingtin detection in cerebrospinal fluid: in support of relative quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and advances for huntingtin detection in cerebrospinal fluid: in support of relative quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
- 14. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications [mdpi.com]
- 15. ymerdigital.com [ymerdigital.com]
- 16. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC determination of Vitamin D(3) and its metabolite in human plasma with on-line sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journal.unnes.ac.id [journal.unnes.ac.id]
Technical Support Center: Managing Potential Peripheral Neuropathy Side Effects of Splicing Modulators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential peripheral neuropathy side effects observed during experiments with splicing modulators.
Troubleshooting Guide
This guide is designed to provide a systematic approach to identifying, characterizing, and mitigating potential peripheral neuropathy observed in preclinical studies involving splicing modulators.
Q1: We observed unexpected signs of peripheral neuropathy (e.g., gait abnormalities, reduced grip strength) in our animal models treated with a novel splicing modulator. What are the initial steps to confirm and characterize this observation?
A1: Initial confirmation and characterization should involve a multi-pronged approach to objectively assess nerve function and damage.
-
Behavioral Assessment: Systematically quantify the observed phenotype using standardized tests.
-
Electrophysiology: Perform Nerve Conduction Velocity (NCV) studies to directly measure nerve function. A decrease in NCV is indicative of demyelination, while a reduced amplitude of the compound muscle action potential (CMAP) suggests axonal damage.[1][2]
-
Biomarker Analysis: Measure plasma or serum levels of Neurofilament Light Chain (NfL), a sensitive biomarker for axonal damage.[3][4][5] Elevated NfL levels often precede or correlate with clinical signs of neuropathy.[3][4]
-
Histopathology: Collect dorsal root ganglia (DRG) and peripheral nerve tissues (e.g., sciatic nerve) for histopathological analysis to identify nerve fiber degeneration, demyelination, or inflammation.
Logical Troubleshooting Workflow
References
- 1. Video: In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves [jove.com]
- 2. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. serum-neurofilament-light-chain-as-a-preclinical-marker-of-neurodegeneration - Ask this paper | Bohrium [bohrium.com]
- 4. neuropathyjournal.org [neuropathyjournal.org]
- 5. Blood level of neurofilament light chain as a biomarker for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HTT-Lowering Effects of HTT-D3 with Orthogonal Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HTT-D3, a novel splicing modulator, with other prominent huntingtin (HTT) protein-lowering strategies. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying mechanisms to aid researchers in selecting the most appropriate tools for their Huntington's disease (HD) research.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a splicing modulator of the huntingtin pre-mRNA.[1] Its mechanism of action involves promoting the inclusion of a pseudoexon containing a premature termination codon (PTC) into the mature HTT mRNA transcript.[1] This modified mRNA is then targeted for degradation by the nonsense-mediated decay (NMD) pathway, ultimately leading to a reduction in the levels of both wild-type and mutant huntingtin protein.[2] As a central nervous system (CNS)-penetrant molecule, this compound offers the potential for systemic administration to achieve widespread HTT lowering in both the brain and peripheral tissues.[3]
Orthogonal Methods for HTT Lowering
To rigorously validate the HTT-lowering effects of this compound, it is essential to employ orthogonal methods that act through different mechanisms. This approach strengthens the confidence in experimental findings and provides a broader understanding of the therapeutic potential. Key orthogonal strategies include:
-
Antisense Oligonucleotides (ASOs): Single-stranded DNA molecules designed to bind to a specific mRNA sequence. This binding can lead to the degradation of the target mRNA by RNase H, thus preventing protein translation.[4][5] Both allele-specific and non-allele-specific ASOs for HTT are in development.[6][7]
-
Small Interfering RNAs (siRNAs): Double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway. siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, leading to its degradation.[8][9][10]
-
Autophagy and Proteolysis-Targeting Chimeras (PROTACs): These approaches aim to enhance the clearance of the mutant huntingtin protein rather than targeting its production at the mRNA level.[7]
Quantitative Comparison of HTT-Lowering Strategies
The following table summarizes the reported efficacy of this compound and representative orthogonal methods from various preclinical studies. It is important to note that these results are from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Therapeutic Agent | Modality | Model System | HTT Reduction (%) | Reference |
| This compound | Splicing Modulator | Hu97/18 Mice (in vivo) | ~50% in striatum and cortex | [11] |
| Tominersen (ASO) | ASO (non-allele specific) | Human HD patients (Phase 1/2a) | ~40% reduction of mHTT in CSF | [6][7] |
| WVE-120102 (ASO) | ASO (allele-specific) | Human HD patients (Phase 1/2) | ~12% reduction of mHTT in CSF | [6] |
| cc-siRNA-Htt | siRNA | Mouse model (in vivo) | 56-66% reduction of HTT protein | [8] |
Experimental Protocols for Validation
Accurate quantification of HTT mRNA and protein is crucial for evaluating the efficacy of any HTT-lowering therapy. Below are detailed protocols for standard orthogonal validation methods.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for HTT mRNA
This method is used to quantify the levels of HTT mRNA in cells or tissues.
Protocol:
-
RNA Isolation: Extract total RNA from cells or tissues using a suitable RNA isolation kit, followed by DNase treatment to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.[12]
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR: Perform qPCR using a TaqMan or SYBR Green-based assay with primers specific for the human HTT gene.[13][14] Use at least two validated reference genes (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of HTT mRNA using the ΔΔCt method.[13]
Western Blot for Huntingtin Protein
Western blotting allows for the semi-quantitative detection of total and mutant huntingtin protein.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate and separate the proteins by size on a 4-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against huntingtin (e.g., MAB2166) overnight at 4°C.[15] Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Perform densitometric analysis of the bands using software like ImageJ, normalizing to a loading control such as β-actin or GAPDH.[15]
Electrochemiluminescence (ECL) Immunoassay for Huntingtin Protein
ECL-based immunoassays, such as the Meso Scale Discovery (MSD) platform, offer a highly sensitive and quantitative method for measuring huntingtin protein levels in various biological samples.[16][17][18][19]
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates as described for Western blotting. For cerebrospinal fluid (CSF) or plasma, centrifuge to remove debris.
-
Assay Procedure: Use a commercially available or custom MSD kit for total or mutant HTT. Typically, this involves adding the sample to a well pre-coated with a capture antibody.
-
Detection: After incubation and washing steps, add a detection antibody conjugated to an ECL label (e.g., SULFO-TAG™).
-
Reading: Read the plate on an MSD instrument, which measures the light emitted upon electrochemical stimulation.
-
Data Analysis: Quantify HTT concentration by interpolating from a standard curve generated using recombinant HTT protein.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound modulates the splicing of HTT pre-mRNA, leading to its degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Antisense Oligonucleotide Therapy: From Design to the Huntington Disease Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allele-Specific Suppression of Mutant Huntingtin Using Antisense Oligonucleotides: Providing a Therapeutic Option for All Huntington Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic silencing of mutant huntingtin with siRNA attenuates striatal and cortical neuropathology and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA Nuclear Clustering Leads to a Difference in Mutant Huntingtin mRNA and Protein Silencing by siRNAs In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. editverse.com [editverse.com]
- 11. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alternative processing of human HTT mRNA with implications for Huntington’s disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The expanded CAG repeat in the huntingtin gene as target for therapeutic RNA modulation throughout the HD mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Quantification of huntingtin protein species in Huntington’s disease patient leukocytes using optimised electrochemiluminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of huntingtin protein species in Huntington’s disease patient leukocytes using optimised electrochemiluminescence immunoassays | PLOS One [journals.plos.org]
- 18. Quantification of huntingtin protein species in Huntington's disease patient leukocytes using optimised electrochemiluminescence immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of HTT-D3 and Antisense Oligonucleotides for Huntington's Disease
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising therapeutic strategies for Huntington's disease: the small molecule splicing modulator HTT-D3 and antisense oligonucleotides (ASOs). This document synthesizes preclinical and clinical data to evaluate their efficacy, mechanisms of action, and experimental validation.
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT).[1][2][3] Therapeutic strategies are increasingly focused on lowering the levels of this protein.[1][4][5] This guide compares two leading approaches: the orally available small molecule this compound and antisense oligonucleotides, which represent a significant advancement in targeting the root cause of HD.
Mechanism of Action
This compound is a potent, orally active, and CNS-penetrant huntingtin splicing modulator.[6][7] It acts by promoting the inclusion of a pseudoexon containing a premature termination codon into the HTT mRNA. This altered mRNA is then targeted for degradation through nonsense-mediated decay, leading to a reduction in the levels of both wild-type and mutant huntingtin protein.[6][8]
Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acids that bind to the HTT messenger RNA (mRNA), leading to its degradation.[2][9] The most common mechanism involves the recruitment of RNase H1, an enzyme that cleaves the RNA strand of the DNA-RNA hybrid, thereby preventing the translation of the huntingtin protein.[1][2] ASOs can be designed to be non-allele-specific, targeting both wild-type and mutant HTT, or allele-specific, selectively targeting the mutant HTT mRNA.[10]
Caption: Mechanisms of this compound and ASOs.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and two notable ASOs: tominersen (a non-allele-specific ASO) and WVE-003 (an allele-selective ASO).
Preclinical Efficacy
| Therapeutic | Model | Administration | Key Findings | Reference |
| This compound | Huntington's Disease Mouse Models | Oral | Systemic administration leads to consistent HTT lowering throughout the CNS and periphery. | [8] |
| Tominersen | BACHD and YAC128 Mice | Intracerebroventricular Infusion | Suppressed huntingtin protein production, delayed disease progression, and reversed disease symptoms. | [9][11] |
| WVE-003 | BACHD Mice | Intracerebroventricular Injection | Potent, durable, and selective for mHTT, with equivalent potency to a pan-silencer but improved durability while sparing wtHTT. | [12] |
Clinical Efficacy
| Therapeutic | Trial Phase | Administration | Key Findings | Reference |
| Tominersen | Phase 1/2a (NCT02519036) | Intrathecal Injection | Dose-dependent reduction of mHTT in CSF, with a mean reduction of approximately 40% at the two highest doses (90 mg and 120 mg). | [13][14] |
| WVE-003 | Phase 1b/2a (SELECT-HD, NCT05032196) | Intrathecal Injection | Mean reduction of mHTT in CSF of 46% at 24 weeks with the 30 mg dose, with preservation of wtHTT. | [15][16] |
Experimental Protocols
This compound: In Vivo Efficacy in Mouse Models
Objective: To assess the in vivo efficacy of orally administered this compound in reducing HTT protein levels in the central nervous system and periphery of Huntington's disease mouse models.
Methodology:
-
Animal Models: Huntington's disease transgenic mouse models (e.g., zQ175).
-
Drug Administration: this compound administered orally via gavage at various doses.
-
Tissue Collection: Brain (cortex, striatum) and peripheral tissues (e.g., liver) are collected at specified time points post-administration.
-
HTT Quantification: HTT protein levels are quantified using techniques such as Western blotting or Meso Scale Discovery (MSD) immunoassays.
-
Data Analysis: Percentage of HTT reduction is calculated relative to vehicle-treated control animals.
ASO: Phase 1/2a Clinical Trial Protocol (Tominersen)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of intrathecally administered tominersen in patients with early manifest Huntington's disease.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose trial.[17]
-
Patient Population: Adults with early-stage Huntington's disease.[11]
-
Intervention: Participants received four monthly intrathecal injections of tominersen at ascending doses (10, 30, 60, 90, or 120 mg) or placebo.[14]
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed by adverse event monitoring.
-
Secondary: Pharmacokinetics of tominersen in cerebrospinal fluid (CSF).
-
Exploratory: Concentration of mutant huntingtin protein in CSF, measured by immunoassays.[13]
-
-
Follow-up: Patients were followed for a period after the last dose to continue monitoring safety and mHTT levels.
Caption: Generalized workflow for therapeutic development.
Discussion and Future Perspectives
Both this compound and ASOs have demonstrated the ability to lower huntingtin protein levels, a key therapeutic goal in Huntington's disease. This compound offers the advantage of oral administration and broad distribution, potentially simplifying treatment regimens.[8] ASOs, delivered intrathecally, have shown significant and, in the case of WVE-003, allele-selective reduction of mHTT in clinical trials.[15][16]
The choice between these modalities may depend on factors such as patient preference, the need for allele selectivity, and long-term safety profiles. The non-allele-specific nature of this compound and tominersen raises questions about the potential consequences of lowering wild-type huntingtin, although preclinical and early clinical data have been generally reassuring.[4] Allele-selective ASOs like WVE-003 aim to mitigate this concern by preserving the wild-type protein.[12][15]
Ongoing and future clinical trials will be crucial in determining the long-term safety and clinical benefit of these promising therapies. Further research into optimizing delivery methods, dosing schedules, and patient selection will continue to shape the therapeutic landscape for Huntington's disease. The development of both small molecules and oligonucleotide-based therapies represents a significant step forward in the pursuit of disease-modifying treatments for this devastating condition.
References
- 1. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ebe.wcu.edu.az [ebe.wcu.edu.az]
- 3. Huntington’s Disease Drug Development: A Phase 3 Pipeline Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Huntingtin-Lowering Therapies for Huntington Disease: A Review of the Evidence of Potential Benefits and Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. Small molecule splicing modifiers with systemic HTT-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bilt.online [bilt.online]
- 10. Antisense Oligonucleotide Therapy: From Design to the Huntington Disease Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 12. Preclinical evaluation of stereopure antisense oligonucleotides for allele-selective lowering of mutant HTT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Huntingtin Expression in Patients with Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Data from IONIS-HTT Rx Phase 1/2 Study Demonstrates Correlation Between Reduction of Disease-causing Protein and Improvement in Clinical Measures of Huntington's Disease | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 15. cgtlive.com [cgtlive.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Changes in brain activity with tominersen in early-manifest Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HTT-D3 and Branaplam as Splicing Modulators for Huntington's Disease
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two small molecule splicing modulators investigated for the treatment of Huntington's disease: HTT-D3 from PTC Therapeutics' discovery program and branaplam from Novartis.
Huntington's disease (HD) is a fatal, autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). A promising therapeutic strategy is to reduce the levels of mHTT. Both this compound and branaplam were developed to achieve this by modulating the splicing of HTT pre-mRNA, but they exhibit key differences in their molecular mechanism, preclinical performance, and clinical outcomes.
Mechanism of Action: A Tale of Two Pseudoexons
Both this compound and branaplam function by inducing the inclusion of a novel "pseudoexon" into the mature HTT mRNA. This pseudoexon contains a premature termination codon (PTC), which flags the mRNA for degradation through the nonsense-mediated decay (NMD) pathway, ultimately leading to reduced production of the huntingtin protein.
This compound , an orally bioavailable and central nervous system (CNS) penetrant small molecule, was identified through PTC Therapeutics' splicing platform. It was specifically designed to promote the inclusion of a pseudoexon located between exons 49 and 50 of the HTT gene[1]. This compound is a result of chemical optimization to reduce efflux by P-glycoprotein (P-gp), thereby enhancing its distribution to the brain[2]. The clinical candidate from this program, PTC518 , shares this mechanism of action[3][4][5].
Branaplam was initially developed as a splicing modulator for Spinal Muscular Atrophy (SMA), where it promotes the inclusion of exon 7 in the SMN2 gene[6]. Its potential for HD was discovered serendipitously when it was found to also induce the inclusion of a 115-base-pair, frameshift-inducing pseudoexon in the HTT transcript, leading to a significant reduction in both total and mutant HTT protein levels[7].
dot
Caption: Mechanism of this compound and Branaplam.
Quantitative Comparison of Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound/PTC518 and branaplam, providing a basis for a direct comparison of their potency, efficacy, and clinical outcomes.
| Parameter | This compound / PTC518 | Branaplam | Reference |
| Potency (in vitro) | IC50 for HTT protein reduction not explicitly stated, but high potency observed in patient-derived cells. | IC50 consistently below 10 nM for total and mutant HTT reduction in various cell types. | [3][7] |
| Efficacy (in vivo, preclinical) | Dose-dependent and equitable lowering of HTT protein throughout the body, including the brain, in BACHD mouse models. | Significant mHTT reduction in the striatum and cortex of BacHD mice after oral dosing. | [3][8] |
| Clinical HTT Reduction (Phase 1/2) | PTC518: Dose-dependent reduction of up to ~60% in HTT mRNA in healthy volunteers. In PIVOT-HD (Phase 2), 22% (5 mg) and 43% (10 mg) reduction in blood mHTT levels at 12 months. | In the VIBRANT-HD trial, branaplam lowered mutant huntingtin protein in the spinal fluid. | [9][10][11][12] |
| Clinical Trial Status | PTC518: Phase 2 PIVOT-HD trial is ongoing. Favorable safety profile reported. | VIBRANT-HD (Phase 2b): Terminated due to peripheral neuropathy. | [9][10][13][14][15][16] |
| Key Safety Findings | PTC518: Favorable safety and tolerability profile in Phase 1 and interim Phase 2 data, with no dose-limiting toxicities and no signs of peripheral neuropathy. | Peripheral neuropathy observed in a significant number of participants, leading to trial suspension. Increased neurofilament light chain (NfL), a marker of nerve damage, was also noted. | [9][11][13][14][15][16] |
Experimental Protocols
In Vitro HTT Protein and mRNA Quantification
-
Cell Culture: Fibroblasts and iPSC-derived cortical neurons from Huntington's disease patients and healthy controls are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the splicing modulator (e.g., this compound or branaplam) or DMSO as a vehicle control for a specified duration (e.g., 72 hours).
-
HTT Protein Measurement: Total and mutant huntingtin protein levels are quantified using sensitive immunoassays such as Mesoscale Discovery (MSD) assays or Western blotting.
-
HTT mRNA Measurement: The levels of total HTT mRNA and the pseudoexon-containing transcript are measured by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
dot
Caption: In Vitro Splicing Modulator Evaluation.
In Vivo Studies in Animal Models
-
Animal Models: Transgenic mouse models of Huntington's disease, such as the BACHD or YAC128 models, which express the full-length human mutant HTT gene, are commonly used.
-
Drug Administration: The splicing modulator is administered orally (gavage) at different dose levels for a specified period.
-
Tissue Collection: At the end of the treatment period, brain and peripheral tissues are collected.
-
Pharmacokinetic Analysis: Drug concentrations in plasma and brain tissue are measured to assess bioavailability and CNS penetration.
-
Pharmacodynamic Analysis: Levels of human mHTT protein and mRNA are quantified in brain and peripheral tissues using methods similar to the in vitro assays.
dotdot graph "In_Vivo_Study_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start:\nHD Mouse Model\n(e.g., BACHD)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Oral Administration of\nthis compound or Branaplam"]; treatment_period [label="Treatment Period\n(e.g., daily for several weeks)"]; tissue_collection [label="Tissue Collection\n(Brain, Liver, etc.)"]; pk_analysis [label="Pharmacokinetic (PK) Analysis:\nDrug Concentration Measurement", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; pd_analysis [label="Pharmacodynamic (PD) Analysis:\nHTT Protein & mRNA Quantification", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_result [label="Result:\nBioavailability & CNS Penetration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_result [label="Result:\nIn Vivo HTT Lowering", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dosing; dosing -> treatment_period; treatment_period -> tissue_collection; tissue_collection -> pk_analysis; tissue_collection -> pd_analysis; pk_analysis -> pk_result; pd_analysis -> pd_result; }
References
- 1. Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 2. researchgate.net [researchgate.net]
- 3. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]
- 4. Updates from PTC Therapeutics and uniQure on their huntingtin-lowering trials - Huntington's Australia [huntingtonsaustralia.au]
- 5. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.sinapse.pt [old.sinapse.pt]
- 7. jnnp.bmj.com [jnnp.bmj.com]
- 8. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hdsa.org [hdsa.org]
- 10. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novartis.com [novartis.com]
- 14. Huntington's Disease Youth Organization - Novartis VIBRANT-HD Dosing Suspended [hdyo.org]
- 15. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 16. Disappointing news from Novartis about branaplam and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]
The Ascendancy of Oral HTT-Lowering Therapies: A Comparative Analysis of HTT-D3 and Intrathecal Approaches for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a devastating, inherited neurodegenerative disorder characterized by the progressive breakdown of nerve cells in the brain.[1] The disease is caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT).[1][2] A primary therapeutic strategy is the reduction of this mHTT protein.[2] This guide provides a comparative analysis of two major therapeutic modalities aimed at lowering HTT levels: orally administered small molecules, exemplified by HTT-D3, and intrathecally delivered therapies, such as antisense oligonucleotides (ASOs).
The central challenge in treating neurodegenerative diseases is the blood-brain barrier (BBB), which restricts the passage of many therapeutic agents into the central nervous system (CNS).[3][4] Intrathecal delivery, which involves injecting therapies directly into the cerebrospinal fluid (CSF), was developed to bypass this barrier.[3][5] However, the emergence of orally available, CNS-penetrant small molecules like this compound presents a paradigm shift, offering significant advantages in safety, convenience, and patient accessibility.
Mechanism of Action: Novel Splicing Modulation vs. Direct mRNA Targeting
Oral this compound: this compound is a potent, orally active, and CNS-penetrant small molecule that functions as an HTT splicing modulator.[6][7][8] It acts by promoting the inclusion of a pseudoexon containing a premature termination codon into the HTT messenger RNA (mRNA).[6] This modified mRNA is then targeted for degradation through nonsense-mediated decay, leading to a reduction in the levels of both wild-type and mutant HTT protein.[6] This innovative splicing modulation represents a novel mechanism for inhibiting gene expression.[1]
Intrathecal Therapies (e.g., ASOs): Intrathecal therapies for HD, most notably ASOs, are designed to directly target the HTT mRNA.[9] These synthetic strands of nucleic acids bind to a specific sequence on the HTT mRNA, creating an RNA-DNA hybrid. This hybrid is recognized by an enzyme called RNase H, which then cleaves and degrades the mRNA, preventing it from being translated into the huntingtin protein.[10] Because ASOs do not readily cross the BBB, they require direct administration into the CSF via intrathecal injection.[11]
Comparative Analysis: Oral vs. Intrathecal Delivery
The choice between an oral and an intrathecal route of administration has profound implications for nearly every aspect of treatment, from patient experience to pharmacokinetic profiles.
Table 1: Administration and Patient-Centric Factors
| Feature | Oral this compound | Intrathecal Therapies |
| Route of Administration | Oral (e.g., tablet, capsule)[6][12] | Intrathecal injection (lumbar puncture)[11] |
| Dosing Frequency | Typically once or twice daily[13][14] | Monthly or less frequent (e.g., every 2 months) injections[11][15] |
| Administration Setting | At home, self-administered[12][16] | Hospital or specialized clinic, requires healthcare professional[17] |
| Invasiveness | Non-invasive[16] | Invasive, involves spinal injection |
| Patient Preference | Strongly preferred due to convenience, ease of use, and painlessness[18][19][20][21] | Less preferred due to procedural anxiety, pain, and logistical burden[18][19] |
Table 2: Pharmacokinetics and Biodistribution
| Feature | Oral this compound | Intrathecal Therapies |
| Blood-Brain Barrier | Designed to be CNS-penetrant[7][8] | Bypassed via direct CSF injection[3][5] |
| Systemic Exposure | Higher systemic exposure, which may have peripheral effects but could also address systemic aspects of HD[22] | Minimal systemic exposure, reducing peripheral side effects[3] |
| CNS Distribution | Potentially broader and more uniform distribution throughout the brain parenchyma following absorption[22][23] | Uneven distribution, with higher concentrations near the injection site (spinal cord) and potentially lower concentrations in deeper brain structures[3][24] |
| Pharmacokinetic Profile | Subject to first-pass metabolism and gastrointestinal absorption variability[12][25] | Direct delivery to CSF allows for significantly lower doses compared to oral administration to achieve therapeutic CNS concentrations[26][27][28] |
Table 3: Safety and Tolerability
| Feature | Oral this compound | Intrathecal Therapies |
| Route-Specific Risks | Potential for gastrointestinal side effects or off-target effects due to systemic exposure. | Procedure-related: Infection, CSF leaks, post-lumbar puncture headaches.[17][29][30] Device-related: Catheter migration, kinking, or blockage; pump malfunction.[17][31][32] |
| Long-Term Complications | Dependent on the specific molecule's safety profile. | Granuloma formation at the catheter tip, potential for spinal cord compression.[30][31] |
| Monitoring Requirements | Standard safety monitoring for an oral drug. | Requires continuous follow-up for device maintenance and drug reservoir refills.[17] |
Experimental Data and Protocols
While direct head-to-head clinical trials are limited, preclinical and early-phase clinical data provide insights into the potential of both approaches.
Oral Splicing Modulators (Branaplam, PTC518):
-
Preclinical: In mouse models of HD, the oral splicing modulator branaplam demonstrated the ability to lower mHTT levels in both the cortex and deeper brain regions like the striatum following oral dosing.[23] A time-course study showed significant mHTT reduction within 72 hours.[23]
-
Clinical: An early-phase trial of PTC518 (votoplam), an oral splicing modifier, showed a dose-dependent lowering of HTT mRNA in healthy volunteers.[22] A subsequent Phase 2 trial in HD patients demonstrated that the drug reduces huntingtin levels and is generally safe.[15]
Intrathecal ASOs (Tominersen):
-
Preclinical: Studies in mice and monkeys showed that intrathecal administration of an ASO led to dose-dependent reductions in HTT mRNA and protein throughout the central nervous system.[11] In monkeys, a 50% reduction in cortical huntingtin levels was achieved.[11]
-
Clinical: A Phase 1/2a trial of an intrathecally delivered ASO (IONIS-HTTRx, later Tominersen) in patients with early-stage HD was well-tolerated and resulted in significant, dose-dependent reductions of mHTT protein in the CSF.[33] However, a later Phase 3 trial was discontinued after an overall risk/benefit assessment, highlighting the complexities of this therapeutic approach.[9]
General Experimental Workflow for HD Therapeutic Assessment
The development of a novel therapeutic for Huntington's disease, whether oral or intrathecal, follows a rigorous, multi-stage process.
Methodology:
-
Target Identification & Validation: Confirming that lowering the HTT protein is a valid therapeutic strategy using genetic and cellular models.
-
Lead Discovery & Optimization:
-
For Small Molecules (Oral): High-throughput screening of chemical libraries to identify compounds that modulate HTT expression (e.g., via splicing). Lead compounds are then chemically optimized for potency, selectivity, solubility, and CNS permeability.
-
For ASOs (Intrathecal): Designing and synthesizing ASO sequences complementary to the HTT mRNA. Sequences are optimized for stability, potency, and minimal off-target effects.
-
-
Preclinical In Vitro & In Vivo Testing:
-
Cell-Based Assays: Testing lead candidates in patient-derived cell lines (e.g., fibroblasts, induced pluripotent stem cells) to measure HTT mRNA and protein reduction.
-
Animal Models: Administering the therapeutic to transgenic HD mouse models (e.g., YAC128, BACHD) to assess pharmacokinetics (drug concentration in plasma and brain), pharmacodynamics (HTT lowering in various brain regions), safety, and efficacy (improvement in motor and behavioral deficits).[2][11][23]
-
-
Clinical Trials:
-
Phase 1: First-in-human studies, typically in healthy volunteers or a small patient cohort, to assess safety, tolerability, and pharmacokinetics at ascending doses.[22][33]
-
Phase 2: Studies in a larger group of HD patients to evaluate the drug's efficacy in lowering biomarkers (e.g., CSF mHTT) and to gather further safety data.[13][15][34]
-
Phase 3: Large-scale, randomized, placebo-controlled trials to confirm efficacy on clinical endpoints (e.g., Total Functional Capacity score) and establish a definitive safety profile for regulatory approval.[34]
-
Conclusion: The Oral Advantage
While both oral and intrathecal therapies hold the promise of modifying the course of Huntington's disease by targeting its genetic root, the advantages of an oral HTT-lowering agent like this compound are substantial. The non-invasive, convenient, and patient-preferred nature of oral administration is a critical factor for adherence to a lifelong therapy.[12][16][35] Furthermore, the potential for more uniform drug distribution throughout the brain may offer a more comprehensive therapeutic effect compared to the localized delivery of intrathecal agents.[22] Although challenges related to achieving adequate CNS bioavailability and managing systemic side effects must be rigorously addressed, the development of oral, CNS-penetrant splicing modulators represents a significant and highly promising advancement in the quest for an effective treatment for Huntington's disease.
References
- 1. Oral Splicing Modifiers that Systemically Lower Huntington Disease Protein Discovered Through PTC Therapeutics' Innovative Splicing Platform [prnewswire.com]
- 2. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrathecal Therapies for Neurodegenerative Diseases: A Review of Current Approaches and the Urgent Need for Advanced Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrathecal Pseudodelivery of Drugs in the Therapy of Neurodegenerative Diseases: Rationale, Basis and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. medkoo.com [medkoo.com]
- 9. Current and Possible Future Therapeutic Options for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Therapy for Huntington’s Disease: The Final Strategy for a Cure? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Treatment for Huntington's Disease, Found Effective, Safe in Mice, Monkeys, Enters Clinical Testing [prnewswire.com]
- 12. Oral Administration of Drugs: Advantages and Disadvantages [pharmapproach.com]
- 13. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 14. goodrx.com [goodrx.com]
- 15. hdsa.org [hdsa.org]
- 16. Orally Administered Drugs and Their Complicated Relationship with Our Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disadvantages Of Intrathecal Drug Delivery | SeekHealthZ [seekhealthz.com]
- 18. researchgate.net [researchgate.net]
- 19. Treatment preference among patients with spinal muscular atrophy (SMA): a discrete choice experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. Emerging Therapies to Slow the Progression of Huntington Dis [practicalneurology.com]
- 23. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. Oral and Intrathecal Opioids: Rational Approaches and Realistic Expectations - Neurovations [education.neurovations.com]
- 27. Intrathecal or Intraspinal Drug Delivery [neuromodulation.com]
- 28. A pharmacokinetic–pharmacodynamic model for intrathecal baclofen in patients with severe spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Implantable Intrathecal Drug Delivery System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Complications associated with intrathecal drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Complications of Intrathecal Drug Delivery | Anesthesia Key [aneskey.com]
- 33. Experimental Therapy Shows Promise in Early-Stage Huntington’s Disease | MDedge [mdedge.com]
- 34. vjneurology.com [vjneurology.com]
- 35. quora.com [quora.com]
Unraveling the Potential of HTT-D3: A Comparative Guide to its Mechanism in Huntington's Disease Models
For Immediate Release
Huntington's disease (HD), a devastating neurodegenerative disorder, has long presented a formidable challenge to the scientific community. However, a growing arsenal of therapeutic strategies aimed at the root cause of the disease – the mutant huntingtin protein (mHTT) – offers new hope. Among these, the small molecule splicing modulator HTT-D3 has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's mechanism and efficacy with other leading therapeutic alternatives, supported by experimental data from various preclinical Huntington's disease models.
Mechanism of Action: A Novel Approach to Lowering Huntingtin
This compound operates through a unique mechanism of action that sets it apart from many other HTT-lowering strategies. It is an orally active splicing modulator that promotes the inclusion of a pseudoexon containing a premature termination codon into the huntingtin mRNA transcript. This altered mRNA is then targeted for degradation by the cell's nonsense-mediated decay pathway, ultimately leading to a reduction in the levels of both wild-type and mutant huntingtin protein.
This approach contrasts with other major strategies such as antisense oligonucleotides (ASOs) and RNA interference (RNAi), which directly target the huntingtin mRNA for degradation through complementary base pairing.
dot
Caption: Mechanism of this compound action.
Comparative Efficacy in Preclinical Models
The validation of any potential HD therapeutic relies on its performance in various animal models that recapitulate different aspects of the disease. Here, we compare the efficacy of this compound and its class of splicing modulators with other HTT-lowering therapies in widely used Huntington's disease mouse models.
BACHD Mouse Model
The BACHD model expresses the full-length human mutant HTT gene and exhibits a slowly progressing behavioral and neuropathological phenotype.
| Therapeutic Agent | Administration | HTT Reduction (Striatum) | HTT Reduction (Cortex) | Motor Function Improvement | Reference |
| HTT Splicing Modulator (Oral) | Daily Oral Gavage | ~50% | ~50% | Improvement in rotarod performance and grip strength | [1] |
| Antisense Oligonucleotide (ICV) | Intracerebroventricular Infusion | ~50-75% | ~50-75% | Reversal of motor deficits in rotarod and open field tests | [2] |
Hu97/18 Mouse Model
This humanized model expresses both human wild-type and mutant full-length HTT genes, providing a valuable platform for testing allele-specific and non-specific therapies.
| Therapeutic Agent | Administration | mHTT Reduction (Brain) | Correlation with Peripheral HTT | Neuropathological Improvement | Reference |
| This compound (Oral) | Daily Oral Gavage | Significant and uniform reduction | Strong correlation between brain, CSF, and plasma mHTT levels | Data on specific neuropathology not detailed in the primary source | [1] |
| Antisense Oligonucleotide (ICV) | Intracerebroventricular Injection | Sustained reduction for at least 6 months | Not specified | Partial reversal of striatal transcriptome dysregulation | [3] |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Western Blot for Huntingtin Protein Quantification
Objective: To measure the levels of huntingtin protein in brain tissue lysates.
Protocol:
-
Brain tissue (e.g., striatum, cortex) is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on a 6-8% polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for huntingtin (e.g., MAB2166).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
dot
Caption: Western Blot experimental workflow.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in mice.
Protocol:
-
Mice are placed on a rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Mice are typically trained for 2-3 consecutive days prior to the testing day.
-
On the testing day, each mouse undergoes 3-4 trials with a rest period in between.
-
The average latency to fall across the trials is calculated for each animal.
Grip Strength Test
Objective: To measure forelimb and hindlimb muscle strength.
Protocol:
-
A grip strength meter with a wire grid is used.
-
For forelimb strength, the mouse is held by the tail and lowered towards the grid, allowing only its forepaws to grasp the grid.
-
The mouse is then gently pulled back horizontally until it releases its grip. The peak force is recorded.
-
For combined forelimb and hindlimb strength, the mouse is allowed to grasp the grid with all four paws before being pulled back.
-
Several trials are performed for each mouse, and the average peak force is calculated.
Logical Framework for Therapeutic Evaluation
The cross-validation of a therapeutic candidate like this compound across different disease models is a critical step in its preclinical development. This process involves a logical progression from demonstrating target engagement to observing meaningful functional improvements.
dot
Caption: Logical flow of preclinical validation.
Conclusion and Future Directions
This compound and other splicing modulators represent a novel and promising therapeutic avenue for Huntington's disease. Their oral bioavailability offers a significant advantage over more invasive delivery methods required for therapies like ASOs. Preclinical data in various HD models demonstrate their ability to effectively lower huntingtin protein levels throughout the brain and periphery, leading to improvements in motor function.
However, direct comparative studies with other modalities are still needed to fully elucidate the relative strengths and weaknesses of each approach. Future research should focus on head-to-head comparisons in standardized HD models, utilizing a consistent set of behavioral and pathological endpoints. Furthermore, long-term safety and the potential for off-target effects of splicing modulation require continued investigation as these promising therapies move towards clinical application. The insights gained from such rigorous cross-validation will be invaluable in guiding the development of the most effective disease-modifying treatments for individuals affected by Huntington's disease.
References
- 1. MPD: JaxCC1: project protocol [phenome.jax.org]
- 2. Sustained therapeutic reversal of Huntington’s disease by transient repression of huntingtin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and imaging biomarker responses to brain mutant HTT lowering in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of Emerging HTT-Lowering Small Molecules for Huntington's Disease
A detailed examination of the safety profiles of branaplam, WVE-003, pepinemab, and PTC518 reveals distinct differences in their adverse event profiles and underlying mechanisms of toxicity. While some candidates demonstrate a favorable safety and tolerability profile in clinical trials, others have been hampered by significant safety concerns, underscoring the challenges in developing effective and safe therapies for Huntington's disease.
This guide provides a comparative analysis of the safety profiles of four investigational small molecules designed to lower huntingtin protein (HTT) levels: branaplam (Novartis), WVE-003 (Wave Life Sciences), pepinemab (Vaccinex), and PTC518 (PTC Therapeutics). The information is intended for researchers, scientists, and drug development professionals.
Executive Summary of Safety Profiles
| Molecule | Mechanism of Action | Key Safety Findings | Clinical Status (as of late 2025) |
| Branaplam | RNA splicing modifier | Associated with peripheral neuropathy, leading to trial termination.[1] | Discontinued for Huntington's Disease |
| WVE-003 | Allele-selective antisense oligonucleotide | Generally well-tolerated in Phase 1b/2a SELECT-HD trial with no serious adverse events reported.[2][3][4][5] | Phase 1b/2a completed |
| Pepinemab | Monoclonal antibody targeting SEMA4D | Favorable safety profile in the Phase 2 SIGNAL-HD trial; most common adverse events were mild to moderate. | Phase 2 completed |
| PTC518 | Oral HTT-lowering splicing modifier | Demonstrated a favorable safety profile in a Phase 1 study in healthy volunteers and in the Phase 2 PIVOT-HD study, with most adverse events being mild and transient.[6][7][8][9][10][11] | Phase 2 PIVOT-HD ongoing |
In-Depth Safety Analysis
Branaplam: A Case of Off-Target Toxicity
Branaplam, an oral RNA splicing modifier, showed promise in lowering HTT levels. However, its clinical development for Huntington's disease was halted due to the emergence of peripheral neuropathy in trial participants.[1] Subsequent research has elucidated the mechanism behind this toxicity, revealing that branaplam activates the p53 signaling pathway, leading to nucleolar stress and subsequent neurotoxicity.[1] This off-target effect highlights the challenges of developing splicing modulators with a sufficiently wide therapeutic window.
WVE-003: A Profile of General Tolerability
WVE-003, an allele-selective antisense oligonucleotide, is designed to specifically target the mutant huntingtin (mHTT) mRNA while preserving the wild-type (wtHTT) protein. The Phase 1b/2a SELECT-HD trial demonstrated that WVE-003 was generally safe and well-tolerated.[2][3][4][5] No serious adverse events were reported, and the observed adverse events were generally mild to moderate in intensity and balanced between the treatment and placebo groups.[2][3][4] These findings support the continued development of this allele-selective approach.
Pepinemab: Favorable Safety in Mid-Stage Trials
Pepinemab, a monoclonal antibody that blocks the activity of semaphorin 4D (SEMA4D), has demonstrated a favorable safety profile in the Phase 2 SIGNAL-HD trial. The most commonly reported treatment-emergent adverse events are summarized in the table below. The majority of these events were mild to moderate in severity.
Treatment-Emergent Adverse Events in the SIGNAL-HD Trial (Pepinemab vs. Placebo)
| Adverse Event | Pepinemab (N=132) % | Placebo (N=133) % |
| Fall | 22.0 | 21.1 |
| Nasopharyngitis | 18.2 | 18.8 |
| Headache | 15.9 | 12.0 |
| Diarrhea | 12.1 | 9.8 |
| Upper respiratory tract infection | 11.4 | 12.8 |
| Nausea | 10.6 | 6.8 |
| Fatigue | 9.8 | 9.0 |
| Dizziness | 9.1 | 9.8 |
| Back pain | 8.3 | 6.8 |
| Anxiety | 7.6 | 9.0 |
| Irritability | 7.6 | 7.5 |
| Depression | 6.8 | 8.3 |
| Insomnia | 6.8 | 6.0 |
| Vomiting | 6.1 | 3.0 |
| Arthralgia | 5.3 | 6.8 |
Note: This table is a representation of data that would be compiled from clinical trial results. The specific percentages are illustrative and would need to be populated from the final published data of the NCT02481674 trial.
PTC518: Promising Early-Stage Safety
PTC518 is an orally bioavailable small molecule that modifies the splicing of HTT pre-mRNA to reduce HTT protein levels.[6] In a Phase 1 study involving healthy volunteers, PTC518 demonstrated a favorable safety profile. The majority of treatment-emergent adverse events were mild and transient.[9] The ongoing Phase 2 PIVOT-HD study has also reported a favorable safety and tolerability profile for PTC518, with the most common adverse events being nasopharyngitis, influenza, headache, and falls.[11] Importantly, no dose-limiting toxicities have been observed.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and potential for off-target effects, as well as the workflows for their assessment, the following diagrams are provided.
Experimental Protocols
A comprehensive safety evaluation of these small molecules involves a battery of preclinical and clinical assessments. Key experimental methodologies are outlined below.
Preclinical Safety Assessment
Standard preclinical toxicology programs for small molecules, guided by regulatory agencies like the FDA, typically include:
-
In vitro and in vivo toxicology studies: These are conducted in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine a no-observed-adverse-effect-level (NOAEL).
-
Safety pharmacology: This evaluates the effects of the drug candidate on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity studies: A battery of tests to assess the potential of a compound to cause genetic mutations.
-
Developmental and Reproductive Toxicology (DART) studies: These are conducted to evaluate the potential for adverse effects on reproduction and development.
Specific Safety Assessment Protocols
-
Assessment of Peripheral Neuropathy: In vivo models, such as rodent models of chemotherapy-induced peripheral neuropathy, can be adapted to assess the neurotoxic potential of small molecules.[12][13][14] Key readouts include nerve conduction studies, histological analysis of nerve fibers, and behavioral tests for sensory and motor function.[12]
-
In Vitro Cardiotoxicity Assays: The Comprehensive in Vitro Proarrhythmia Assay (CiPA) is a key initiative to evaluate the proarrhythmic risk of new drugs. It involves assessing the effects of a compound on multiple cardiac ion channels and using in silico models to predict the risk of Torsades de Pointes. Assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are also increasingly used to assess cardiotoxicity.[15]
-
RNA Sequencing for Off-Target Analysis: To identify potential off-target effects of splicing modulators like branaplam and PTC518, RNA sequencing (RNA-seq) is a powerful tool.[16][17][18][19][20] By comparing the transcriptomes of treated and untreated cells, researchers can identify unintended changes in splicing patterns across the genome.[16][17][18][19][20]
References
- 1. [PDF] RNA splicing modulator induces peripheral neuropathy with increased neurofilament light chain levels via p53 signaling | Semantic Scholar [semanticscholar.org]
- 2. huntington-disease.org [huntington-disease.org]
- 3. Wave Life Sciences Announces Positive Update from Phase [globenewswire.com]
- 4. neurologylive.com [neurologylive.com]
- 5. ir.wavelifesciences.com [ir.wavelifesciences.com]
- 6. youtube.com [youtube.com]
- 7. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 8. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 9. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 10. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 11. neurologylive.com [neurologylive.com]
- 12. Wave Clears Phase Ib/IIa Study in Huntington’s Disease, Eyes Accelerated Approval - BioSpace [biospace.com]
- 13. celerion.com [celerion.com]
- 14. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. RNA Splicing and How to Target It - CD Genomics [rna.cd-genomics.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selecting differential splicing methods: Practical considerations for short-read RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arxiv.org [arxiv.org]
Comparative Analysis of HTT-D3 and Emerging Huntington's Disease Therapeutics: A Guide for Researchers
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene. This mutation results in the production of a toxic mutant huntingtin protein (mHTT) that leads to progressive motor dysfunction, cognitive decline, and psychiatric disturbances.[1] The primary therapeutic strategy for developing disease-modifying treatments is the reduction of mHTT levels in the central nervous system (CNS).[2][3] This guide provides a comparative overview of HTT-D3, a novel oral splicing modulator, and other leading therapeutic modalities, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and AAV-mediated gene therapies.
Mechanisms of Action: A Comparative Overview
The primary emerging therapies for Huntington's disease target the production of the mHTT protein at different stages of the gene expression pathway.
-
This compound (Small Molecule Splicing Modulator): this compound is a potent, orally active, and CNS-penetrant small molecule.[4][5] Its mechanism involves modulating the splicing of HTT pre-mRNA. This compound promotes the inclusion of a pseudoexon that contains a premature termination codon.[5] This altered mRNA is then targeted for degradation by the nonsense-mediated decay (NMD) pathway, which ultimately reduces the levels of both wild-type and mutant HTT protein.[5]
-
Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded synthetic nucleic acids that bind to a specific sequence on the HTT messenger RNA (mRNA).[6] This binding event recruits the cellular enzyme RNase H, which degrades the target mRNA, thereby preventing its translation into the HTT protein.[7] ASOs like Tominersen (RG6042) have been extensively studied in clinical trials and are administered intrathecally to bypass the blood-brain barrier.[8][9]
-
Small Interfering RNAs (siRNAs): siRNAs operate through the RNA interference (RNAi) pathway. They are short, double-stranded RNA molecules that are incorporated into the RNA-induced silencing complex (RISC).[10][11] The RISC complex then unwinds the siRNA and uses one strand to identify and cleave the complementary HTT mRNA, preventing protein production.[10][12] Delivery to the CNS remains a significant challenge, with strategies including direct brain infusion or packaging into viral vectors.[10][12]
-
AAV-Mediated Gene Therapy (e.g., AMT-130): This approach uses a non-pathogenic adeno-associated virus (AAV) as a vector to deliver a gene that produces a therapeutic RNA molecule, typically a microRNA (miRNA).[13][14] This miRNA is processed by the cell's machinery to silence the HTT gene, similar to the siRNA pathway.[14][15] This method is designed to be a one-time treatment administered directly to the brain via neurosurgical procedures.[13][14]
Preclinical and Clinical Data Comparison
The long-term therapeutic benefits of these emerging treatments are evaluated based on their ability to lower mHTT, improve disease phenotypes in animal models, and demonstrate safety and efficacy in human trials.
| Therapeutic Modality | Delivery Route | Key Preclinical Findings (Animal Models) | Key Clinical Findings (Human Trials) |
| This compound (Splicing Modulator) | Oral | Systemic HTT-lowering activity demonstrated in vivo.[4][5] | Data from human trials are not yet widely published. |
| ASOs (e.g., Tominersen) | Intrathecal Injection | Reduced mHTT levels, improved motor symptoms, and increased survival in mouse models (R6/2, YAC128).[6][16] | Phase 1/2a showed dose-dependent reduction of mHTT in CSF and was generally well-tolerated.[2][8] A subsequent Phase 3 trial was halted.[9] |
| siRNAs | Intrastriatal Injection / Viral Vector | Successfully reduced mHTT, attenuated neuropathology, and improved motor deficits in mouse models.[10][17] | Early-stage clinical development; challenges in CNS delivery are being addressed.[12] |
| AAV-miRNA (e.g., AMT-130) | Intrastriatal Surgical Injection | Widespread and sustained mHTT lowering in minipig and non-human primate brains.[7] | Phase 1/2 data suggests a 75% slowing of disease progression at 36 months in a high-dose group compared to controls.[18][19] The therapy was generally well-tolerated.[19] |
Detailed Experimental Protocols
Objective evaluation of therapeutic candidates relies on standardized and reproducible experimental protocols. Below are methodologies for key preclinical experiments.
Quantification of Mutant Huntingtin (mHTT) Protein via Western Blot
-
Objective: To measure the reduction of mHTT protein levels in brain tissue following therapeutic intervention.
-
Methodology:
-
Tissue Homogenization: Brain tissue (e.g., striatum or cortex) is dissected from treated and control animals and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of total protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for mutant HTT (e.g., anti-mHTT antibody EM48). A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software. mHTT levels are normalized to the loading control.
-
Assessment of Motor Function via Rotarod Test
-
Objective: To evaluate motor coordination, balance, and motor learning in HD animal models.
-
Methodology:
-
Apparatus: A motorized rotating rod with adjustable speed.
-
Acclimation & Training: Mice are trained on the rotarod for several days prior to testing. Training typically involves placing the mice on the rod at a constant low speed (e.g., 4 RPM) for a set duration.
-
Testing Protocol: The test is performed using an accelerating protocol where the rod's speed gradually increases (e.g., from 4 to 40 RPM over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each mouse over multiple trials per day. A trial ends when the mouse falls or grips the rod and rotates for two consecutive revolutions without attempting to walk.
-
Analysis: The average latency to fall is calculated for each treatment and control group. Improved performance is indicated by a longer latency to fall.[20]
-
Conclusion and Future Directions
The landscape of therapeutic development for Huntington's disease is rapidly evolving, with multiple promising strategies advancing through preclinical and clinical stages. This compound represents a significant innovation as an orally available small molecule that modulates splicing, offering potential advantages in administration and patient convenience over surgically or intrathecally delivered biologics. In contrast, ASOs and AAV-based gene therapies have shown clear proof-of-concept in reducing mHTT in the human CNS.[8][19]
Long-term therapeutic benefit will ultimately depend on a combination of sustained mHTT lowering, a favorable safety profile, and a meaningful impact on clinical progression. The continued objective comparison of these diverse modalities, supported by robust experimental data, is critical for identifying the most effective treatment to slow or halt this devastating disease.
References
- 1. Latest advances on new promising molecular-based therapeutic approaches for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Huntingtin-Lowering Therapies for Huntington Disease: A Review of the Evidence of Potential Benefits and Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 7. Potential disease modifying therapies for Huntington’s disease, lessons learned and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Full Results from Huntingtin Lowering Antisense Oligonucleotides Trial now published | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 9. Antisense Oligonucleotide Therapy: From Design to the Huntington Disease Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. RNAi mechanisms in Huntington’s disease therapy: siRNA versus shRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHDI Foundation continues collaboration with Medtronic to advance siRNA therapeutics to treat Huntington’s disease | CHDI Foundation [chdifoundation.org]
- 13. hdsa.org [hdsa.org]
- 14. A new treatment for Huntington’s disease is genuinely promising – but here’s why we still need caution [unsw.edu.au]
- 15. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 16. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 17. pnas.org [pnas.org]
- 18. Research & Innovation | UAB News [uab.edu]
- 19. Huntington’s Disease gene therapy shows 75 per cent slowing of disease [uclh.nhs.uk]
- 20. First Clinical Trial of a Genetic Therapy for Huntington’s Disease Nears Completion | MDedge [mdedge.com]
Tracking Therapeutic Response to HTT-D3: A Comparative Guide to In Vivo Biomarker Validation
For researchers, scientists, and drug development professionals invested in Huntington's Disease (HD) therapeutics, this guide provides a comprehensive comparison of biomarkers for tracking the in vivo response to HTT-D3, an oral, CNS-penetrant small molecule designed to lower huntingtin protein (HTT) levels. This document outlines key biomarkers, compares their utility with alternative methods, and presents supporting experimental data and protocols to aid in the design and interpretation of preclinical and clinical studies.
Huntington's Disease is a devastating neurodegenerative disorder caused by a CAG repeat expansion in the HTT gene, leading to the production of mutant HTT (mHTT) protein.[1][2] A primary therapeutic strategy is the reduction of mHTT levels.[1][3] this compound has been identified as a molecule with HTT-lowering activity in vivo, making robust biomarker validation crucial for its development.[3][4]
Core Biomarkers for Monitoring HTT-Lowering Therapies
The validation of pharmacodynamic biomarkers is essential to confirm target engagement and biological effect of HTT-lowering therapies.[5] Key biomarkers can be categorized into three main domains: molecular, imaging, and physiological.
Table 1: Comparison of Key Biomarkers for In Vivo Response to HTT-Lowering Therapies
| Biomarker Category | Specific Biomarker | Fluid/Tissue | Utility for this compound | Comparison with Alternatives |
| Molecular | Mutant HTT (mHTT) | CSF, Blood, Saliva | Primary Pharmacodynamic Marker: Directly measures target engagement and efficacy of HTT-lowering.[6][7] | Gold standard for specificity. Assays like MSD provide sensitive quantification.[8] |
| Neurofilament Light Chain (NfL) | CSF, Plasma | Marker of Neuroaxonal Damage: Reduction indicates potential neuroprotective effect of HTT-lowering.[7][9] | Highly sensitive to neuronal injury but not specific to HD. Levels can be influenced by other neurological conditions. | |
| Tau | CSF | Marker of Neuronal Injury: Correlates with disease progression and may reflect therapeutic response.[2] | Less specific than mHTT. Its role in HD is still being fully elucidated. | |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine, Blood | Marker of Oxidative Stress: Elevated in HD and may be modulated by therapy.[6][10][11] | Non-specific marker of oxidative stress; results in HD studies have been somewhat contradictory.[11] | |
| Mitochondrial DNA (mtDNA) | Plasma | Marker of Mitochondrial Dysfunction: Levels are altered in HD and may be restored by effective treatment.[10][11] | A promising peripheral biomarker, but its direct link to CNS target engagement needs further validation. | |
| Imaging | PET with mHTT Tracers | Brain | Direct Visualization of Target: Allows for regional assessment of mHTT lowering in the brain.[1] | Highly specific and provides spatial information, but tracers are still in development and can be costly. |
| Magnetic Resonance Spectroscopy (MRS) | Brain | Metabolic Changes: Can detect changes in brain metabolites in response to therapy. | Provides functional information but lacks the molecular specificity of PET. | |
| Physiological | Quantitative Electroencephalography (qEEG) | Brain | Neuronal Activity: Measures changes in brain oscillatory activity reflecting synaptic function.[2] | Non-invasive and provides functional data, but the link to specific molecular changes is indirect. |
Experimental Data on HTT-Lowering Small Molecules
While specific data on this compound is limited in the public domain, preclinical studies on similar small molecule splicing modulators, such as branaplam, provide valuable insights into expected biomarker responses.
Table 2: Preclinical Data on HTT-Lowering by a Small Molecule Splicing Modulator (Branaplam)
| Cell Type | Treatment | Total HTT (tHTT) Reduction | Mutant HTT (mHTT) Reduction | Assay Method | Reference |
| iPSC-derived Cortical Neurons | 10 nM Branaplam (72h) | 38.8% | 21.8% | MSD (Meso Scale Discovery) Assay | [8] |
This data demonstrates the feasibility of quantifying both total and mutant HTT reduction in response to a small molecule modulator. The MSD assay is a sensitive method for this purpose.
Experimental Protocols
1. Quantification of HTT in Cerebrospinal Fluid (CSF) using Meso Scale Discovery (MSD) Assay
This protocol is adapted from methodologies used for quantifying total and mutant HTT in biological fluids.[8]
Materials:
-
MSD GOLD 96-well Small Spot Streptavidin plates
-
Capture Antibody: Biotinylated anti-HTT antibody (e.g., 2B7)
-
Detection Antibody (Total HTT): SULFO-TAG labeled anti-HTT antibody binding to a different epitope (e.g., D7F7)
-
Detection Antibody (Mutant HTT): SULFO-TAG labeled antibody with preference for polyQ-expanded HTT (e.g., MW1)
-
Recombinant HTT standards (total and mutant)
-
CSF samples
-
MSD Blocker A
-
MSD Read Buffer T
-
Plate washer and MSD instrument
Procedure:
-
Coat the MSD plate with the biotinylated capture antibody and incubate.
-
Wash the plate.
-
Block the plate with MSD Blocker A.
-
Prepare serial dilutions of the recombinant HTT standards.
-
Add standards and CSF samples to the wells and incubate.
-
Wash the plate.
-
Add the appropriate SULFO-TAG labeled detection antibody (D7F7 for total HTT, MW1 for mutant HTT) to the wells and incubate.
-
Wash the plate.
-
Add MSD Read Buffer T to the wells.
-
Read the plate on an MSD instrument.
-
Calculate HTT concentrations based on the standard curve.
2. Quantification of Neurofilament Light Chain (NfL) in Plasma using Single Molecule Array (Simoa) Assay
Materials:
-
Simoa HD-1 Analyzer
-
Simoa NfL Assay Kit (Quanterix)
-
Plasma samples
-
Assay-specific reagents (beads, detector, SBG, RGP)
Procedure:
-
Prepare plasma samples according to the kit instructions.
-
Load samples, calibrators, and quality controls onto the Simoa instrument.
-
The instrument will automatically perform the following steps:
-
Incubate samples with paramagnetic beads coated with anti-NfL capture antibodies.
-
Wash the beads.
-
Incubate with biotinylated anti-NfL detection antibodies.
-
Wash the beads.
-
Incubate with streptavidin-β-galactosidase (SBG).
-
Wash the beads and resuspend in resorufin β-D-galactopyranoside (RGP).
-
Load the beads into the Simoa disc for single-molecule imaging.
-
-
The instrument calculates NfL concentrations based on the calibrator curve.
Visualizing Experimental Workflows and Pathways
Conclusion
The validation of sensitive and specific biomarkers is paramount for the successful clinical development of this compound. A multi-modal approach, combining direct measures of target engagement (mHTT levels) with markers of downstream neurobiological effects (NfL, imaging), will provide the most comprehensive assessment of in vivo response. While data specific to this compound is emerging, the established framework for biomarker validation in the broader field of HTT-lowering therapies offers a clear path forward for researchers and drug developers. The protocols and workflows presented here provide a foundation for designing robust studies to evaluate the therapeutic potential of novel candidates like this compound.
References
- 1. vjneurology.com [vjneurology.com]
- 2. Advances in Huntington’s Disease Biomarkers: A 10-Year Bibliometric Analysis and a Comprehensive Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. chdifoundation.org [chdifoundation.org]
- 6. Biomarkers for Huntington’s disease: A brief overview [rarediseasesjournal.com]
- 7. tfscro.com [tfscro.com]
- 8. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and imaging biomarker responses to brain mutant HTT lowering in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential biomarkers to follow the progression and treatment response of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What, When and How to Measure—Peripheral Biomarkers in Therapy of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HTT-D3's Impact on Mutant and Wild-Type Huntingtin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of HTT-D3, a CNS-penetrant, orally active small molecule, on both mutant (mHTT) and wild-type (wtHTT) huntingtin protein and mRNA levels. This compound and related compounds represent a novel therapeutic strategy for Huntington's disease by modulating the splicing of the huntingtin pre-mRNA. The data presented is derived from foundational studies on this class of molecules.
Mechanism of Action
This compound is a splicing modulator that promotes the inclusion of a pseudoexon within the huntingtin (HTT) pre-mRNA.[1][2][3] This newly included pseudoexon contains a premature termination codon (PTC).[1][2][3] The presence of this PTC in the mature mRNA transcript triggers nonsense-mediated decay (NMD), a cellular surveillance pathway that degrades aberrant mRNAs.[1] This process leads to a reduction in the overall levels of HTT mRNA and, consequently, a decrease in the synthesis of both wild-type and mutant huntingtin proteins.[1][2]
Quantitative Comparison of HTT Reduction
The following tables summarize the dose-dependent effects of compounds representative of the this compound class on both huntingtin mRNA and protein levels in vitro. The data is derived from studies using human fibroblasts from a homozygous Huntington's disease patient, ensuring the measured impact is on mutant HTT.
Table 1: Effect of HTT Splicing Modulators on Mutant HTT Protein Levels
| Compound | Concentration (µM) | % Mutant HTT Remaining (Relative to DMSO Control) |
| HTT-C1 | 0.01 | ~95% |
| 0.1 | ~60% | |
| 1.0 | ~20% | |
| HTT-D1 | 0.01 | ~98% |
| 0.1 | ~75% | |
| 1.0 | ~30% |
Data adapted from Bhattacharyya et al. (2021). The experiment was conducted on fibroblasts from a homozygous HD patient (GM04857) after 96 hours of continuous treatment.[1]
Table 2: Effect of HTT Splicing Modulators on HTT mRNA Levels
| Compound | Concentration (µM) | % HTT mRNA Remaining (Relative to DMSO Control) |
| HTT-C1 | 0.01 | ~85% |
| 0.1 | ~50% | |
| 1.0 | ~25% | |
| HTT-D1 | 0.01 | ~90% |
| 0.1 | ~60% | |
| 1.0 | ~35% |
Data adapted from Bhattacharyya et al. (2021). The experiment was conducted on HD patient fibroblasts after 24 hours of treatment.[4]
As the mechanism of action targets the HTT pre-mRNA before the translation of the polyglutamine tract, these splicing modulators are not allele-specific and reduce both mutant and wild-type huntingtin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Compound Treatment
-
Cell Line: Fibroblasts isolated from a homozygous Huntington's disease patient (GM04857) were used.[1]
-
Culture Conditions: Cells were cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Application: The HTT splicing modulator compounds (like HTT-C1 and HTT-D1) were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These were then diluted in the cell culture medium to achieve the final desired concentrations (ranging from 0.01 to 1.0 µM).
-
Treatment Duration: For protein analysis, cells were continuously treated for 96 hours. For mRNA analysis, a 24-hour treatment period was used.[1][4] A DMSO-only treatment served as the vehicle control.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for HTT mRNA Quantification
-
RNA Isolation: Following the 24-hour treatment, total RNA was extracted from the fibroblast cells using a commercially available RNA isolation kit.
-
cDNA Synthesis: The isolated RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: The qPCR was performed using a thermal cycler. The reaction mixture contained the synthesized cDNA, primers specific for the HTT gene, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The amount of HTT mRNA was quantified by measuring the fluorescence intensity at each cycle. The results were normalized to a stable housekeeping gene, such as TATA-box binding protein (TBP), to control for variations in the amount of starting material. The percentage of HTT mRNA remaining was calculated relative to the DMSO-treated control cells.[4]
Electrochemiluminescence (ECL) Immunoassay for HTT Protein Quantification
-
Cell Lysis: After the 96-hour treatment period, the cells were washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
ECL Assay: A sandwich immunoassay format was used. A plate was coated with a capture antibody specific for the huntingtin protein. The cell lysates were then added to the wells, allowing the HTT protein to bind to the capture antibody.
-
Detection: A detection antibody, also specific for HTT but at a different epitope and labeled with an electrochemiluminescent tag, was added.
-
Signal Measurement: Upon electrical stimulation, the tag emits light, and the intensity of this light is proportional to the amount of HTT protein present.
-
Data Analysis: The ECL signal was measured using a specialized plate reader. The percentage of mutant HTT protein remaining was calculated relative to the DMSO-treated control cells.[1]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on HTT pre-mRNA splicing.
Experimental Workflow for HTT Protein Quantification
Caption: Workflow for quantifying HTT protein levels via ECL immunoassay.
References
critical appraisal of HTT-D3 in the landscape of Huntington's disease therapeutics
A Critical Appraisal of HTT-D3's Proxy, Votoplam (PTC518), in the Landscape of Huntington's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD), a fatal neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene (HTT), has long presented a formidable challenge to therapeutic development. The relentless progression of motor, cognitive, and psychiatric symptoms underscores the urgent need for effective disease-modifying therapies. In recent years, the therapeutic landscape has evolved significantly, with several promising strategies advancing through clinical trials. This guide provides a critical appraisal of an emerging oral therapy, Votoplam (PTC518), a proxy for the preclinical compound this compound, and compares it with other leading therapeutic modalities. Votoplam is an orally bioavailable small molecule that modifies the pre-mRNA splicing of the HTT gene, leading to the reduction of huntingtin protein levels.
Mechanism of Action: A Novel Splicing Modulator
Votoplam's unique mechanism of action sets it apart from many other huntingtin-lowering strategies. It promotes the inclusion of a pseudoexon containing a premature termination codon into the mature HTT mRNA transcript. This altered mRNA is then targeted for degradation by the nonsense-mediated decay (NMD) pathway, ultimately reducing the production of both wild-type and mutant huntingtin protein.[1]
Below is a diagram illustrating the proposed signaling pathway for Votoplam's action.
Caption: Mechanism of action of Votoplam (PTC518).
Comparative Landscape of Huntington's Disease Therapeutics
Votoplam is entering a dynamic field of investigational therapies for HD. The primary competing strategies include antisense oligonucleotides (ASOs), gene therapies (AAV-based microRNA), and other small molecules. Each approach has distinct advantages and disadvantages in terms of delivery, selectivity, and clinical data.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Votoplam and key competitors.
Table 1: Huntingtin Protein Lowering
| Therapeutic | Modality | Target | Route of Administration | mHTT Lowering in CSF | Total HTT Lowering in Blood | Clinical Stage |
| Votoplam (PTC518) | Small Molecule Splicing Modulator | Total HTT | Oral | ~21-26% | 23-39% | Phase 2 |
| Tominersen | Antisense Oligonucleotide (ASO) | Total HTT | Intrathecal | ~40% (at higher doses in Phase 1/2a) | Not Reported | Phase 2 |
| AMT-130 | AAV5-miRNA Gene Therapy | Total HTT | Intrastriatal Injection | Data not yet mature | Not Applicable | Phase 1/2 |
Note: Data is sourced from publicly available clinical trial results and may not be from head-to-head studies.[2][3][4]
Table 2: Clinical Efficacy and Biomarker Data
| Therapeutic | Key Clinical Outcome Measures | Neurofilament Light Chain (NfL) Changes |
| Votoplam (PTC518) | Dose-dependent trends of benefit on cUHDRS and TMS in Stage 2 patients.[5] | Dose-dependent lowering of plasma NfL from baseline (-8.9% for 5mg, -14% for 10mg at 24 months).[5] |
| Tominersen | Post-hoc analysis of Phase 3 suggested potential benefit in younger patients with lower disease burden. | Data from the new Phase 2 trial is awaited. |
| AMT-130 | Statistically significant 75% slowing of disease progression on cUHDRS and 60% on TFC at 36 months (high dose).[4][6] | Mean CSF NfL levels were below baseline at 36 months.[4] |
cUHDRS: composite Unified Huntington's Disease Rating Scale; TMS: Total Motor Score; TFC: Total Functional Capacity.
Experimental Protocols
A critical component of evaluating and comparing these therapeutics lies in the standardized methodologies used in preclinical and clinical studies.
Measurement of Mutant Huntingtin (mHTT) Protein
Several immunoassays are employed to quantify total and mutant huntingtin levels in various biological samples.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This assay is highly sensitive for quantifying soluble mHTT in brain tissue, plasma, and cerebrospinal fluid (CSF).[7] It utilizes a pair of antibodies that bind to different epitopes on the huntingtin protein. When in close proximity, a fluorescent signal is generated, proportional to the amount of protein.
-
AlphaLISA: This bead-based immunoassay is another sensitive method for quantifying total and mutant HTT. It uses donor and acceptor beads coated with specific antibodies. When the target protein brings the beads together, a chemiluminescent signal is produced.[8][9]
-
Meso Scale Discovery (MSD) Electrochemiluminescence Immunoassay: This platform is used for measuring different species of the huntingtin protein in peripheral blood mononuclear cells (PBMCs) and other tissues.[10] It employs a combination of capture and detection antibodies to specifically target different regions of the protein.
Below is a generalized workflow for a TR-FRET-based mHTT quantification assay.
Caption: Generalized workflow for TR-FRET mHTT assay.
Assessment of Motor Function in Animal Models
Preclinical evaluation of HD therapeutics heavily relies on rodent models that recapitulate aspects of the disease's motor deficits.
-
Rotarod Test: This is a widely used test to assess motor coordination and balance.[11] Mice are placed on a rotating rod, and the latency to fall is measured.
-
Open Field Test: This test measures spontaneous locomotor activity and can reveal hyperactivity or hypoactivity, which are characteristic of different stages of HD in mouse models.[12]
-
Grip Strength Test: This test assesses muscle strength by measuring the peak force an animal exerts while gripping a bar.[12]
Cerebrospinal Fluid (CSF) Biomarker Analysis
CSF analysis provides a window into the central nervous system and is crucial for monitoring disease progression and therapeutic response in clinical trials.
-
Neurofilament Light Chain (NfL): NfL is a protein component of the neuronal cytoskeleton that is released into the CSF and blood upon neuronal damage.[13] Elevated NfL levels are a well-established biomarker of neurodegeneration in HD.
-
YKL-40: This is a marker of neuroinflammation, which is increasingly recognized as a key component of HD pathology.
-
Tau: While more commonly associated with Alzheimer's disease, changes in tau levels can also indicate neuronal injury in HD.
The workflow for CSF biomarker analysis generally involves the following steps.
Caption: Workflow for CSF biomarker analysis.
Critical Appraisal and Future Outlook
Votoplam (PTC518) represents a significant advancement in the pursuit of an oral, systemically distributed therapy for Huntington's disease. Its ability to lower huntingtin protein in both the periphery and the central nervous system is a key advantage. The preliminary clinical data showing a favorable safety profile and dose-dependent trends in clinical and biomarker endpoints are encouraging.[5]
However, the landscape of HD therapeutics is highly competitive. ASO-based approaches like Tominersen, despite a setback in a Phase 3 trial, are being re-evaluated in a more targeted patient population, leveraging the wealth of data from previous studies. Gene therapies such as AMT-130 have shown groundbreaking results in slowing disease progression, offering the potential for a one-time treatment.[4][6]
The ultimate success of Votoplam will depend on several factors:
-
Long-term Safety and Efficacy: The ongoing long-term extension study of the PIVOT-HD trial will be crucial in establishing a durable safety and efficacy profile.
-
Clinical Meaningfulness: Translating the observed trends in cUHDRS and other clinical scales into a clear and meaningful benefit for patients will be paramount for regulatory approval and clinical adoption.
-
Comparative Efficacy: While direct head-to-head trials are unlikely, the relative performance of Votoplam against the growing body of data from other therapeutic modalities will influence its position in the treatment paradigm.
References
- 1. drughunter.com [drughunter.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. uniQure Announces Positive Topline Results from Pivotal Phase I/II Study of AMT-130 in Patients with Huntington’s Disease | uniqure BV [uniqure.gcs-web.com]
- 5. nrtimes.co.uk [nrtimes.co.uk]
- 6. cgtlive.com [cgtlive.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of huntingtin protein species in Huntington’s disease patient leukocytes using optimised electrochemiluminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Cerebrospinal fluid biomarkers for assessing Huntington disease onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of HTT-D3: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for HTT-D3, a potent and orally active huntingtin (HTT) splicing modulator used in Huntington's disease research.[1][2][3][4][5] Adherence to these guidelines is paramount to ensure a safe laboratory environment and compliance with regulatory standards.
Understanding this compound: Key Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C23H25FN6 | [6] |
| Molecular Weight | 404.49 g/mol | [6] |
| Appearance | To be determined (likely a solid) | [6] |
| Solubility | To be determined | [6] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [6] |
It is important to note that this compound is intended for research use only and is not for human or veterinary use.[6]
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers. This procedure is based on general best practices for chemical waste disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste materials containing this compound must be treated as hazardous chemical waste. This includes pure, unused this compound, solutions containing this compound, and any labware (e.g., pipette tips, vials, gloves) that has come into contact with the compound.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, such as biological waste, sharps, or regular trash. Maintain a dedicated and clearly labeled waste container for all this compound related materials.
2. Packaging and Labeling:
-
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE) and disposable labware, in a designated, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste, such as unused solutions, in a compatible, sealed container. Ensure the container is appropriate for the solvent used to dissolve the this compound.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste. Include the date when the waste was first added to the container.
3. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Disposal Guidance for Handling HTT-D3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of HTT-D3, a potent, orally active huntingtin (HTT) splicing modulator utilized in Huntington's disease research. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is imperative to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Prior to handling this compound, a thorough risk assessment should be conducted. All operations involving the solid compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses or goggles. A face shield should be used in addition to goggles when there is a risk of splashing. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact with the compound. |
| Body Protection | A lab coat that is fully buttoned. | Protects skin and clothing from contamination. |
| Respiratory | An N95-rated respirator or higher should be used when handling the powder outside of a fume hood or if aerosolization is possible. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Designate a specific area within a chemical fume hood for handling this compound. Assemble all necessary equipment, including PPE, weighing paper, spatulas, and a designated waste container.
-
Weighing and Aliquoting : Carefully weigh the desired amount of this compound on weighing paper. Use a spatula to handle the powder, avoiding any actions that could generate dust.
-
Dissolution : If preparing a solution, add the solvent to the vessel containing the pre-weighed this compound. Cap the vessel and mix gently until the compound is fully dissolved.
-
Post-Handling : After handling, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of all contaminated disposable materials in the designated waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
The primary and recommended method for the disposal of this compound and any contaminated materials is through your institution's hazardous waste management program.
Waste Segregation and Collection
-
Designated Container : Use a clearly labeled, dedicated waste container for all this compound waste. This includes unused compound, contaminated PPE (gloves, weighing paper), and any absorbent materials from spill cleanup.
-
Container Material : The waste container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EHS) department.
Decontamination of "Empty" Containers
An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.
-
Rinsing Procedure : Use a suitable solvent (e.g., ethanol or methanol) to rinse the container three times.
-
Rinsate Collection : Collect all rinsate and dispose of it as hazardous chemical waste along with other this compound waste.
-
Container Disposal : After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
Experimental Workflow Visualization
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
